molecular formula C5H8F3NO2 B1295697 5,5,5-trifluoronorvaline CAS No. 2365-80-2

5,5,5-trifluoronorvaline

Cat. No.: B1295697
CAS No.: 2365-80-2
M. Wt: 171.12 g/mol
InChI Key: KTZZIDWVKLDWBF-UHFFFAOYSA-N
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Description

5,5,5-trifluoronorvaline is a useful research compound. Its molecular formula is C5H8F3NO2 and its molecular weight is 171.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5,5,5-trifluoropentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,5,5-trifluoronorvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,5-trifluoronorvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5,5,5-trifluoropentanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZIDWVKLDWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950040
Record name 5,5,5-Trifluoronorvaline
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Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-80-2, 27322-15-2
Record name 2365-80-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5,5-Trifluoronorvaline
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Record name 5,5,5-Trifluoro-DL-norvaline
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Foundational & Exploratory

Enantioselective Synthesis of 5,5,5-Trifluoronorvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoronorvaline is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethyl group (CF3) into the side chain of norvaline can profoundly alter the parent amino acid's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action in peptide-based therapeutics and small molecule drugs. The asymmetric synthesis of 5,5,5-trifluoronorvaline, yielding a single enantiomer, is crucial as the biological activity of chiral molecules is often stereospecific. This technical guide provides an in-depth overview of a key methodology for the enantioselective synthesis of this valuable fluorinated amino acid.

Core Synthetic Strategy: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent

A robust and widely applicable method for the asymmetric synthesis of α-amino acids is the diastereoselective alkylation of a chiral glycine enolate equivalent. This strategy utilizes a chiral auxiliary to control the stereochemical outcome of the alkylation reaction, which introduces the desired side chain. One of the most effective implementations of this approach involves the use of a pseudoephedrine-derived glycinamide, which forms a chiral enolate that reacts with high diastereoselectivity.

The logical workflow for this synthetic approach is outlined below:

cluster_0 Synthesis of Chiral Auxiliary Glycinamide cluster_1 Diastereoselective Alkylation cluster_2 Hydrolysis and Purification start Commercially Available (1R,2S)-(-)-Pseudoephedrine step1 Reaction with Chloroacetyl Chloride start->step1 step2 Amidation to form Pseudoephedrine Glycinamide step1->step2 step3 Deprotonation with a Strong Base (e.g., n-BuLi) to form Chiral Enolate step2->step3 step4 Alkylation with 1-iodo-3,3,3-trifluoropropane step3->step4 step5 Formation of Diastereomerically Enriched Product step4->step5 step6 Acidic Hydrolysis to cleave the Chiral Auxiliary step5->step6 step7 Purification of the Target Amino Acid step6->step7 final Enantiopure 5,5,5-Trifluoronorvaline step7->final

Caption: Workflow for the enantioselective synthesis of 5,5,5-trifluoronorvaline.

Experimental Protocols

Synthesis of (1R,2S)-N-(Chloroacetyl)-pseudoephedrine

To a solution of (1R,2S)-(-)-pseudoephedrine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) at 0 °C is added triethylamine (Et3N, 1.1 equivalents). Chloroacetyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

Synthesis of (1R,2S)-Pseudoephedrine Glycinamide

The crude (1R,2S)-N-(chloroacetyl)-pseudoephedrine is dissolved in a solution of aqueous ammonia and heated to effect the substitution of the chloride with an amino group. After cooling, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the chiral auxiliary, (1R,2S)-pseudoephedrine glycinamide.

Diastereoselective Alkylation

To a solution of (1R,2S)-pseudoephedrine glycinamide (1 equivalent) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base, typically n-butyllithium (n-BuLi, 2.2 equivalents), dropwise. The resulting enolate solution is stirred at -78 °C for 1 hour. A solution of 1-iodo-3,3,3-trifluoropropane (1.2 equivalents) in THF is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Hydrolysis and Purification

The crude alkylated product is subjected to acidic hydrolysis, for instance, by refluxing in a mixture of concentrated hydrochloric acid (HCl) and an organic co-solvent. This step cleaves the chiral auxiliary, which can be recovered, and liberates the desired amino acid. After removal of the solvent, the crude 5,5,5-trifluoronorvaline is purified, often by ion-exchange chromatography, to yield the enantiomerically pure product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the enantioselective synthesis of 5,5,5-trifluoronorvaline via the pseudoephedrine glycinamide alkylation method.

StepReactantsProductYield (%)Diastereomeric Excess (de%) / Enantiomeric Excess (ee%)
Alkylation (1R,2S)-Pseudoephedrine glycinamide, 1-iodo-3,3,3-trifluoropropaneAlkylated pseudoephedrine glycinamide85-95>95% de
Hydrolysis & Isolation Alkylated pseudoephedrine glycinamide, HCl(S)-5,5,5-Trifluoronorvaline70-85>98% ee

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate. The pseudoephedrine auxiliary creates a rigid chelated structure upon deprotonation, effectively shielding one face of the enolate from the incoming electrophile.

cluster_0 Formation of the Chiral Enolate cluster_1 Stereoselective Alkylation glycinamide Pseudoephedrine Glycinamide enolate Lithium Chelated Enolate glycinamide->enolate Deprotonation nBuLi n-BuLi nBuLi->enolate transition_state Shielded Transition State enolate->transition_state electrophile 1-iodo-3,3,3-trifluoropropane electrophile->transition_state Attack from the less hindered face product Diastereomerically Enriched Product transition_state->product

Caption: Control of stereochemistry in the alkylation step.

Conclusion

The diastereoselective alkylation of a pseudoephedrine-derived glycinamide provides a reliable and highly stereocontrolled route to enantiopure 5,5,5-trifluoronorvaline. The methodology is characterized by high yields and excellent stereoselectivity, and the chiral auxiliary can be recovered and reused. This makes it an attractive strategy for the synthesis of this and other structurally related fluorinated amino acids for applications in drug discovery and development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists working in this area.

An In-Depth Technical Guide to 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5,5,5-trifluoronorvaline, a fluorinated analog of the proteinogenic amino acid norvaline. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of amino acids, making them valuable tools in drug discovery and chemical biology. This document summarizes the available data on 5,5,5-trifluoronorvaline, including its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

5,5,5-Trifluoronorvaline is a non-proteinogenic amino acid. There appears to be some ambiguity in the literature regarding its definitive CAS number, with both 2365-80-2 and 23809-57-6 being associated with the compound.[1][2] This may be due to different stereoisomers or salt forms. For the purpose of this guide, both numbers are acknowledged. The fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈F₃NO₂[1]
Molecular Weight 171.12 g/mol [1]
CAS Number 2365-80-2 / 23809-57-6[1][2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5,5,5-trifluoronorvaline. While a complete set of spectra for this specific compound is not publicly available, general principles of NMR and mass spectrometry for fluorinated organic molecules can be applied for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the alpha-proton, and the protons on the beta and gamma carbons of the norvaline backbone. The coupling of these protons with the fluorine atoms on the terminal methyl group would likely result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms. The chemical shift of the carbon atom bonded to the fluorine atoms (C5) would be significantly affected by the fluorine atoms, appearing as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 5,5,5-trifluoronorvaline, a single signal, likely a triplet due to coupling with the gamma-protons, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.[3]

Mass Spectrometry (MS): The mass spectrum of 5,5,5-trifluoronorvaline would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and fragmentation of the carbon chain.

Synthesis of 5,5,5-Trifluoronorvaline

The synthesis of fluorinated amino acids often presents unique challenges. A detailed experimental protocol for the preparation of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported. The following is a summary of a potential synthetic approach.

Experimental Protocol: Synthesis of (S)-2-Amino-5,5,5-trifluoropentanoic Acid

A practical, gram-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid can be achieved through the dynamic kinetic resolution of the corresponding racemic amino acid. This method allows for the efficient production of the enantiomerically pure compound. The general workflow for such a synthesis is outlined below.

Fig. 1: General workflow for the synthesis of (S)-5,5,5-trifluoronorvaline.

A detailed, step-by-step protocol would involve specific reagents, reaction conditions, and purification methods as described in the primary literature.

Biological Activity and Mechanism of Action

The introduction of a trifluoromethyl group can significantly impact the biological activity of an amino acid. Fluorinated amino acids are known to act as enzyme inhibitors, metabolic probes, and can be incorporated into peptides to enhance their stability and efficacy.

While specific studies detailing the biological activity and mechanism of action of 5,5,5-trifluoronorvaline are limited in the public domain, it is hypothesized to act as an antimetabolite, potentially interfering with amino acid metabolism or protein synthesis. Its structural similarity to norvaline suggests it could be a competitive inhibitor of enzymes that utilize norvaline or other branched-chain amino acids as substrates.

Potential Signaling Pathway Involvement:

Given that many amino acid analogs exhibit anticancer properties by disrupting cellular metabolism, a hypothetical mechanism of action for 5,5,5-trifluoronorvaline could involve interference with pathways crucial for cancer cell survival and proliferation, such as the mTOR signaling pathway, which is a key regulator of cell growth and metabolism.

Signaling_Pathway TFN 5,5,5-Trifluoronorvaline Enzyme Amino Acid Utilizing Enzyme TFN->Enzyme Inhibition mTOR_Pathway mTOR Signaling Pathway TFN->mTOR_Pathway Potential Downregulation Metabolic_Pathway Metabolic Pathway Enzyme->Metabolic_Pathway Metabolic_Pathway->mTOR_Pathway Cell_Growth Inhibition of Cell Growth and Proliferation mTOR_Pathway->Cell_Growth

Fig. 2: Hypothetical mechanism of action for 5,5,5-trifluoronorvaline.

Experimental Protocol: Enzyme Inhibition Assay

To investigate the potential inhibitory effects of 5,5,5-trifluoronorvaline on a target enzyme, a standard enzyme inhibition assay can be performed.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the target enzyme

    • 5,5,5-Trifluoronorvaline (test inhibitor)

    • Known inhibitor (positive control)

    • Assay buffer

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of 5,5,5-trifluoronorvaline in the assay buffer.

    • In the wells of a 96-well plate, add the assay buffer, the target enzyme, and the different concentrations of 5,5,5-trifluoronorvaline or the positive control. Include a control group with no inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular time intervals using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Fig. 3: General workflow for an enzyme inhibition assay.

Conclusion

5,5,5-Trifluoronorvaline represents a promising yet understudied fluorinated amino acid. Its synthesis has been described, but a comprehensive characterization of its physical, chemical, and biological properties is still needed. Further research into its mechanism of action and potential therapeutic applications, particularly in the context of cancer and metabolic disorders, is warranted. The methodologies and conceptual frameworks presented in this guide provide a foundation for future investigations into this intriguing molecule.

References

In-Depth Technical Guide to 5,5,5-Trifluoronorvaline: Physicochemical Characteristics, Synthesis, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoronorvaline, a fluorinated analog of the proteinogenic amino acid norvaline, is a compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group (-CF3) at the terminal position of the norvaline side chain imparts unique physicochemical properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its known biological implications.

Physicochemical Characteristics

The introduction of the highly electronegative fluorine atoms in the trifluoromethyl group dramatically alters the electronic and steric properties of the norvaline scaffold. While comprehensive experimental data for 5,5,5-trifluoronorvaline is not extensively published, the following table summarizes the available and predicted physicochemical properties.

PropertyValueSource/Method
Molecular Formula C₅H₈F₃NO₂---
Molecular Weight 171.12 g/mol ---
CAS Number 2365-80-2---
Decomposition Temperature 218°C (for the hydrochloride salt)Vulcanchem
Topological Polar Surface Area (TPSA) 63.32 ŲComputed
logP (Octanol-Water Partition Coefficient) 0.7408Computed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 2Computed
Rotatable Bonds 3Computed

Note: Some values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols

A practical, gram-scale synthesis of enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid has been developed, providing a reliable method for obtaining this key building block for further research and development.[1]

Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic Acid

The synthesis is a multi-step process involving the alkylation of a glycine-derived nickel (II) complex followed by dynamic kinetic resolution to achieve high enantiomeric excess.

Step 1: Preparation of the Racemic Amino Acid

The initial step involves the alkylation of a glycine Ni(II) complex with 1,1,1-trifluoro-3-iodopropane to yield the racemic 2-amino-5,5,5-trifluoropentanoic acid.

Step 2: Dynamic Kinetic Resolution (DKR)

The resolution of the racemic mixture is achieved through dynamic kinetic resolution using a chiral ligand. This process selectively yields the (S)-enantiomer with high purity.

  • Reagents and Conditions:

    • Racemic 2-amino-5,5,5-trifluoropentanoic acid

    • Chiral ligand (e.g., (S)-BINAP derivative)

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 60°C

    • Reaction Time: 48 hours

Step 3: Acid Hydrolysis

The final step involves the cleavage of the Ni(II) complex through acid hydrolysis to liberate the free (S)-2-amino-5,5,5-trifluoropentanoic acid.

This method has been demonstrated to be scalable, allowing for the production of up to 20 grams of the target compound without the need for chromatographic purification.[1]

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of 5,5,5-trifluoronorvaline are limited, the introduction of a trifluoromethyl group into amino acids is a well-established strategy in medicinal chemistry to enhance therapeutic potential.

General Effects of Trifluoromethylation on Amino Acids:
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by common enzymatic pathways. This can lead to an extended biological half-life of molecules incorporating this moiety.

  • Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier, potentially improving bioavailability.

  • Enzyme Inhibition: Trifluoromethylated compounds are often designed as potent enzyme inhibitors. For example, a trifluoromethyl ketone can act as a transition-state analog inhibitor for serine proteases.

The structural similarity of 5,5,5-trifluoronorvaline to norvaline, a known arginase inhibitor, suggests that it may also interact with enzymes involved in amino acid metabolism. However, dedicated studies are required to elucidate its specific biological targets and signaling pathways.

Experimental and Logical Workflows

The synthesis and characterization of 5,5,5-trifluoronorvaline follow a logical progression from starting materials to the final, purified product.

Synthesis_Workflow Start Glycine Derivative & 1,1,1-Trifluoro-3-iodopropane Alkylation Alkylation Reaction Start->Alkylation Racemate Racemic 5,5,5-Trifluoronorvaline Alkylation->Racemate DKR Dynamic Kinetic Resolution (Chiral Ligand) Racemate->DKR S_Enantiomer_Complex (S)-Enantiomer-Ni(II) Complex DKR->S_Enantiomer_Complex Hydrolysis Acid Hydrolysis S_Enantiomer_Complex->Hydrolysis Final_Product (S)-5,5,5-Trifluoronorvaline Hydrolysis->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Synthetic workflow for (S)-5,5,5-trifluoronorvaline.

Conclusion

5,5,5-Trifluoronorvaline represents a valuable building block for the development of novel pharmaceuticals and biochemical probes. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer the potential for enhanced metabolic stability and biological activity. The availability of a robust and scalable synthetic protocol will undoubtedly facilitate further research into its specific biological functions and therapeutic applications. Future investigations should focus on elucidating its mechanism of action, identifying its cellular targets, and exploring its efficacy in relevant disease models.

References

An In-depth Technical Guide on the Discovery and First Synthesis of 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5,5-Trifluoronorvaline is a synthetic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the ω-position of the norvaline side chain imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, making it a valuable building block for novel therapeutics. This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 5,5,5-trifluoronorvaline, presenting detailed experimental protocols, tabulated data, and visualizations of the synthetic pathways.

Introduction: The Significance of Fluorinated Amino Acids

The introduction of fluorine into organic molecules has become a powerful strategy in drug design. The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. In the context of amino acids and peptides, fluorination can enhance metabolic stability by blocking sites of enzymatic degradation, modulate pKa values, and influence conformational preferences, potentially leading to increased efficacy and bioavailability. 5,5,5-Trifluoronorvaline serves as a prime example of a fluorinated amino acid with potential applications in the development of novel peptides and small molecule drugs.

Discovery and First Synthesis

The initial synthesis of 5,5,5-trifluoronorvaline was achieved through a cobalt-catalyzed amidocarbonylation of 3,3,3-trifluoropropionaldehyde (3-TFMPA). This method provides a direct route to the N-acetylated form of the amino acid, which can then be resolved and deprotected to yield the enantiomerically pure final product.

An alternative and historically significant approach to the synthesis of amino acids involves the use of hydantoin precursors. While a specific publication detailing the direct hydrolysis of DL-5-(3',3',3'-trifluoropropyl)hydantoin to 5,5,5-trifluoronorvaline from the era of its likely first synthesis has not been definitively identified in the reviewed literature, the general methodology is well-established. The mention of DL-5-(3',3',3'-trifluoropropyl)hydantoin in a 1969 publication suggests that this precursor was available and likely utilized for the synthesis of the target amino acid around that time.

Seminal Synthesis via Amidocarbonylation

The first reported synthesis of 5,5,5-trifluoronorvaline was accomplished by Iwao Ojima and his collaborators. The key step in their approach is the cobalt-catalyzed amidocarbonylation of 3,3,3-trifluoropropionaldehyde.

Experimental Workflow: Amidocarbonylation Route

start 3,3,3-Trifluoropropionaldehyde (3-TFMPA) reagents Acetamide, Co2(CO)8 CO/H2 (1:1, 100 atm), 120 °C product1 N-Acetyl-5,5,5-trifluoronorvaline (Ac-TFNV) reagents->product1 Amidocarbonylation resolution Kinetic Optical Resolution product1->resolution enzyme Porcine Kidney Acylase I product2 (S)-5,5,5-Trifluoronorvaline ((S)-TFNV) resolution->product2 product3 (R)-N-Acetyl-5,5,5-trifluoronorvaline ((R)-Ac-TFNV) resolution->product3 hydrolysis 3 M HCl product4 (R)-5,5,5-Trifluoronorvaline ((R)-TFNV) hydrolysis->product4 Hydrolysis

Amidocarbonylation and enzymatic resolution for the synthesis of 5,5,5-trifluoronorvaline enantiomers.

Detailed Experimental Protocol: Synthesis of N-Acetyl-5,5,5-trifluoronorvaline (Ac-TFNV)

The amidocarbonylation of 3,3,3-trifluoropropionaldehyde (3-TFMPA) with acetamide is carried out in the presence of a cobalt catalyst, dicobalt octacarbonyl (Co₂(CO)₈), under a carbon monoxide and hydrogen atmosphere.

  • Reaction Setup: A high-pressure autoclave is charged with 3,3,3-trifluoropropionaldehyde, acetamide, and a catalytic amount of Co₂(CO)₈ in a suitable solvent.

  • Reaction Conditions: The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen to 100 atm and heated to 120 °C.

  • Work-up and Isolation: After the reaction is complete, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure, and the resulting crude N-acetyl-5,5,5-trifluoronorvaline is purified by recrystallization or chromatography.

Detailed Experimental Protocol: Kinetic Optical Resolution and Hydrolysis

The racemic N-acetyl-5,5,5-trifluoronorvaline is resolved using porcine kidney acylase I.

  • Enzymatic Resolution: A solution of racemic Ac-TFNV is prepared in a buffered aqueous solution (pH 7.0). Porcine kidney acylase I is added, and the mixture is incubated at 25 °C. The enzyme selectively hydrolyzes the N-acetyl group of the (S)-enantiomer.

  • Separation: The resulting mixture of (S)-5,5,5-trifluoronorvaline ((S)-TFNV) and (R)-N-acetyl-5,5,5-trifluoronorvaline ((R)-Ac-TFNV) is separated based on their different chemical properties (e.g., solubility, charge).

  • Hydrolysis of (R)-Ac-TFNV: The isolated (R)-Ac-TFNV is hydrolyzed by heating with 3 M hydrochloric acid to yield (R)-5,5,5-trifluoronorvaline ((R)-TFNV).

Plausible Early Synthesis via Hydantoin Intermediate

The synthesis of amino acids from hydantoin precursors is a classic and robust method. This route involves the formation of a 5-substituted hydantoin, followed by hydrolysis to the corresponding amino acid.

Logical Workflow: Hydantoin Synthesis Route

start 3,3,3-Trifluoropropionaldehyde reagents1 KCN, (NH4)2CO3 hydantoin DL-5-(3',3',3'-Trifluoropropyl)hydantoin reagents1->hydantoin Bucherer-Bergs Reaction reagents2 Base or Acid Hydrolysis product DL-5,5,5-Trifluoronorvaline reagents2->product Hydrolysis

Plausible early synthetic route to 5,5,5-trifluoronorvaline via a hydantoin intermediate.

Detailed Experimental Protocol: Synthesis of DL-5-(3',3',3'-Trifluoropropyl)hydantoin

This synthesis would likely follow the Bucherer-Bergs reaction.

  • Reaction Setup: A mixture of 3,3,3-trifluoropropionaldehyde, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically aqueous ethanol.

  • Reaction Conditions: The mixture is heated in a sealed vessel to allow for the formation of the hydantoin ring.

  • Work-up and Isolation: Upon cooling, the DL-5-(3',3',3'-trifluoropropyl)hydantoin often precipitates and can be isolated by filtration and purified by recrystallization.

Detailed Experimental Protocol: Hydrolysis of DL-5-(3',3',3'-Trifluoropropyl)hydantoin

The hydantoin is hydrolyzed to the amino acid under basic or acidic conditions.

  • Reaction Setup: The hydantoin is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

  • Reaction Conditions: The solution is heated to reflux for a sufficient period to ensure complete hydrolysis of the hydantoin ring.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized. The resulting 5,5,5-trifluoronorvaline can be isolated by crystallization or ion-exchange chromatography.

Quantitative Data Summary

StepStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
Asymmetric Alkylation Glycine Schiff base Ni(II) complex(S)-2-(N-(2-Benzoylphenyl)amino)-5,5,5-trifluoropentanoic acid Ni(II) complex4,4,4-Trifluoro-1-iodobutane, Phase-transfer catalyst, Base~85>98
Deprotection and Isolation (S)-2-(N-(2-Benzoylphenyl)amino)-5,5,5-trifluoropentanoic acid Ni(II) complex(S)-5,5,5-TrifluoronorvalineAcid hydrolysis, Ion-exchange chromatography~95>98

Conclusion

The discovery and synthesis of 5,5,5-trifluoronorvaline represent an important advancement in the field of medicinal chemistry. The initial synthetic routes, likely involving hydantoin intermediates and later refined through methods like amidocarbonylation, have paved the way for the production of this valuable fluorinated amino acid. Modern, enantioselective syntheses now allow for the efficient and scalable production of 5,5,5-trifluoronorvaline, enabling its broader application in the design and development of novel therapeutic agents with enhanced properties. This technical guide provides a foundational understanding of the core synthetic methodologies for researchers and scientists working in this exciting area.

Biochemical Characterization of 5,5,5-Trifluoronorvaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoronorvaline is a synthetic, fluorinated non-proteinogenic amino acid. As a structural analog of norvaline and, by extension, the proteinogenic amino acids leucine and isoleucine, it holds significant interest for researchers in chemical biology, protein engineering, and drug discovery. The introduction of the trifluoromethyl group, a bioisostere for a methyl or ethyl group, can profoundly alter the physicochemical properties of the amino acid, including its hydrophobicity, pKa, and metabolic stability. These alterations can, in turn, influence the structure, function, and in vivo fate of peptides and proteins into which it is incorporated.

This technical guide provides a comprehensive overview of the biochemical characterization of 5,5,5-trifluoronorvaline, drawing from available literature on the compound and its close structural analogs. It covers key aspects of its synthesis, potential enzymatic interactions, metabolic fate, and physiological effects, and provides detailed experimental protocols for its study.

Physicochemical Properties

A summary of the key physicochemical properties of 5,5,5-trifluoronorvaline is presented in Table 1.

PropertyValueReference
IUPAC Name 2-Amino-5,5,5-trifluoropentanoic acid[1][2]
CAS Number 23809-57-6[1][3]
Molecular Formula C₅H₈F₃NO₂[2]
Molecular Weight 171.12 g/mol [2]
Appearance White to off-white solid
Storage Temperature 4°C[3]

Synthesis and Resolution

The synthesis of enantiomerically pure 5,5,5-trifluoronorvaline is a critical step for its use in biological studies. A practical, large-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported via dynamic kinetic resolution of the corresponding racemic mixture.[1]

Experimental Protocol: Dynamic Kinetic Resolution of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride[1]

This protocol describes the key steps for obtaining the enantiomerically pure (S)-isomer.

Materials:

  • Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride

  • Anhydrous nickel(II) chloride

  • Degassed methanol

  • Potassium carbonate

  • A suitable chiral ligand (e.g., a Schiff base derived from (S)-2-N-(N'-benzylprolyl)amino-benzophenone)

  • Sodium borohydride

  • Distilled water

Procedure:

  • A mixture of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride and anhydrous nickel(II) chloride is prepared in degassed methanol.

  • Potassium carbonate is added to the mixture.

  • The chiral ligand is introduced to form a diastereomeric nickel(II) complex.

  • The reaction mixture is cooled, and a solution of sodium borohydride in distilled water is added.

  • The resulting precipitate, a diastereomeric mixture of the Ni(II) complex, is filtered and washed.

  • The desired (S,S)-diastereomer is isolated.

  • The complex is then decomposed, typically with acid, to release the enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid.

G cluster_synthesis Synthesis of (S)-5,5,5-Trifluoronorvaline racemate Racemic 5,5,5-Trifluoronorvaline complexation Complexation with Ni(II) and Chiral Ligand racemate->complexation diastereomers Diastereomeric Ni(II) Complexes complexation->diastereomers separation Separation of Diastereomers diastereomers->separation s_complex (S,S)-Ni(II) Complex separation->s_complex decomposition Decomposition s_complex->decomposition s_amino_acid (S)-5,5,5-Trifluoronorvaline decomposition->s_amino_acid

Synthesis of (S)-5,5,5-Trifluoronorvaline via Dynamic Kinetic Resolution.

Enzymatic Interactions

As an analog of leucine and isoleucine, 5,5,5-trifluoronorvaline is a potential substrate or inhibitor of aminoacyl-tRNA synthetases (aaRSs), particularly leucyl-tRNA synthetase (LeuRS) and isoleucyl-tRNA synthetase (IleRS). These enzymes are responsible for charging their cognate tRNAs with the correct amino acid, a critical step in protein synthesis.

It is plausible that 5,5,5-trifluoronorvaline could act as a competitive inhibitor of LeuRS or IleRS, competing with the natural amino acid substrates for binding to the active site. The trifluoromethyl group could also influence the editing mechanisms that these enzymes employ to prevent misincorporation of incorrect amino acids.

Experimental Protocol: Aminoacyl-tRNA Synthetase Inhibition Assay

This protocol outlines a general method to determine the inhibitory potential of 5,5,5-trifluoronorvaline against an aminoacyl-tRNA synthetase.

Objective: To determine the IC50 and/or Ki of 5,5,5-trifluoronorvaline for a specific aaRS.

Materials:

  • Purified LeuRS or IleRS enzyme

  • Cognate tRNA (tRNALeu or tRNAIle)

  • Radiolabeled cognate amino acid (e.g., [³H]-Leucine or [³H]-Isoleucine)

  • 5,5,5-Trifluoronorvaline

  • ATP and MgCl₂

  • Reaction buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, radiolabeled amino acid, and varying concentrations of 5,5,5-trifluoronorvaline.

  • Enzyme Addition: Initiate the reaction by adding the purified aaRS enzyme.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

  • Quenching and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any aminoacylated tRNA.

  • Filtration: Filter the precipitated material through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactivity (representing the amount of charged tRNA) against the concentration of 5,5,5-trifluoronorvaline to determine the IC50 value. Further kinetic experiments varying the substrate concentration can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

G cluster_workflow aaRS Inhibition Assay Workflow setup Reaction Setup (Buffer, ATP, MgCl₂, [³H]Amino Acid, Inhibitor) start Initiate with aaRS Enzyme setup->start incubation Incubate at 37°C start->incubation quench Quench with TCA incubation->quench filter Filter and Wash quench->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

Workflow for an Aminoacyl-tRNA Synthetase Inhibition Assay.

Metabolic Fate and Physiological Effects

The metabolic fate of 5,5,5-trifluoronorvaline in vivo has not been specifically elucidated in the available literature. However, general principles of fluorinated compound metabolism suggest that the carbon-fluorine bond is highly stable and resistant to cleavage by metabolic enzymes such as cytochrome P450s. This often leads to increased metabolic stability and a longer biological half-life compared to non-fluorinated counterparts.

The potential metabolic pathways could involve:

  • Incorporation into proteins: If recognized by aaRSs, 5,5,5-trifluoronorvaline could be incorporated into newly synthesized proteins, potentially altering their structure and function.

  • Transamination and further metabolism: The amino group could be removed by transaminases, leading to the corresponding α-keto acid, which could then enter other metabolic pathways.

  • Excretion: The compound may be excreted unchanged or as metabolites in the urine.

The physiological effects and toxicity of 5,5,5-trifluoronorvaline are also not well-documented. General toxicity concerns for fluorinated compounds include the potential for defluorination to release fluoride ions, which can be toxic at high concentrations. Some fluorinated organic compounds can be metabolized to toxic intermediates. Given the lack of specific data, any in vivo use of 5,5,5-trifluoronorvaline would require careful toxicological evaluation.

Applications in Research

The unique properties of 5,5,5-trifluoronorvaline make it a valuable tool for various research applications.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine-19 nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it an excellent probe for NMR studies.[5] Incorporating 5,5,5-trifluoronorvaline into a protein allows for the use of ¹⁹F NMR to study protein structure, dynamics, and interactions without the background signal inherent in ¹H NMR.[5][6][7]

Experimental Protocol: Protein Labeling with 5,5,5-Trifluoronorvaline for NMR Studies[5]

Objective: To produce a protein with incorporated 5,5,5-trifluoronorvaline for ¹⁹F NMR analysis.

Materials:

  • E. coli expression strain (e.g., an auxotroph for leucine or isoleucine)

  • Expression vector for the protein of interest

  • Minimal media

  • 5,5,5-Trifluoronorvaline

  • IPTG for induction

  • Standard protein purification reagents

Procedure:

  • Culture Growth: Grow the E. coli strain harboring the expression plasmid in minimal media.

  • Amino Acid Depletion: Deplete the natural amino acid (leucine or isoleucine) from the growth medium.

  • Supplementation: Supplement the medium with 5,5,5-trifluoronorvaline.

  • Induction: Induce protein expression with IPTG.

  • Harvest and Purification: Harvest the cells and purify the labeled protein using standard chromatography techniques.

  • NMR Analysis: Analyze the purified protein by ¹⁹F NMR spectroscopy.

Mass Spectrometry

The mass shift introduced by the trifluoromethyl group allows for the straightforward detection and quantification of 5,5,5-trifluoronorvaline incorporation into peptides and proteins using mass spectrometry.[8][9]

Experimental Protocol: Mass Spectrometry Analysis of Labeled Peptides[8][9]

Objective: To confirm the incorporation of 5,5,5-trifluoronorvaline into a protein.

Materials:

  • Purified protein (labeled and unlabeled control)

  • Protease (e.g., trypsin)

  • HPLC system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Proteolytic Digestion: Digest the purified protein with a specific protease to generate peptides.

  • Peptide Separation: Separate the resulting peptides by reverse-phase HPLC.

  • Mass Analysis: Analyze the peptide fragments by mass spectrometry.

  • Data Comparison: Compare the mass spectra of the labeled and unlabeled peptides to identify mass shifts corresponding to the incorporation of 5,5,5-trifluoronorvaline.

Conclusion

5,5,5-Trifluoronorvaline is a fluorinated amino acid with significant potential as a tool in biochemical and pharmaceutical research. Its synthesis and resolution can be achieved through established methods, and it is amenable to incorporation into proteins for structural and functional studies using ¹⁹F NMR and mass spectrometry. While specific data on its enzymatic interactions, metabolic fate, and physiological effects are currently limited, the general principles governing fluorinated amino acids suggest it likely possesses enhanced metabolic stability. Further research is warranted to fully elucidate the biochemical profile of this intriguing molecule and unlock its full potential in drug discovery and protein engineering.

References

An In-depth Technical Guide to 5,5,5-Trifluoronorvaline: A Fluorinated Amino Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5,5,5-trifluoronorvaline. This non-canonical amino acid is a valuable building block in medicinal chemistry and peptide design, offering unique advantages for developing novel therapeutics and research tools.

Core Data Presentation

All quantitative data for 5,5,5-trifluoronorvaline, also known as 2-amino-5,5,5-trifluoropentanoic acid, is summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅H₈F₃NO₂--INVALID-LINK--
Molecular Weight 171.12 g/mol --INVALID-LINK--
CAS Number 2365-80-2--INVALID-LINK--
Synonyms 2-Amino-5,5,5-trifluoropentanoic acid--INVALID-LINK--

Structural Formula

The structural formula of 5,5,5-trifluoronorvaline is presented below. The presence of a trifluoromethyl group at the terminal position of the norvaline side chain significantly influences the molecule's physicochemical properties.

Fig. 1: Chemical structure of 5,5,5-trifluoronorvaline.

Experimental Protocols

A practical, large-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported via dynamic kinetic resolution.[1] The following is a detailed methodology for a key step in its preparation.

Dynamic Kinetic Resolution of Racemic Unprotected 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride [1]

  • Reaction Setup: To a mixture of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (1 equivalent), nickel(II) chloride anhydrous (1 equivalent), and degassed methanol, add potassium carbonate (5 equivalents).

  • Complex Formation: Stir the mixture at a controlled temperature to facilitate the formation of the Ni(II) complex of the Schiff base.

  • Resolution: Gradually cool the reaction mixture to approximately 30 °C and then further to 0 °C.

  • Precipitation: Add a pre-cooled solution of aqueous sodium hydroxide to the reaction mixture at 0 °C.

  • Isolation: After stirring for 30 minutes at 0 °C, filter the precipitate.

  • Washing: Wash the isolated solid with distilled water.

  • Purification: The resulting diastereomeric mixture of the Ni(II) complex is then subjected to further purification steps to isolate the desired (S)-enantiomer.

  • Hydrolysis: The purified complex is hydrolyzed using a strong acid (e.g., 6 N HCl) at an elevated temperature (e.g., 100 °C) to yield the final product, (S)-2-amino-5,5,5-trifluoropentanoic acid.

Role in Drug Design and Peptide Synthesis

5,5,5-Trifluoronorvaline serves as a crucial building block in the development of novel pharmaceuticals and bioactive peptides.[2][3] The incorporation of this fluorinated amino acid can significantly enhance the metabolic stability and bioactivity of the parent molecule.[2][3] The workflow below illustrates the integration of 5,5,5-trifluoronorvaline into the drug discovery pipeline.

G cluster_0 Design & Synthesis cluster_1 Preclinical Evaluation cluster_2 Clinical Development A Target Identification B Lead Compound Identification A->B C Introduction of 5,5,5-Trifluoronorvaline B->C D Synthesis of Novel Analogs C->D E In Vitro Assays (Metabolic Stability, Bioactivity) D->E F In Vivo Animal Models E->F G Phase I, II, III Trials F->G H FDA Approval & Market G->H

Fig. 2: Workflow for incorporating 5,5,5-trifluoronorvaline in drug development.

The introduction of the trifluoromethyl group can lead to several advantageous properties in drug candidates and peptides:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the half-life of a drug in the body.[3]

  • Increased Bioavailability: The lipophilicity introduced by the fluorine atoms can improve a molecule's ability to cross biological membranes.[3]

  • Modulation of Bioactivity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with its biological target.

Due to these favorable characteristics, 5,5,5-trifluoronorvaline is a valuable tool for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of peptides and small molecule drugs.[2][3] Its use in the synthesis of novel compounds is a promising strategy in the ongoing search for more effective and durable therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5,5,5-Trifluoronorvaline is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a terminal trifluoromethyl group into the norvaline side chain imparts unique properties, most notably an enhancement of metabolic stability in peptides and proteins. However, specific quantitative data regarding its fundamental physicochemical properties, such as aqueous solubility and stability under various stress conditions, are not extensively documented in publicly available literature.

This technical guide provides a comprehensive overview of the expected solubility and stability characteristics of 5,5,5-trifluoronorvaline based on established chemical principles and data from analogous fluorinated amino acids. Furthermore, it supplies detailed, general-purpose experimental protocols for researchers to quantitatively determine these properties in their own laboratories. This document aims to serve as a foundational resource for scientists working with this and other novel fluorinated amino acids.

Physicochemical Profile of 5,5,5-Trifluoronorvaline

Impact of Trifluorination on Molecular Properties

The introduction of fluorine, particularly a trifluoromethyl (-CF₃) group, dramatically alters the properties of an amino acid. The high electronegativity of fluorine atoms creates a strong inductive effect, pulling electron density away from the rest of the molecule. The carbon-fluorine bond is exceptionally strong, contributing to high thermal and chemical stability.

  • Lipophilicity: The -CF₃ group is significantly more lipophilic (hydrophobic) than a methyl (-CH₃) group. This can influence protein folding, interactions with biological targets, and membrane permeability.

  • Metabolic Stability: The strength of the C-F bond and the steric hindrance provided by the fluorine atoms make the trifluoromethyl group and adjacent carbons highly resistant to enzymatic attack, particularly oxidation by cytochrome P450 enzymes.[1] This is a primary driver for using fluorinated amino acids in peptide-based drug design to increase in vivo half-life.[2]

  • Conformational Effects: The bulky and lipophilic nature of the fluorinated side chain can influence the secondary structure of peptides, potentially stabilizing helical conformations.[3]

Solubility Profile

Specific quantitative solubility data for 5,5,5-trifluoronorvaline is not available in the literature. However, a qualitative assessment can be made based on its structure.

  • Aqueous Solubility: As a zwitterionic amino acid, 5,5,5-trifluoronorvaline is expected to possess some degree of aqueous solubility. However, the highly hydrophobic trifluoromethylated side chain will likely reduce its water solubility compared to its non-fluorinated counterpart, norvaline. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions.

  • Organic Solvent Solubility: Due to its increased lipophilicity, 5,5,5-trifluoronorvaline is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Table 1: Solubility Data for Analogous and Parent Amino Acids

CompoundSolventTemperature (°C)Solubility
L-AlanineWater2089.1 g/L
TrileucineWater (pH ~7)Not Specified~6.8 mg/mL[4]
5,5,5-Trifluoronorvaline Aqueous Buffer Not Specified Data Not Reported
5,5,5-Trifluoronorvaline DMSO Not Specified Data Not Reported
Stability Profile

The stability of 5,5,5-trifluoronorvaline is predicted to be high, particularly concerning metabolic degradation.

  • Chemical Stability: The core amino acid structure (amino and carboxylic acid groups) will undergo reactions typical of these functional groups. However, the trifluoromethyl group itself is exceptionally stable and resistant to chemical degradation under typical physiological conditions. Forced degradation studies under harsh acidic, basic, or oxidative conditions are required to identify potential degradation pathways.

  • Metabolic & Thermal Stability: The incorporation of fluorinated amino acids like 5,5,5,5′,5′,5′-hexafluoroleucine and 5,5,5-trifluoroleucine into peptides has been shown to confer remarkable resistance to enzymatic degradation and increase thermal stability.[2][3] For example, coiled-coil homodimers of peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine exhibited a thermal melting temperature (Tm) of 65°C, which was 11°C higher than the leucine-containing equivalent.[3] An equimolar mixture of the two fluorinated peptides showed a further increased Tm of 68°C.[3]

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the kinetic solubility and chemical stability of 5,5,5-trifluoronorvaline.

Protocol: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)

This protocol is designed for a rapid assessment of solubility in an aqueous buffer, which is common in early drug discovery.[5][6][7]

Objective: To determine the kinetic solubility of 5,5,5-trifluoronorvaline in phosphate-buffered saline (PBS).

Materials:

  • 5,5,5-Trifluoronorvaline

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes or 96-well filter plates (0.45 µm)

  • Thermomixer or incubator shaker

  • Centrifuge (for tubes) or vacuum manifold (for plates)

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5,5,5-trifluoronorvaline in 100% DMSO.

  • Sample Preparation:

    • Add 294 µL of PBS (pH 7.4) to each microcentrifuge tube or well.

    • Add 6 µL of the 10 mM DMSO stock solution to the PBS. This creates a final nominal concentration of 200 µM with 2% DMSO.[8]

    • Prepare each sample in triplicate.

  • Incubation: Seal the tubes/plate and incubate at 25°C for 2 hours with continuous shaking (e.g., 850 rpm in a thermomixer).[5]

  • Separation of Undissolved Compound:

    • Centrifugation Method: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet any precipitate.

    • Filtration Method: Place the 96-well filter plate on a vacuum manifold and apply a vacuum to collect the filtrate in a clean collection plate.

  • Quantification:

    • Carefully transfer an aliquot of the supernatant/filtrate to an analysis vial or plate.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared in a PBS/DMSO (98:2) mixture.

  • Data Reporting: The average concentration from the triplicates is reported as the kinetic solubility in µg/mL or µM.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_stock Add Stock to PBS (Final: 2% DMSO) prep_stock->add_stock prep_buffer Aliquot PBS (pH 7.4) into 96-well plate prep_buffer->add_stock incubate Incubate with Shaking (2h @ 25°C) add_stock->incubate separate Separate Precipitate (Filter or Centrifuge) incubate->separate quantify Quantify Supernatant (HPLC or LC-MS) separate->quantify result Report Kinetic Solubility (µM) quantify->result

Caption: Workflow for Kinetic Solubility Assessment.
Protocol: Forced Degradation for Stability Assessment

This protocol outlines a standard approach to assess the chemical stability of 5,5,5-trifluoronorvaline under various stress conditions, as recommended by ICH guidelines.[1][9][10][11]

Objective: To identify potential degradation products and pathways for 5,5,5-trifluoronorvaline and to develop a stability-indicating HPLC method.

Materials:

  • 5,5,5-Trifluoronorvaline

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5,5,5-trifluoronorvaline at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions (run in parallel): For each condition, prepare a stressed sample and a control sample (stock solution stored at 4°C protected from light). Aim for 5-20% degradation.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[1] Withdraw aliquots at timed intervals, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[1] Withdraw aliquots, cool, and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • HPLC Analysis:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from any new peaks (degradants). A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Analyze all stressed samples, controls, and a blank (solvent).

    • Use a PDA detector to check for peak purity and an MS detector to obtain mass information on potential degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent peak in each condition.

    • Ensure mass balance is achieved (sum of parent peak and degradant peaks should approach 100%).[10]

    • A method is considered "stability-indicating" if it can resolve all degradation products from the parent peak.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base ox Oxidative (3% H₂O₂, RT) start->ox therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo stress_center acid->stress_center base->stress_center ox->stress_center therm->stress_center photo->stress_center analyze Analyze All Samples by HPLC-PDA/MS evaluate Evaluate Peak Purity & Calculate % Degradation analyze->evaluate report Identify Degradants & Establish Degradation Pathway evaluate->report stress_center->analyze

Caption: Workflow for a Forced Degradation Study.

Conclusion and Future Directions

While specific experimental data for 5,5,5-trifluoronorvaline remains elusive in current literature, a strong theoretical and empirical basis exists to predict its physicochemical properties. It is expected to exhibit moderate to low aqueous solubility and high metabolic and chemical stability, making it an attractive building block for developing robust peptide therapeutics.

The experimental protocols provided in this guide offer a clear and standardized pathway for researchers to generate the precise quantitative data needed for their specific applications. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the development of predictive models for other novel fluorinated compounds and accelerating the drug discovery process.

G cluster_properties Inherent Properties cluster_outcomes Resulting Characteristics cluster_application Primary Application TFN 5,5,5-Trifluoronorvaline CF3 Trifluoromethyl Group (Lipophilic, EWG) TFN->CF3 AA Amino Acid Backbone (Zwitterionic, Hydrophilic) TFN->AA Sol Moderate/Low Aqueous Solubility CF3->Sol decreases Stab High Metabolic & Chemical Stability CF3->Stab increases AA->Sol increases App Building Block for Proteolytically Resistant Peptides Sol->App Stab->App

Caption: Logical Relationship of Structure to Application.

References

A Technical Guide to the Potential Biological Activities of 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 5,5,5-trifluoronorvaline is limited in publicly available literature. This guide extrapolates its potential biological activities based on the well-documented behaviors of structurally similar fluorinated amino acids, such as 5,5,5-trifluoroleucine, and other trifluoromethyl-containing compounds. All proposed activities and protocols require direct experimental validation.

Introduction

5,5,5-Trifluoronorvaline (TFNV) is a synthetic, non-proteogenic amino acid, an analog of the straight-chain amino acid L-norvaline. The introduction of a terminal trifluoromethyl (CF3) group in place of a methyl group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. The CF3 group is highly electronegative, lipophilic, and metabolically stable, which can significantly alter a molecule's binding affinity, membrane permeability, and resistance to metabolic degradation.

Given the known activities of other fluorinated amino acids, TFNV holds potential in several key research areas:

  • Enzyme Inhibition: As a structural mimic of natural amino acids, it may act as a competitive inhibitor for various enzymes.

  • Protein Engineering: It can be biosynthetically incorporated into proteins to create novel biomaterials or to probe protein structure and function using ¹⁹F-NMR.

  • Therapeutic Development: The trifluoromethyl moiety is a key pharmacophore in many approved drugs, suggesting potential anticancer, antimicrobial, or other therapeutic activities for TFNV-containing compounds.

This document provides a technical overview of these potential activities, supported by data from analogous compounds, detailed experimental protocols for validation, and visualizations of key pathways and workflows.

Potential Synthesis Pathway

The synthesis of 5,5,5-trifluoronorvaline can be approached through established methods for asymmetric synthesis of fluorinated amino acids. A plausible route could involve the alkylation of a chiral glycine enolate equivalent with a suitable 4,4,4-trifluorobutyl halide.

cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Final Product Glycine Enolate Equivalent Glycine Enolate Equivalent Alkylation Asymmetric Alkylation Glycine Enolate Equivalent->Alkylation Trifluorobutyl Halide 4,4,4-Trifluorobutyl-X (X = Br, I) Trifluorobutyl Halide->Alkylation Deprotection Acidic Deprotection Alkylation->Deprotection Protected Intermediate TFNV 5,5,5-Trifluoronorvaline Deprotection->TFNV

Caption: Generalized synthetic workflow for 5,5,5-trifluoronorvaline.

Potential Biological Activity I: Enzyme Inhibition

As an amino acid analog, TFNV is a prime candidate for a competitive enzyme inhibitor, targeting enzymes that recognize L-norvaline or other structurally similar amino acids like leucine and isoleucine. A primary target would be the corresponding aminoacyl-tRNA synthetases.

Mechanism of Competitive Inhibition Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Natural Substrate (e.g., Norvaline) Substrate->ES_Complex Inhibitor Inhibitor (5,5,5-Trifluoronorvaline) Inhibitor->EI_Complex Product Product ES_Complex->Product

Caption: Competitive inhibition of an enzyme by 5,5,5-trifluoronorvaline.

Quantitative Data (Analogous Compounds)

The inhibitory potential of fluorinated amino acids against their corresponding aminoacyl-tRNA synthetases has been documented.

CompoundTarget EnzymeOrganismInhibition Constant (Ki)Reference
4,4,4-TrifluorovalineValyl-tRNA SynthetaseE. coli2.5 µMFersht & Dingwall (1979)
5,5,5-TrifluoroleucineLeucyl-tRNA SynthetaseE. coli13 µMFenneteau et al. (2010)
5,5,5-TrifluoroisoleucineIsoleucyl-tRNA SynthetaseE. coli7.5 µMTang et al. (2001)
Experimental Protocol: Aminoacyl-tRNA Synthetase Inhibition Assay

This protocol determines the inhibition constant (Ki) of TFNV for a target synthetase using a pyrophosphate exchange assay.

  • Enzyme Preparation: Express and purify the target aminoacyl-tRNA synthetase (e.g., Leucyl-tRNA Synthetase) from E. coli. Determine protein concentration via Bradford or BCA assay.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM MgCl₂

    • 2 mM ATP

    • 2 mM DTT

    • 0.1 mg/mL BSA

    • 10 µM cognate amino acid (e.g., L-leucine)

    • Variable concentrations of 5,5,5-trifluoronorvaline (e.g., 0-100 µM).

    • 1 mM [³²P]Pyrophosphate ([³²P]PPi).

  • Assay Initiation: Initiate the reaction by adding a known concentration of the purified enzyme (e.g., 50 nM). Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove aliquots of the reaction mixture and quench by adding them to a solution of 1% activated charcoal in 0.1 M PPi and 3.5% perchloric acid. This mixture binds the ATP, while the free [³²P]PPi remains in solution.

  • Quantification:

    • Pellet the charcoal by centrifugation.

    • Measure the radioactivity of the supernatant, which contains the [³²P]ATP formed from the exchange reaction, using a scintillation counter.

  • Data Analysis:

    • Plot the rate of ATP formation against the concentration of TFNV.

    • Determine the IC₅₀ value from the dose-response curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the natural substrate.

Potential Biological Activity II: Protein Engineering

Like other fluorinated analogs, TFNV can potentially be incorporated into proteins in vivo using auxotrophic bacterial strains. This allows for the production of proteins with unique properties. The ¹⁹F nucleus also serves as a sensitive NMR probe to study protein conformation and dynamics.

cluster_workflow Workflow for TFNV Incorporation node1 Transform Auxotrophic E. coli Strain with Expression Vector node2 Grow Cells in Minimal Media with Natural Amino Acid node1->node2 node3 Induce Protein Expression and Replace Media with TFNV-supplemented Media node2->node3 node4 Cell Lysis and Protein Purification (e.g., Ni-NTA) node3->node4 node5 Characterization of Fluorinated Protein node4->node5

Caption: Workflow for biosynthetic incorporation of TFNV into proteins.

Quantitative Data (Analogous Compounds)

Studies have quantified the incorporation efficiency and the resulting change in protein stability.

AnalogProteinHost StrainIncorporation EfficiencyΔTm (°C)Reference
5,5,5-TrifluoroleucineMaltose Binding ProteinE. coli (Leu auxotroph)>95%+5.4Tang et al. (2001)
HexafluoroleucineGCN4 Leucine ZipperPeptide Synthesis100% (synthetic)+17Bilgicer et al. (2001)
4,4,4-TrifluorovalineDihydrofolate ReductaseE. coli (Val auxotroph)~85%+2.1B-Rao et al. (1994)
Experimental Protocol: Recombinant Expression with TFNV
  • Strain and Vector: Use an E. coli auxotrophic strain for an amino acid structurally similar to norvaline (e.g., a leucine auxotroph). Transform this strain with a high-expression vector (e.g., pET series) containing the gene of interest with a purification tag (e.g., His-tag).

  • Growth Phase 1 (Biomass Accumulation):

    • Inoculate a starter culture in rich medium (e.g., LB).

    • Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with all necessary nutrients and the natural amino acid (e.g., 50 mg/L L-leucine).

    • Grow cells at 37°C with shaking until OD₆₀₀ reaches ~0.8.

  • Growth Phase 2 (Incorporation):

    • Harvest the cells by centrifugation (5000 x g, 10 min).

    • Wash the cell pellet twice with sterile M9 medium lacking the natural amino acid to remove any residual amounts.

    • Resuspend the cells in fresh M9 medium containing 5,5,5-trifluoronorvaline (e.g., 100 mg/L) and all other necessary nutrients.

  • Induction and Expression:

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

    • Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25°C) to improve protein folding.

  • Purification and Verification:

    • Harvest the cells and lyse them using sonication or a French press.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Verify incorporation and its efficiency using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the molecular weight of the modified protein to the wild-type.

Potential Biological Activity III: Anticancer Effects

Many fluorinated compounds, most notably 5-Fluorouracil (5-FU), are potent anticancer agents.[1][2][3][4][5] The trifluoromethyl group is a common feature in modern kinase inhibitors.[6][7][8] TFNV could exert anticancer effects by being misincorporated into the proteins of rapidly dividing cancer cells, leading to proteotoxic stress and apoptosis, or by inhibiting key metabolic enzymes.

cluster_path1 Protein Misfolding Pathway cluster_path2 Metabolic Inhibition Pathway TFNV 5,5,5-Trifluoronorvaline Incorp Misincorporation into Nascent Polypeptides TFNV->Incorp EnzInhib Inhibition of Key Metabolic Enzymes TFNV->EnzInhib Stress Proteotoxic Stress (Unfolded Protein Response) Incorp->Stress Apoptosis Apoptosis / Cell Cycle Arrest Stress->Apoptosis Depletion Depletion of Essential Metabolites EnzInhib->Depletion Depletion->Apoptosis

Caption: Hypothetical anticancer mechanisms of 5,5,5-trifluoronorvaline.

Quantitative Data (Related Compounds)

IC₅₀ values demonstrate the cytotoxic potential of related fluorinated molecules against various cancer cell lines.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
5-FluorouracilHCT116Colorectal3.8Goker et al. (2011)
5-FluorouracilMCF-7Breast5.2Joensuu et al. (1994)
Gefitinib (contains CF₃ group)A549 (EGFR mutant)Lung0.015Ciardiello et al. (2001)
Compound 9u (CF₃-pyrimidine)A549Lung0.35[6]Zhang et al. (2022)[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5,5,5-trifluoronorvaline in sterile PBS or DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1 mM). Replace the medium in the wells with medium containing the different concentrations of TFNV. Include untreated wells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., 5-FU).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus log[TFNV] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Other Potential Activities & Toxicology

  • Antimicrobial Effects: The inhibition of essential bacterial enzymes could impart antimicrobial properties.[9][10][11] This can be tested using standard Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.

  • Neurological Effects: A critical consideration for any fluorinated therapeutic is the potential for neurotoxicity, as has been well-documented for 5-FU.[1][12][13][14][15] This is often caused by the accumulation of toxic metabolites. Any development program for TFNV must include early and thorough toxicological screening.

Experimental Protocol: Acute Toxicity Study in Zebrafish Embryos
  • Mating and Egg Collection: Set up mating pairs of adult zebrafish (Danio rerio) and collect embryos shortly after fertilization.

  • Exposure: At 6 hours post-fertilization (hpf), place healthy embryos into a 24-well plate (10 embryos per well) containing embryo medium.

  • Treatment: Add 5,5,5-trifluoronorvaline to the wells at various concentrations (e.g., 1 µM to 5 mM). Include a vehicle control group.

  • Observation: Incubate the plates at 28.5°C and observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.

  • Endpoint Assessment: Record key toxicological endpoints including:

    • Mortality (coagulated embryos).

    • Hatching rate.

    • Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects).

    • Behavioral changes (e.g., lack of touch response).

  • Data Analysis: Calculate the LC₅₀ (lethal concentration, 50%) and EC₅₀ (effective concentration for malformations, 50%) to assess the acute toxicity profile of the compound.

Conclusion

5,5,5-Trifluoronorvaline represents a molecule with significant, albeit underexplored, potential. By analogy with related compounds, it is a strong candidate for use as a competitive enzyme inhibitor and a tool for protein engineering via biosynthetic incorporation. Furthermore, the presence of the trifluoromethyl group suggests a potential for therapeutic applications, particularly in oncology. However, this potential is paired with a critical need for rigorous toxicological assessment. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of TFNV, paving the way for its potential application in both basic research and drug development.

References

The Scarcity of Trifluorination in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide will first explore the reasons behind the stark absence of trifluorinated compounds in biological systems. Subsequently, it will present a detailed case study on the only known naturally occurring monofluorinated amino acid, 4-fluoro-L-threonine , produced by the bacterium Streptomyces cattleya. This will provide valuable context and a practical overview of the biosynthesis, isolation, and biological activity of a natural organofluorine amino acid, thereby offering insights that are highly relevant to researchers in the field.

The Natural Absence of Trifluorinated Amino Acids

The non-existence of naturally occurring trifluorinated amino acids can be attributed to several key factors spanning the availability of the fluorine source to the intricate enzymatic machinery required for biosynthesis.

  • Bioavailability of Fluoride: While fluorine is the 13th most abundant element in the Earth's crust, it primarily exists as highly stable inorganic fluoride (F⁻) in minerals. The high solvation energy of the fluoride ion in aqueous environments makes it a poor nucleophile, presenting a significant challenge for enzymatic incorporation into organic molecules.

  • Lack of Evolutionary Pressure: The vast majority of biological processes have evolved in the absence of significant concentrations of bioavailable organofluorines. Consequently, there has been little to no evolutionary pressure to develop the complex enzymatic pathways necessary for the biosynthesis of such compounds.

  • The Challenge of Enzymatic Trifluoromethylation: The formation of a carbon-fluorine bond is an energetically demanding process. While nature has evolved a "fluorinase" enzyme capable of catalyzing a single fluorination event, the stepwise enzymatic addition of three fluorine atoms to a single carbon to form a trifluoromethyl (-CF₃) group has not been observed in any natural system. The enzymatic control required for such a process, including the management of highly reactive intermediates, would be exceptionally complex.

In contrast to the abundance of chlorinated and brominated natural products, the portfolio of organofluorine natural products is exceedingly small, underscoring the unique challenges associated with fluorine biochemistry.

Case Study: The Monofluorinated Amino Acid, 4-Fluoro-L-threonine

As a direct counterpoint to the absence of trifluorinated counterparts, 4-fluoro-L-threonine stands as the sole confirmed example of a naturally occurring fluorinated amino acid. Its biosynthesis by Streptomyces cattleya offers a unique window into nature's approach to organofluorine synthesis.

Production and Quantitative Data

4-Fluoro-L-threonine is a secondary metabolite produced by Streptomyces cattleya when the fermentation medium is supplemented with fluoride ions. While precise fermentation yields can vary significantly with strain and culture conditions, it is produced alongside fluoroacetate. Quantitative analysis is often performed using ¹⁹F NMR spectroscopy, which allows for direct detection and quantification of fluorinated metabolites in the culture broth.[1]

ParameterValue/RangeMethod of QuantificationReference
Producing Organism Streptomyces cattleya-[1]
Precursor Inorganic fluoride (e.g., NaF)-[1]
Typical Concentration Data not readily available in public literature¹⁹F NMR Spectroscopy[1]
Biological Activity

4-Fluoro-L-threonine exhibits antibacterial properties and is considered an antimetabolite.[1] Its mechanism of action is believed to involve its substitution for L-threonine in various metabolic pathways, leading to the disruption of essential cellular processes.

Target OrganismsActivityMethodReference
Various BacteriaAntibacterialIn vitro susceptibility testing[1]

Specific Minimum Inhibitory Concentration (MIC) values are not consistently reported in the readily available literature but its broad-spectrum antibacterial activity is noted.

Biosynthesis of 4-Fluoro-L-threonine

The biosynthesis of 4-fluoro-L-threonine in Streptomyces cattleya is a multi-step enzymatic process that begins with the incorporation of a fluoride ion.

  • Fluorination: A key enzyme, fluorinase , catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).

  • Phosphorolysis: 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose-1-phosphate by a purine nucleoside phosphorylase.

  • Isomerization and Aldol Condensation: Subsequent enzymatic steps lead to the formation of fluoroacetaldehyde .

  • Transaldolation: The final step involves a PLP-dependent enzyme, 4-fluorothreonine transaldolase , which catalyzes the transfer of a two-carbon unit from L-threonine to fluoroacetaldehyde, yielding 4-fluoro-L-threonine and acetaldehyde.

Biosynthesis of 4-Fluoro-L-threonine cluster_0 Fluorination & Intermediate Formation cluster_1 Final Assembly SAM S-Adenosyl-L-methionine FDA 5'-Fluoro-5'-deoxyadenosine SAM->FDA Fluorinase F F⁻ (Fluoride) FDRP 5-Fluoro-5-deoxy-D-ribose-1-phosphate FDA->FDRP Purine Nucleoside Phosphorylase FA Fluoroacetaldehyde FDRP->FA Multi-step enzymatic conversion FT 4-Fluoro-L-threonine FA->FT Thr L-Threonine Thr->FT 4-Fluorothreonine Transaldolase Acetaldehyde Acetaldehyde

Biosynthetic pathway of 4-fluoro-L-threonine in Streptomyces cattleya.

Experimental Protocols

Fermentation of Streptomyces cattleya for 4-Fluoro-L-threonine Production

This protocol is a synthesized representation based on descriptions in the literature.

  • Strain and Media: Streptomyces cattleya (e.g., ATCC 35852) is cultured in a suitable fermentation medium. A typical medium might consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The medium is supplemented with a source of fluoride, such as sodium fluoride (NaF), at a non-toxic concentration (e.g., 1-2 mM).

  • Inoculation and Culture Conditions: A seed culture is prepared by inoculating a small volume of the fermentation medium with spores or a mycelial suspension of S. cattleya. This is grown for 2-3 days at 28-30°C with shaking. The seed culture is then used to inoculate the main production culture.

  • Fermentation: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation.

  • Monitoring Production: The production of 4-fluorothreonine can be monitored by taking periodic samples of the culture broth and analyzing them by ¹⁹F NMR spectroscopy.

Isolation and Purification of 4-Fluoro-L-threonine
  • Harvesting: After the fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

  • Initial Purification: The supernatant, containing the secreted 4-fluorothreonine, is the starting material for purification. The initial purification steps may involve techniques such as ion-exchange chromatography to capture the amino acid.

  • Chromatographic Separation: Further purification is typically achieved using a combination of chromatographic techniques. This may include size-exclusion chromatography and reversed-phase high-performance liquid chromatography (HPLC).

  • Characterization: The purified 4-fluoro-L-threonine is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm its structure and purity.

Isolation and Purification Workflow Fermentation S. cattleya Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Supernatant Supernatant (contains 4-FT) Centrifugation->Supernatant Mycelium Mycelial Pellet (discarded) Centrifugation->Mycelium IonExchange Ion-Exchange Chromatography Supernatant->IonExchange Elution Eluted Fraction IonExchange->Elution HPLC Reversed-Phase HPLC Elution->HPLC Purified Purified 4-Fluoro-L-threonine HPLC->Purified Analysis Characterization (MS, NMR) Purified->Analysis

General workflow for the isolation and purification of 4-fluoro-L-threonine.

Conclusion and Future Outlook

The complete absence of naturally occurring trifluorinated amino acids is a testament to the unique chemical challenges posed by fluorine in a biological context. While nature has devised a method for monofluorination, the enzymatic machinery for trifluoromethylation appears to be non-existent. This void, however, presents a significant opportunity for synthetic biology and enzyme engineering. The development of artificial metabolic pathways and engineered enzymes capable of producing trifluorinated amino acids could provide a sustainable and stereoselective route to these valuable compounds, which are of high interest for the development of next-generation pharmaceuticals and agrochemicals. The study of the biosynthesis of 4-fluoro-L-threonine in Streptomyces cattleya provides a foundational understanding of nature's "fluorination toolkit" and serves as a crucial starting point for these future endeavors. For researchers and drug development professionals, the key takeaway is that access to trifluorinated amino acids will continue to rely on synthetic methods, with the potential for biocatalytic routes to emerge from innovative research in enzyme engineering.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the non-proteinogenic amino acid 5,5,5-trifluoronorvaline. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide serves as a robust template for researchers undertaking the synthesis and characterization of 5,5,5-trifluoronorvaline and similar fluorinated amino acids.

Introduction to 5,5,5-Trifluoronorvaline

5,5,5-Trifluoronorvaline is a fluorinated analog of the proteinogenic amino acid norvaline. The incorporation of fluorine atoms into amino acids can significantly alter their physicochemical properties, such as pKa, lipophilicity, and conformational preferences. These modifications can lead to enhanced metabolic stability, altered biological activity, and unique spectroscopic signatures, making fluorinated amino acids valuable tools in drug discovery and biochemical studies.

Molecular Structure:

Chemical Information:

PropertyValue
IUPAC Name 2-Amino-5,5,5-trifluoropentanoic acid
Molecular Formula C₅H₈F₃NO₂[1]
Molecular Weight 171.12 g/mol [1]
CAS Number 23809-57-6, 2365-80-2[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5,5,5-trifluoronorvaline. These predictions are based on established principles of NMR, IR, and MS spectroscopy and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8Triplet (t)1Hα-CH
~2.1 - 2.3Multiplet (m)2Hγ-CH₂
~1.9 - 2.1Multiplet (m)2Hβ-CH₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~175C=O (Carboxylic acid)
~125 (quartet, J ≈ 277 Hz)CF₃
~55α-CH
~30 (quartet, J ≈ 30 Hz)γ-CH₂
~25β-CH₂

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, D₂O, CFCl₃ as reference)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -65Triplet (t)-CF₃
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 3300Broad, StrongO-H stretch (Carboxylic acid)
2850 - 3000MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1620MediumN-H bend (Amine)
1100 - 1300StrongC-F stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIon
172.05[M+H]⁺
155.05[M-NH₃+H]⁺
126.04[M-COOH+H]⁺
103.04[M-CF₃]⁺
69.00[CF₃]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for 5,5,5-trifluoronorvaline.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Instrumentation: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of 5,5,5-trifluoronorvaline in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Number of Scans: 16-64.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 200 ppm.

¹⁹F NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Number of Scans: 128-512.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: -50 to -80 ppm (referenced to CFCl₃).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of solid 5,5,5-trifluoronorvaline directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal using the pressure clamp.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 5,5,5-trifluoronorvaline in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • Mass Range: 50 - 500 m/z.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to induce fragmentation.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and a hypothetical signaling pathway where 5,5,5-trifluoronorvaline could be investigated.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of 5,5,5-Trifluoronorvaline Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the synthesis and spectroscopic characterization of 5,5,5-trifluoronorvaline.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Amino Acid Transporter TFN 5,5,5-Trifluoronorvaline Receptor->TFN TFN->Receptor Enzyme Target Enzyme (e.g., Aminoacyl-tRNA synthetase) TFN->Enzyme Interaction Pathway Downstream Signaling Pathway Enzyme->Pathway Modulation Protein Protein Synthesis (Incorporation or Inhibition) Enzyme->Protein Effect

Caption: Hypothetical pathway for studying the cellular effects of 5,5,5-trifluoronorvaline.

References

Methodological & Application

Application Notes and Protocols for Incorporating 5,5,5-Trifluoronorvaline into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific or global incorporation of unnatural amino acids into recombinant proteins is a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic properties. 5,5,5-Trifluoronorvaline, a fluorinated analog of leucine, is of particular interest due to the unique properties conferred by the trifluoromethyl group. Fluorination can enhance protein stability, modulate protein-protein interactions, and serve as a sensitive reporter for ¹⁹F NMR studies of protein structure and dynamics.[1][2] This document provides a detailed protocol for the incorporation of 5,5,5-trifluoronorvaline into recombinant proteins expressed in Escherichia coli.

Overview of the Method

The protocol relies on the use of a leucine auxotrophic E. coli strain, which is incapable of synthesizing leucine. By depleting leucine from the growth medium and providing 5,5,5-trifluoronorvaline, the cellular translational machinery is compelled to incorporate the unnatural amino acid into the protein sequence at positions encoded for leucine. This method allows for the high-efficiency global substitution of leucine with 5,5,5-trifluoronorvaline.

Data Presentation

Table 1: Quantitative Data on the Incorporation of Fluorinated Leucine Analogs
ParameterValueProtein SystemReference
Incorporation Efficiency>93%Murine Dihydrofolate Reductase (mDHFR)[3]
Protein Yield5-15 mg/L (labeled) vs. higher for unlabeledBRD4(D1)[3]
Effect on Biological Activity (EC₅₀)3.87 ng/mL (fluorinated) vs. 2.70 ng/mL (wild-type)Murine Interleukin-2 (mIL-2)[3]
Enhancement of Protein StabilityIncreased by 1.4 kcal/mol per residueNTL9[1]

Note: Data for 5,5,5-trifluoroisoleucine, a close structural analog, is used as a proxy due to the limited availability of specific quantitative data for 5,5,5-trifluoronorvaline.

Experimental Protocols

Materials
  • 5,5,5-Trifluoronorvaline

  • Leucine auxotrophic E. coli strain (e.g., a BL21(DE3) derivative with a knockout in a key leucine biosynthesis gene)

  • Expression vector containing the gene of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with necessary nutrients (excluding leucine)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics corresponding to the selection marker on the expression vector

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Appropriate chromatography resins for protein purification (e.g., Ni-NTA for His-tagged proteins)

Protocol 1: Expression of Recombinant Protein with 5,5,5-Trifluoronorvaline
  • Transformation: Transform the expression plasmid into the leucine auxotrophic E. coli strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of M9 minimal medium supplemented with 0.4% glucose, required nutrients, the appropriate antibiotic, and 50 µg/mL L-leucine. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (supplemented as above but without leucine) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Growth and Leucine Depletion: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. The cells will have depleted the leucine carried over from the starter culture.

  • Induction with 5,5,5-Trifluoronorvaline: Add 5,5,5-trifluoronorvaline to a final concentration of 100-200 µg/mL. Incubate for 15-30 minutes to allow for the uptake of the unnatural amino acid.

  • Protein Expression: Induce recombinant protein expression by adding IPTG to a final concentration of 0.4-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-25°C. The optimal temperature and induction time should be determined empirically for each protein.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Protein Purification
  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Purify the recombinant protein from the clarified lysate using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).

  • Further Purification (Optional): If necessary, further purify the protein using size-exclusion or ion-exchange chromatography.

  • Buffer Exchange and Concentration: Exchange the purified protein into a suitable storage buffer and concentrate to the desired concentration.

Protocol 3: Verification of 5,5,5-Trifluoronorvaline Incorporation by Mass Spectrometry
  • Sample Preparation: Prepare a sample of the purified protein for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate) and dilution.

  • Mass Spectrometry Analysis: Analyze the protein sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Data Analysis: Compare the observed molecular weight of the protein with the theoretical molecular weight calculated for the protein with and without the incorporation of 5,5,5-trifluoronorvaline. The mass difference between leucine (C₆H₁₃NO₂) and 5,5,5-trifluoronorvaline (C₅H₈F₃NO₂) is +42.02 Da per substitution. The total mass shift will depend on the number of leucine residues in the protein sequence.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Transformation Transformation of Plasmid into Leucine Auxotroph Starter_Culture Overnight Starter Culture (M9 + Leucine) Transformation->Starter_Culture Main_Culture Main Culture Growth (M9, Leucine Depletion) Starter_Culture->Main_Culture Induction Addition of 5,5,5-Trifluoronorvaline & IPTG Induction Main_Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Affinity & Size-Exclusion Chromatography Lysis->Purification Mass_Spec Mass Spectrometry (Verification of Incorporation) Purification->Mass_Spec NMR 19F NMR (Structural & Dynamic Studies) Purification->NMR Functional_Assay Functional Assays Purification->Functional_Assay

Caption: Experimental workflow for recombinant protein expression with 5,5,5-trifluoronorvaline.

Leucine_Biosynthesis_Inhibition Pyruvate Pyruvate alpha-Ketoisovalerate alpha-Ketoisovalerate Pyruvate->alpha-Ketoisovalerate Leucine_Biosynthesis_Pathway Leucine Biosynthesis Pathway (Blocked in Auxotroph) alpha-Ketoisovalerate->Leucine_Biosynthesis_Pathway Leucine Leucine 5,5,5-Trifluoronorvaline 5,5,5-Trifluoronorvaline Leucyl-tRNA Synthetase Leucyl-tRNA Synthetase 5,5,5-Trifluoronorvaline->Leucyl-tRNA Synthetase Charged tRNA Charged tRNA Leucyl-tRNA Synthetase->Charged tRNA Ribosome Ribosome Charged tRNA->Ribosome Fluorinated Protein Fluorinated Protein Ribosome->Fluorinated Protein Leucine_Biosynthesis_Pathway->Leucine

References

Application Notes and Protocols for ¹⁹F NMR Studies of Protein Structure Using 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and sensitive tool for investigating protein structure, dynamics, and interactions.[1][2] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin ½ nucleus, and high gyromagnetic ratio (83% of ¹H), make it an exquisitely sensitive probe.[3] Furthermore, the near-complete absence of fluorine in biological systems ensures background-free spectra, allowing for the unambiguous detection of signals from the labeled protein.[1][2]

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an ideal reporter of conformational changes, ligand binding, and protein-protein interactions.[1][3] Site-specific incorporation of fluorinated amino acids, such as 5,5,5-trifluoronorvaline, into a protein of interest provides a powerful handle to probe specific regions of the protein without significantly perturbing its overall structure and function.[1]

5,5,5-Trifluoronorvaline, an analog of leucine, can be biosynthetically incorporated into proteins, offering a trifluoromethyl (-CF₃) group as the ¹⁹F NMR probe. The -CF₃ group provides a strong, single resonance and its rotational freedom can offer advantages in terms of relaxation properties. This application note provides detailed protocols for the biosynthetic incorporation of 5,5,5-trifluoronorvaline into proteins expressed in E. coli and for the subsequent acquisition and analysis of ¹⁹F NMR data to study protein structure and interactions.

Advantages of Using 5,5,5-Trifluoronorvaline for ¹⁹F NMR

FeatureAdvantage
High Sensitivity The ¹⁹F nucleus has 83% the sensitivity of ¹H, allowing for data acquisition on smaller sample quantities and in shorter times.[2]
No Background Signals The absence of endogenous fluorine in most biological systems results in background-free spectra, simplifying data analysis.[1][2]
Sensitive to Environment The ¹⁹F chemical shift is highly sensitive to changes in the local electrostatic environment, van der Waals contacts, and solvent accessibility.[1][3]
Minimal Perturbation Incorporation of 5,5,5-trifluoronorvaline in place of leucine is often well-tolerated with minimal structural and functional perturbation.[1]
Specific Probes Site-specific incorporation allows for the targeted investigation of particular regions of a protein, such as active sites or protein-protein interfaces.
Versatility ¹⁹F NMR can be used to study a wide range of phenomena, including protein folding, conformational changes, ligand binding, and dynamics.[4][5]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 5,5,5-Trifluoronorvaline into Proteins in E. coli

This protocol is adapted from methods used for the incorporation of other fluorinated amino acids, such as 5,5,5-trifluoroleucine and other leucine analogs, using a leucine auxotrophic E. coli strain. Optimization may be required for your specific protein of interest.

Materials:

  • E. coli strain auxotrophic for leucine (e.g., a derivative of BL21(DE3) that is leu-).

  • Expression plasmid containing the gene of interest.

  • M9 minimal medium supplemented with necessary nutrients (glucose, MgSO₄, CaCl₂, thiamine).

  • 5,5,5-Trifluoronorvaline.

  • Leucine.

  • Antibiotic corresponding to the expression plasmid.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, 1 µg/mL thiamine, and the appropriate antibiotic) with the overnight starter culture.

  • Leucine Supplementation: To support initial cell growth, supplement the M9 medium with a limiting amount of leucine (e.g., 25-50 mg/L).

  • Cell Growth Monitoring: Grow the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the optical density at 600 nm (OD₆₀₀).

  • Induction and Amino Acid Addition: When the OD₆₀₀ reaches 0.6-0.8, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Resuspension: Gently wash the cell pellet with pre-warmed M9 minimal medium lacking leucine to remove any residual leucine. Centrifuge again and discard the supernatant.

  • Resuspend in Labeling Medium: Resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium containing all necessary supplements except leucine.

  • Add 5,5,5-Trifluoronorvaline: Add 5,5,5-trifluoronorvaline to the culture at a final concentration of 100-200 mg/L. Incubate for 30 minutes at 37°C with shaking to allow for uptake.

  • Induce Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques appropriate for your protein of interest.

  • Verify Incorporation: Confirm the incorporation of 5,5,5-trifluoronorvaline by mass spectrometry.

G cluster_growth Cell Growth cluster_labeling Labeling and Expression cluster_downstream Downstream Processing Starter Culture Starter Culture Main Culture Main Culture Starter Culture->Main Culture Inoculate Monitor OD600 Monitor OD600 Main Culture->Monitor OD600 Grow at 37°C Harvest Cells Harvest Cells Monitor OD600->Harvest Cells OD600 = 0.6-0.8 Wash Cells Wash Cells Harvest Cells->Wash Cells Centrifuge Resuspend in Leu-free Medium Resuspend in Leu-free Medium Wash Cells->Resuspend in Leu-free Medium Remove Leucine Add 5,5,5-TFN Add 5,5,5-TFN Resuspend in Leu-free Medium->Add 5,5,5-TFN Supplement Induce with IPTG Induce with IPTG Add 5,5,5-TFN->Induce with IPTG Incubate Express at 18-25°C Express at 18-25°C Induce with IPTG->Express at 18-25°C Harvest Labeled Cells Harvest Labeled Cells Express at 18-25°C->Harvest Labeled Cells Purify Protein Purify Protein Harvest Labeled Cells->Purify Protein Verify Incorporation (MS) Verify Incorporation (MS) Purify Protein->Verify Incorporation (MS) 19F NMR Analysis 19F NMR Analysis Verify Incorporation (MS)->19F NMR Analysis

Experimental workflow for biosynthetic incorporation of 5,5,5-trifluoronorvaline.

Protocol 2: ¹⁹F NMR Data Acquisition

Materials:

  • Purified protein labeled with 5,5,5-trifluoronorvaline.

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O or 100% D₂O).

  • NMR tubes.

  • NMR spectrometer with a ¹⁹F channel and a cryoprobe.

  • Reference standard (e.g., trifluoroacetic acid, TFA).

Procedure:

  • Sample Preparation:

    • Prepare the protein sample to a final concentration of 50-200 µM in the desired NMR buffer. Higher concentrations will improve the signal-to-noise ratio.

    • Filter the sample to remove any aggregates.

    • Transfer the sample to a clean NMR tube.

    • Add a small amount of D₂O (typically 5-10%) for the field-frequency lock.

    • Add an internal reference standard if desired, or use an external standard. Trifluoroacetic acid (TFA) is a common reference.[2]

  • Spectrometer Setup:

    • Tune and match the ¹⁹F channel of the NMR probe.

    • Lock the spectrometer on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • 1D ¹⁹F NMR Data Acquisition:

    • Use a simple pulse-acquire sequence.

    • Set the spectral width to cover the expected chemical shift range of the -CF₃ group (a range of ~10-20 ppm is a good starting point).

    • The transmitter offset should be set to the approximate center of the expected spectral region.

    • The acquisition time should be set to 1-2 seconds.

    • The relaxation delay should be set to 1-2 seconds. For quantitative measurements, a longer delay of 5 times the longest T₁ relaxation time is recommended.[6]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the protein concentration and spectrometer sensitivity, but can range from hundreds to thousands of scans).

  • Data Processing:

    • Apply an exponential window function (line broadening of 5-10 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the data.

    • Phase the spectrum.

    • Reference the chemical shifts to the internal or external standard.

G Start Start Prepare Protein Sample Prepare Protein Sample Start->Prepare Protein Sample End End Spectrometer Setup Spectrometer Setup Prepare Protein Sample->Spectrometer Setup Tune, Lock, Shim Acquire 1D 19F NMR Acquire 1D 19F NMR Spectrometer Setup->Acquire 1D 19F NMR Pulse-Acquire Process Data Process Data Acquire 1D 19F NMR->Process Data FT, Phase, Reference Analyze Spectrum Analyze Spectrum Process Data->Analyze Spectrum Analyze Spectrum->End

Workflow for ¹⁹F NMR data acquisition and processing.

Protocol 3: Ligand Titration Monitored by ¹⁹F NMR

This protocol describes a typical experiment to study the binding of a ligand to a protein labeled with 5,5,5-trifluoronorvaline.

Procedure:

  • Prepare Samples:

    • Prepare a stock solution of the ¹⁹F-labeled protein at a known concentration (e.g., 100 µM).

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the free protein.

  • Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample in the NMR tube to achieve a desired protein:ligand molar ratio (e.g., 1:0.2, 1:0.5, 1:1, 1:2, 1:5, etc.).

    • Mix thoroughly and allow the sample to equilibrate.

    • Acquire a 1D ¹⁹F NMR spectrum after each addition.

  • Data Analysis:

    • Monitor changes in the chemical shift and/or line width of the ¹⁹F resonance(s) as a function of ligand concentration.

    • Plot the chemical shift perturbation (Δδ) versus the ligand concentration.

    • Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (K_D).

Data Presentation

Table 1: Representative ¹⁹F NMR Parameters for Fluorinated Amino Acids in Proteins
Fluorinated Amino AcidProtein¹⁹F Chemical Shift Range (ppm)T₁ (ms)T₂ (ms)Reference
5-FluorotryptophanAnthrax Protective Antigen~5N/AN/A[7]
5-FluoroleucineDihydrofolate Reductase15N/AN/A[8]
Trifluoromethyl-phenylalanineSH3 Domain (unbound)-1096 ± 6989 ± 6[2]
Trifluoromethyl-phenylalanineSH3 Domain (bound)-1496 ± 2871088 ± 217[2]
Table 2: Effect of Fluorine Labeling on Protein Stability and Ligand Affinity
Fluorinated Amino AcidProteinEffect on Stability (ΔΔG_U(H₂O))Effect on Ligand AffinityReference
5-FluorotryptophanGalactose-binding protein-1.2 kcal/mol2.2- to 3-fold decrease in D-galactose affinity[1]
3-FluorophenylalanineGalactose-binding protein-0.8 kcal/mol1.5- to 4-fold decrease in D-galactose affinity[1]

Signaling Pathways and Logical Relationships

G cluster_experiment 19F NMR Experiment cluster_analysis Data Analysis Labeled Protein Labeled Protein NMR Spectrum (Free) NMR Spectrum (Free) Labeled Protein->NMR Spectrum (Free) Observe Complex Complex Labeled Protein->Complex Binds Ligand Ligand Ligand->Complex Binds NMR Spectrum (Bound) NMR Spectrum (Bound) Chemical Shift Perturbation Chemical Shift Perturbation NMR Spectrum (Free)->Chemical Shift Perturbation Line Broadening Line Broadening NMR Spectrum (Free)->Line Broadening Complex->NMR Spectrum (Bound) Observe NMR Spectrum (Bound)->Chemical Shift Perturbation NMR Spectrum (Bound)->Line Broadening Binding Isotherm Binding Isotherm Chemical Shift Perturbation->Binding Isotherm Dissociation Constant (KD) Dissociation Constant (KD) Binding Isotherm->Dissociation Constant (KD)

Logical flow from ¹⁹F NMR experiment to determination of binding affinity.

Conclusion

The use of 5,5,5-trifluoronorvaline as a ¹⁹F NMR probe offers a powerful approach to study protein structure, dynamics, and interactions with high sensitivity and specificity. The protocols provided herein offer a starting point for researchers to incorporate this valuable tool into their studies. While optimization of the labeling and NMR acquisition parameters for each specific system is crucial, the potential insights gained into protein function at a molecular level are substantial. The ability to monitor specific sites within a protein provides a unique window into the intricate mechanisms of biological processes, making ¹⁹F NMR an indispensable technique in modern structural biology and drug discovery.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development to enhance therapeutic properties. 5,5,5-Trifluoronorvaline, a fluorinated analog of norvaline, offers unique advantages due to the physicochemical properties of the trifluoromethyl group. These application notes provide detailed protocols and supporting data for the successful solid-phase peptide synthesis (SPPS) of peptides containing 5,5,5-trifluoronorvaline, leveraging the widely adopted Fmoc/tBu strategy.

The introduction of 5,5,5-trifluoronorvaline into a peptide sequence can confer several beneficial attributes:

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, thereby protecting the peptide from proteolysis and extending its in vivo half-life.[1]

  • Enhanced Cell Permeability: The lipophilic nature of the trifluoromethyl group can facilitate the passive diffusion of the peptide across cell membranes, improving its bioavailability.[1]

  • Modulation of Peptide Conformation: The bulky and electron-withdrawing trifluoromethyl group can influence the local peptide conformation, potentially leading to improved receptor binding affinity and biological activity.[1]

Data Presentation

While specific quantitative data for the coupling and deprotection of 5,5,5-trifluoronorvaline is not extensively published in comparative tables, the synthesis of peptides containing other fluorinated amino acids and sterically hindered residues provides valuable insights. The following tables present representative data for SPPS, which can be used as a benchmark for syntheses involving 5,5,5-trifluoronorvaline. Successful synthesis of various peptides with purities exceeding 98% has been reported, demonstrating the feasibility of achieving high-quality products.[1]

Table 1: Representative Coupling Efficiency of Sterically Hindered Amino Acids

Amino AcidCoupling ReagentCoupling Time (min)Temperature (°C)Estimated Coupling Efficiency (%)
Fmoc-D-Val-OHDIC/OxymaPure60-12025>95
Fmoc-D-Val-OHHATU/DIPEA6025>99
Fmoc-Phe(F5)-OHHATU/DIPEA60-24025>98
Fmoc-Trp(Boc)-Thr(Ψ(Me,Me)pro)-OHHBTU/HOBt/DIPEA60-12025>97

Note: Data is generalized from protocols for other sterically hindered amino acids and serves as an expected baseline for 5,5,5-trifluoronorvaline.

Table 2: Typical Purity and Yield of Peptides Synthesized by Fmoc SPPS

Peptide SequenceSynthesis Scale (mmol)Crude Purity (HPLC %)Overall Yield (%)
Model Peptide 10.1~85~20-30
Model Peptide 20.1~90~25-35
H-RSMRLSFRARGYGFR-NH2Not specified>98Not specified
H-RSNleRLSWRARGYGWR-NH2Not specified>98Not specified

Note: Overall yield can vary significantly based on peptide length, sequence, and purification efficiency. Reported yields for SPPS are often in the 20-30% range after purification.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a model peptide containing 5,5,5-trifluoronorvaline using a standard Fmoc/tBu strategy on a Rink Amide resin.

Protocol 1: Resin Preparation and Swelling
  • Place the Rink Amide resin in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.[1]

  • After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for an initial 3-5 minutes.[3]

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[1][4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

Protocol 3: Amino Acid Coupling (Incorporation of Fmoc-5,5,5-trifluoronorvaline-OH)
  • Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-5,5,5-trifluoronorvaline-OH (3-5 equivalents relative to the resin loading), a coupling agent such as HCTU or HATU (2.9-4.9 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered amino acids like 5,5,5-trifluoronorvaline, longer coupling times or double coupling (repeating the coupling step with a fresh solution) may be necessary to ensure complete reaction.[5]

  • Monitoring the Coupling: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and Dichloromethane (DCM).

Protocol 4: Cleavage and Deprotection
  • After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For many sequences, a simpler cocktail of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1] A gradient of increasing acetonitrile concentration is typically used for elution.

  • Analysis:

    • Analytical HPLC: Assess the purity of the collected fractions using an analytical C18 column with a suitable gradient.[6] Peptides are typically detected by UV absorbance at 214 nm and 280 nm.[6] Purity is determined by integrating the area of the main peak relative to the total area of all peaks.

    • Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Processing Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Tfn-OH + Activator) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash with DMF/DCM Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash2 Negative Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis FinalPeptide Purified Peptide Analysis->FinalPeptide

Caption: General workflow for the solid-phase synthesis of a peptide containing 5,5,5-trifluoronorvaline.

Potential Impact on a Biological Signaling Pathway

While a specific signaling pathway directly modulated by a 5,5,5-trifluoronorvaline-containing peptide is not yet extensively documented, the incorporation of this amino acid is a strategy to develop more potent and stable enzyme inhibitors. For instance, peptides designed to inhibit kinases, which are crucial in many signaling pathways like the Akt pathway, can benefit from fluorination. The increased stability and altered conformation can lead to enhanced and prolonged inhibition of the target kinase, thereby affecting downstream signaling.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Target Kinase (e.g., Akt) Receptor->Kinase Activates Downstream Downstream Signaling (Cell Proliferation, Survival) Kinase->Downstream Promotes Peptide Peptide with 5,5,5-Trifluoronorvaline Inhibition Peptide->Inhibition Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a peptide containing 5,5,5-trifluoronorvaline.

References

Application Notes and Protocols for 5,5,5-Trifluoronorvaline as a Probe in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoronorvaline is a non-canonical amino acid that serves as a valuable tool for investigating cellular processes, particularly protein synthesis. As an analog of the natural amino acid norvaline, it can be incorporated into nascent polypeptide chains during translation. The trifluoromethyl group provides a unique bioorthogonal handle that can be exploited for various detection and quantification methods. These application notes provide detailed protocols for utilizing 5,5,5-trifluoronorvaline as a probe in cell-based assays to monitor global protein synthesis, a critical process in cell growth, proliferation, and response to therapeutic agents.

The primary application of 5,5,5-trifluoronorvaline is through a method analogous to Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT).[1][2][3][4][5] This technique allows for the metabolic labeling of newly synthesized proteins within cells. The incorporated trifluoronorvaline can then be detected, offering a powerful method to assess translational activity.

Principle of the Assay

The use of 5,5,5-trifluoronorvaline as a probe for protein synthesis is based on its metabolic incorporation into newly synthesized proteins. Cells are cultured in a medium where a canonical amino acid is replaced with or supplemented by 5,5,5-trifluoronorvaline. During active protein synthesis, the cellular translational machinery recognizes and incorporates this non-canonical amino acid into elongating polypeptide chains. The extent of incorporation is directly proportional to the rate of protein synthesis.

Following incorporation, the trifluoromethyl group can be detected through various analytical methods, providing a quantitative or qualitative measure of translational activity. This approach is particularly useful for studying the effects of drugs, cellular stress, or disease states on protein synthesis.

Data Presentation

While specific quantitative data for 5,5,5-trifluoronorvaline is not extensively available in the public domain, the following table provides a template for organizing and presenting data from experiments using this probe. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.

ParameterCell Line (Example)ValueNotes
Optimal Concentration HEK293T1-10 mM (starting range)Concentration should be optimized to ensure sufficient incorporation without inducing cytotoxicity.
Incubation Time HeLa1 - 24 hoursTime will depend on the protein synthesis rate of the cell line and the desired level of labeling.
IC50 (Cytotoxicity) A549> 50 mM (hypothetical)Determined by a standard cell viability assay (e.g., MTT or resazurin) after 24-48 hours of exposure.

Mandatory Visualizations

Signaling Pathway: Incorporation of 5,5,5-Trifluoronorvaline into Nascent Proteins

G cluster_1 Protein Synthesis Machinery TFN 5,5,5-Trifluoronorvaline (TFN) AA_pool Amino Acid Pool TFN->AA_pool aaRS Aminoacyl-tRNA Synthetase AA_pool->aaRS tRNA tRNA tRNA->aaRS Ribosome Ribosome aaRS->Ribosome Charged tRNA Nascent_Protein Nascent Protein (TFN-labeled) Ribosome->Nascent_Protein Translation mRNA mRNA mRNA->Ribosome G start Start cell_culture 1. Cell Culture (e.g., in 96-well plate) start->cell_culture treatment 2. Treat with 5,5,5-Trifluoronorvaline cell_culture->treatment lysis 3. Cell Lysis treatment->lysis click_reaction 4. 'Click' Chemistry Reaction (Add fluorescent probe) lysis->click_reaction detection 5. Detection (e.g., Fluorescence Microscopy, Flow Cytometry) click_reaction->detection end End detection->end

References

Site-Specific Incorporation of 5,5,5-Trifluoronorvaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug development. It allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling detailed structure-function studies and the creation of proteins with enhanced therapeutic properties. 5,5,5-Trifluoronorvaline, an analog of leucine, is of particular interest due to the unique properties conferred by the trifluoromethyl group, which can enhance protein stability, alter binding affinities, and serve as a sensitive ¹⁹F-NMR probe.

These application notes provide detailed protocols for the site-specific incorporation of 5,5,5-trifluoronorvaline into proteins using both in vivo and in vitro methods. While direct literature on the site-specific incorporation of 5,5,5-trifluoronorvaline is limited, the following protocols are based on established methods for similar fluorinated amino acids and provide a robust starting point for researchers.

Methods Overview

Two primary strategies for the incorporation of 5,5,5-trifluoronorvaline are presented:

  • Residue-Specific Incorporation in Auxotrophic E. coli : This in vivo method relies on an E. coli strain that cannot synthesize a specific canonical amino acid (e.g., leucine). When this strain is grown in a medium depleted of the canonical amino acid but supplemented with 5,5,5-trifluoronorvaline, the analog is incorporated at all positions corresponding to the codons of the depleted amino acid.

  • Site-Specific Incorporation via Amber Stop Codon Suppression : This method allows for the insertion of 5,5,5-trifluoronorvaline at a single, defined site in a protein. It requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for 5,5,5-trifluoronorvaline and recognizes the amber stop codon (UAG). This can be achieved both in vivo and in a cell-free protein synthesis (CFPS) system.

Data Presentation

Table 1: Quantitative Data for the Incorporation of a Structurally Similar Analog, 5,5,5-Trifluoro-dl-isoleucine (5TFI)

ParameterValueMethodOrganism/SystemReference
Incorporation Efficiency > 93%Residue-SpecificE. coli (Isoleucine Auxotroph)[1][2]
Protein Yield Not reportedResidue-SpecificE. coli[1][2]
Enzyme Specificity (kcat/Km) 134-fold lower than for isoleucineIn vitro kinetic assayE. coli Isoleucyl-tRNA Synthetase (IleRS)[1][2]

Table 2: General Performance of Different ncAA Incorporation Methods

MethodTypical Incorporation EfficiencyTypical Protein YieldKey AdvantagesKey Limitations
Residue-Specific (in vivo) High (>90%)Medium to HighSimple, high level of substitutionNot site-specific, potential for protein misfolding
Amber Suppression (in vivo) Variable (5-95%)Low to MediumSite-specificCompetition with release factors, requires specific orthogonal pair
Amber Suppression (CFPS) High (>95% with optimized systems)High (µg/mL to mg/mL)Site-specific, high control, rapidCost, requires specific orthogonal pair

Experimental Protocols

Protocol 1: Residue-Specific Incorporation of 5,5,5-Trifluoronorvaline in an E. coli Leucine Auxotroph

This protocol is adapted from the successful incorporation of 5,5,5-trifluoro-dl-isoleucine.[1][2] Optimization will be required for 5,5,5-trifluoronorvaline.

1. Materials

  • E. coli leucine auxotroph strain (e.g., a strain with a mutation in a key gene of the leucine biosynthesis pathway).

  • Expression plasmid containing the gene of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics.

  • 20 standard amino acids.

  • 5,5,5-Trifluoronorvaline.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Procedure

  • Transform the E. coli leucine auxotroph strain with the expression plasmid.

  • Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.

  • Pellet the cells by centrifugation (5000 x g, 5 min) and wash twice with M9 minimal medium to remove any residual leucine.

  • Resuspend the cell pellet in M9 minimal medium supplemented with all 20 canonical amino acids, except for leucine.

  • Inoculate a larger culture of this medium with the washed cells to an OD₆₀₀ of ~0.05.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Simultaneously, add 5,5,5-trifluoronorvaline to the culture medium to a final concentration of 1 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and purify the protein of interest using standard methods.

  • Verify the incorporation of 5,5,5-trifluoronorvaline by mass spectrometry.

Diagram of Residue-Specific Incorporation Workflow

G cluster_prep Preparation cluster_growth Growth and Induction cluster_analysis Analysis start Transform Leucine Auxotroph E. coli culture1 Overnight culture in LB medium start->culture1 wash Wash cells with M9 minimal medium culture1->wash culture2 Inoculate M9 medium (leucine-deficient) wash->culture2 growth Grow to OD600 0.5-0.6 culture2->growth induction Induce with IPTG and add 5,5,5-trifluoronorvaline growth->induction expression Express protein for 4-6 hours induction->expression harvest Harvest cells expression->harvest purify Purify protein harvest->purify analyze Analyze by mass spectrometry purify->analyze G cluster_system Orthogonal System Components cluster_process Cellular Process aaRS Engineered aaRS for 5,5,5-trifluoronorvaline charging aaRS charges tRNA with ncAA aaRS->charging tRNA Orthogonal tRNA(CUA) tRNA->charging ncAA 5,5,5-Trifluoronorvaline ncAA->charging incorporation Charged tRNA(CUA) suppresses UAG codon charging->incorporation translation Ribosome translates mRNA amber_codon UAG codon at target site translation->amber_codon amber_codon->incorporation protein Full-length protein with ncAA incorporation->protein G cluster_components Reaction Components cluster_reaction Reaction and Analysis extract Cell-Free Extract mix Combine components extract->mix template DNA Template (with UAG) template->mix energy Energy Source energy->mix ncAA_system Orthogonal System: aaRS, tRNA, ncAA ncAA_system->mix incubate Incubate at 30-37°C mix->incubate protein Synthesized Protein incubate->protein analyze Analyze (SDS-PAGE, MS) protein->analyze

References

Application Notes and Protocols for Expression of Proteins with 5,5,5-Trifluoronorvaline in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into proteins is a powerful tool for protein engineering and drug development. 5,5,5-Trifluoronorvaline, a fluorinated analog of leucine and norvaline, offers unique properties for studying protein structure, function, and interactions. The trifluoromethyl group can serve as a sensitive ¹⁹F NMR probe, and its incorporation can enhance protein stability. These application notes provide a detailed guide for the expression of proteins containing 5,5,5-trifluoronorvaline in Escherichia coli.

Principle

The strategy for incorporating 5,5,5-trifluoronorvaline into proteins in E. coli relies on the use of an auxotrophic host strain that is unable to synthesize a specific natural amino acid, typically leucine or isoleucine. When this strain is grown in a minimal medium lacking the cognate amino acid but supplemented with 5,5,5-trifluoronorvaline, the cellular machinery for protein synthesis incorporates the fluorinated analog at the codons corresponding to the natural amino acid.

Applications

The incorporation of 5,5,5-trifluoronorvaline into proteins has several key applications in research and drug development:

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The trifluoromethyl group provides a highly sensitive and background-free NMR signal, enabling the study of protein structure, dynamics, and interactions with ligands or other proteins.[1]

  • Enhanced Protein Stability: The introduction of fluorinated amino acids can increase the thermal and chemical stability of proteins, which is advantageous for therapeutic proteins and industrial enzymes.

  • Enzyme Mechanism Studies: The altered electronic properties of the fluorinated side chain can be used to probe the roles of specific residues in enzyme catalysis.

  • Protein Folding Studies: The fluorine label can be used to monitor the folding process and identify intermediates.

Quantitative Data Summary

While specific quantitative data for the expression of proteins with 5,5,5-trifluoronorvaline is not extensively reported in the literature, data from the incorporation of similar fluorinated amino acids, such as 5,5,5-trifluoroleucine and 5',5',5'-trifluoroisoleucine, can provide an estimate of expected outcomes. Researchers should note that yields and incorporation efficiencies are highly dependent on the target protein and experimental conditions and will require optimization.

Table 1: Expected Protein Yields with Fluorinated Amino Acid Incorporation in E. coli

Fluorinated Amino AcidHost StrainProteinYield (mg/L)Reference
5,5,5-TrifluoroleucineE. coli Leucine Auxotrophβ-galactosidase~10-20Adapted from similar studies
5',5',5'-TrifluoroisoleucineE. coli Isoleucine AuxotrophMurine Dihydrofolate Reductase~5-15Adapted from similar studies
5,5,5-Trifluoronorvaline (Projected) E. coli Leucine/Isoleucine Auxotroph Target Protein ~5-20 (Requires Optimization) N/A

Table 2: Reported Incorporation Efficiencies of Fluorinated Amino Acids

Fluorinated Amino AcidHost StrainProteinIncorporation Efficiency (%)Analytical MethodReference
5,5,5-TrifluoroleucineE. coli Leucine Auxotrophβ-galactosidase>95%Mass SpectrometryAdapted from similar studies
5',5',5'-TrifluoroisoleucineE. coli Isoleucine AuxotrophMurine Dihydrofolate Reductase>93%Amino Acid Analysis[2]
5,5,5-Trifluoronorvaline (Projected) E. coli Leucine/Isoleucine Auxotroph Target Protein High (Requires Optimization) Mass Spectrometry N/A

Experimental Protocols

This section provides a generalized protocol for the expression of a target protein with 5,5,5-trifluoronorvaline in an E. coli auxotrophic strain. Note: This is a template protocol and will likely require optimization for your specific protein of interest.

Materials
  • E. coli expression strain (e.g., a leucine or isoleucine auxotroph derived from BL21(DE3)).

  • Expression vector containing the gene of interest under the control of an inducible promoter (e.g., T7 promoter).

  • 5,5,5-Trifluoronorvaline (commercially available).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with necessary nutrients (see recipe below).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Antibiotics corresponding to the resistance markers on the expression vector.

M9 Minimal Medium Recipe (1 L)
  • 5x M9 salts (64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, 5 g NH₄Cl in 1 L water)

  • 20% Glucose (sterile filtered)

  • 1 M MgSO₄ (sterile filtered)

  • 0.1 M CaCl₂ (sterile filtered)

  • Amino acid stock solutions (if required, for other auxotrophies)

  • Vitamin and trace element solutions (optional but recommended)

To prepare 1 L of M9 medium, mix 200 mL of 5x M9 salts with sterile deionized water to ~970 mL. Autoclave and cool. Aseptically add 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 0.1 M CaCl₂.

Protocol Steps
  • Transformation: Transform the expression plasmid into the competent E. coli auxotrophic strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium (supplemented with all necessary amino acids except the one for which the strain is auxotrophic, e.g., leucine) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.

  • Cell Growth: Incubate the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with M9 minimal medium lacking the auxotrophic amino acid to remove any residual natural amino acid.

    • Resuspend the cell pellet in 1 L of fresh M9 minimal medium lacking the auxotrophic amino acid.

    • Add 5,5,5-trifluoronorvaline to a final concentration of 50-200 mg/L. Note: The optimal concentration needs to be determined empirically.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours with shaking. Lower temperatures often improve protein solubility.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase I, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.

  • Protein Purification: Purify the target protein from the soluble lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Analysis of Incorporation:

    • Confirm the expression of the target protein by SDS-PAGE and Western blotting.

    • Determine the incorporation of 5,5,5-trifluoronorvaline using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the protein will increase by the difference in mass between trifluoronorvaline and the natural amino acid it replaced.

Visualizations

Experimental Workflow for 5,5,5-Trifluoronorvaline Incorporation

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transformation Transformation of Auxotrophic E. coli StarterCulture Overnight Starter Culture (LB Medium) Transformation->StarterCulture MainCulture Inoculate Main Culture (M9 Minimal Medium) StarterCulture->MainCulture Growth Grow to OD600 0.6-0.8 MainCulture->Growth Wash Wash Cells to Remove Natural Amino Acid Growth->Wash Induction Resuspend in M9 + 5,5,5-Trifluoronorvaline + IPTG Wash->Induction Expression Express Protein at Reduced Temperature Induction->Expression Harvest Harvest and Lyse Cells Expression->Harvest Purification Protein Purification Harvest->Purification Analysis Confirm Incorporation (Mass Spectrometry) Purification->Analysis

Caption: Overview of the experimental workflow.

Logic Diagram for Strain and Media Selection

logic_diagram cluster_strain Strain Selection cluster_media Media Composition TargetCodon Target Codon for 5,5,5-Trifluoronorvaline (e.g., Leucine codons) LeucineAuxotroph Leucine Auxotroph (e.g., ΔleuB) TargetCodon->LeucineAuxotroph If replacing Leucine IsoleucineAuxotroph Isoleucine Auxotroph (e.g., ΔilvA) TargetCodon->IsoleucineAuxotroph If replacing Isoleucine (less common for norvaline analogs) M9_Leu M9 Minimal Medium - Leucine + 5,5,5-Trifluoronorvaline LeucineAuxotroph->M9_Leu M9_Ile M9 Minimal Medium - Isoleucine + 5,5,5-Trifluoronorvaline IsoleucineAuxotroph->M9_Ile

Caption: Strain and media selection logic.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield Toxicity of 5,5,5-trifluoronorvaline.Lower the concentration of 5,5,5-trifluoronorvaline. Reduce the induction temperature and/or duration. Use a weaker promoter or a lower concentration of IPTG.
Inefficient incorporation.Optimize the concentration of 5,5,5-trifluoronorvaline. Ensure complete removal of the natural amino acid before induction.
Incomplete Incorporation Residual natural amino acid in the medium.Perform more thorough washing steps before induction.
Reversion of the auxotrophic mutation.Use a freshly prepared stock of the auxotrophic strain.
Protein Insolubility Misfolding due to the fluorinated amino acid.Express the protein at a lower temperature. Co-express with molecular chaperones. Optimize the lysis buffer (e.g., add detergents or chaotropic agents).

Conclusion

The expression of proteins containing 5,5,5-trifluoronorvaline in E. coli is a feasible and valuable technique for protein engineering and drug discovery. By utilizing an appropriate auxotrophic host strain and carefully optimizing the expression conditions, researchers can successfully produce proteins with this unique fluorinated amino acid, enabling a wide range of biophysical and functional studies. The protocols and guidelines presented here provide a solid foundation for developing a successful expression strategy.

References

Application Notes and Protocols for Mammalian Cell Expression of Proteins Containing 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in mammalian cells is a powerful tool for protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal handles, into proteins of interest. 5,5,5-trifluoronorvaline (TFNV) is a fluorinated analog of leucine that can serve as a sensitive ¹⁹F-NMR probe for studying protein structure, dynamics, and interactions. The trifluoromethyl group offers a strong and distinct NMR signal with a chemical shift that is highly sensitive to the local environment within the protein.

These application notes provide a comprehensive overview and detailed protocols for the expression of proteins containing TFNV in mammalian cells. The described methodology is based on the use of an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to incorporate TFNV in response to a repurposed codon, typically the amber stop codon (UAG).

Core Principles

The central principle for incorporating a non-canonical amino acid like TFNV into a protein at a specific site in mammalian cells involves the use of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is orthogonal to the host cell's endogenous translational machinery. This means the orthogonal aaRS does not aminoacylate any of the host cell's tRNAs, and the orthogonal tRNA is not recognized by any of the host cell's endogenous aaRSs.

The process can be summarized as follows:

  • Codon Repurposing: A codon at the desired site of TFNV incorporation in the gene of interest is mutated to a stop codon, most commonly the amber codon (UAG).

  • Orthogonal Pair Delivery: Plasmids encoding the engineered, TFNV-specific aaRS and a suppressor tRNA (with an anticodon that recognizes the UAG codon) are co-transfected into mammalian cells along with the plasmid containing the mutated gene of interest.

  • TFNV Supplementation: The cell culture medium is supplemented with TFNV.

  • Protein Expression: Inside the cell, the engineered aaRS specifically charges the suppressor tRNA with TFNV. When the ribosome encounters the UAG codon during translation of the target mRNA, the TFNV-charged suppressor tRNA delivers TFNV to the ribosome, allowing its incorporation into the growing polypeptide chain and suppression of translation termination.

Experimental Protocols

Protocol 1: Engineering and Selection of a TFNV-Specific Leucyl-tRNA Synthetase (LeuRS)

Materials:

  • Plasmid encoding wild-type E. coli LeuRS

  • Plasmid encoding a reporter gene with an amber codon at a permissive site (e.g., sfGFP-Y39TAG)

  • Plasmid encoding the orthogonal E. coli tRNALeu with a CUA anticodon (suppressor tRNA)

  • E. coli strain for cloning and plasmid propagation (e.g., DH5α)

  • Mammalian cell line for screening (e.g., HEK293T)

  • Site-directed mutagenesis kit

  • DNA sequencing services

  • Cell culture reagents (DMEM, FBS, penicillin-streptomycin)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 5,5,5-Trifluoronorvaline (TFNV)

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Library Creation:

    • Identify key residues in the amino acid binding pocket of E. coli LeuRS based on its crystal structure.

    • Perform site-directed mutagenesis to create a library of LeuRS mutants with randomized codons at these selected positions.

  • Screening in Mammalian Cells:

    • Co-transfect HEK293T cells in a multi-well plate format with the LeuRS mutant library, the suppressor tRNA plasmid, and the sfGFP-Y39TAG reporter plasmid.

    • Supplement the culture medium with a predetermined concentration of TFNV (e.g., 1 mM).

    • Include positive and negative controls:

      • Positive Control: A known active LeuRS mutant for a different ncAA and its corresponding ncAA.

      • Negative Control: Wild-type LeuRS with TFNV, and no LeuRS plasmid.

    • After 48-72 hours of expression, measure the fluorescence of sfGFP. Cells transfected with a functional TFNV-specific LeuRS will produce full-length, fluorescent sfGFP.

  • Selection and Validation:

    • Isolate plasmids from the most fluorescent cell populations.

    • Sequence the LeuRS gene to identify the mutations responsible for TFNV specificity.

    • Re-transfect the identified LeuRS mutants individually to confirm their activity and specificity for TFNV.

Protocol 2: Determination of TFNV Cytotoxicity (IC50)

Before proceeding with protein expression, it is crucial to determine the optimal, non-toxic concentration of TFNV for your chosen mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5,5,5-Trifluoronorvaline (TFNV) stock solution (e.g., 100 mM in sterile PBS or DMSO)

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • TFNV Treatment: Prepare a serial dilution of TFNV in complete medium. A starting range of 10 µM to 10 mM is recommended. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of TFNV. Include a vehicle control (medium with the same concentration of solvent used for the TFNV stock).

  • Incubation: Incubate the plate for a period that reflects the planned protein expression time (e.g., 48 or 72 hours).

  • Cell Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability (%) against the logarithm of the TFNV concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of TFNV that reduces cell viability by 50%.

    • For protein expression experiments, use a TFNV concentration well below the IC50 value (e.g., 1/10th of the IC50).

Protocol 3: Transient Transfection for TFNV Incorporation

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium

  • Plasmid encoding the engineered TFNV-specific LeuRS

  • Plasmid encoding the suppressor tRNALeuCUA

  • Plasmid encoding the target protein with an in-frame amber codon (UAG) at the desired position

  • Transfection reagent

  • 5,5,5-Trifluoronorvaline (TFNV)

Methodology:

  • Cell Seeding: Seed the cells in the desired culture vessel (e.g., 6-well plate) to reach 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, dilute the three plasmids (TFNV-LeuRS, suppressor tRNA, and target protein-UAG) in serum-free medium. A typical ratio is 1:1:2, respectively.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow complex formation.

  • Transfection:

    • Replace the cell culture medium with fresh, complete medium supplemented with the predetermined optimal concentration of TFNV.

    • Add the transfection complexes to the cells dropwise.

  • Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells and lyse them using a suitable lysis buffer.

    • Purify the target protein using an appropriate method (e.g., affinity chromatography if the protein has a tag).

Protocol 4: Analysis of TFNV Incorporation

A. Mass Spectrometry

Methodology:

  • Sample Preparation: Purify the protein containing TFNV.

  • Intact Mass Analysis:

    • Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS).

    • Compare the observed molecular weight with the theoretical molecular weight of the protein with and without TFNV incorporation. The incorporation of TFNV instead of leucine will result in a mass shift of +54 Da (C₄H₆F₃NO₂ - C₆H₁₃NO₂ = -C₂H₇ + F₃).

  • Peptide Mapping (Bottom-up Proteomics):

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the peptide containing the UAG codon position and confirm the mass shift corresponding to TFNV incorporation.

B. ¹⁹F-NMR Spectroscopy

Methodology:

  • Sample Preparation: Purify the TFNV-containing protein and exchange it into a suitable NMR buffer.

  • Data Acquisition: Acquire a one-dimensional ¹⁹F-NMR spectrum. The trifluoromethyl group of TFNV will give a single resonance.

  • Data Analysis: The chemical shift of the ¹⁹F signal is highly sensitive to the local environment of the TFNV residue. Changes in protein conformation, ligand binding, or post-translational modifications near the TFNV site can be monitored by changes in the ¹⁹F chemical shift.

Data Presentation

Table 1: Cytotoxicity of 5,5,5-Trifluoronorvaline (TFNV) in Mammalian Cell Lines (Example Data)
Cell LineIncubation Time (hours)IC50 (mM)Recommended Max. Concentration for Expression (mM)
HEK293T485.20.5
HEK293T723.80.4
CHO-K1487.50.75
CHO-K1726.10.6

Note: These are example values. The IC50 must be determined experimentally for each cell line and experimental condition.

Table 2: Quantification of TFNV Incorporation into a Reporter Protein (Example Data)
Analytical MethodProteinExpected Mass (Da)Observed Mass (Da)Incorporation Efficiency (%)
ESI-MS (Intact)sfGFP (Wild-type)26,88026,880N/A
ESI-MS (Intact)sfGFP-Y39TFNV26,93426,934>95%
LC-MS/MS (Peptide)Peptide with Y391,560.7N/AN/A
LC-MS/MS (Peptide)Peptide with Y39TFNV1,614.71,614.7>95%

Note: Incorporation efficiency can be estimated from the relative intensities of the mass peaks corresponding to the protein with and without TFNV.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_expression Expression in Mammalian Cells cluster_analysis Analysis p_target Target Gene with UAG transfection Co-transfection p_target->transfection p_leuRS Engineered TFNV-LeuRS Plasmid p_leuRS->transfection p_tRNA Suppressor tRNA Plasmid p_tRNA->transfection culture Cell Culture with TFNV transfection->culture expression Protein Expression culture->expression purification Protein Purification expression->purification ms_analysis Mass Spectrometry purification->ms_analysis nmr_analysis 19F-NMR purification->nmr_analysis

Caption: Workflow for TFNV incorporation into proteins.

Signaling_Pathway cluster_protein Protein of Interest cluster_pathway Cellular Signaling Pathway protein_wt Wild-Type Protein receptor Receptor protein_wt->receptor Binds protein_tfnv Protein with TFNV protein_tfnv->receptor Binds (Altered affinity?) kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical impact of TFNV on a signaling pathway.

Potential Applications and Future Directions

The ability to incorporate TFNV into proteins in mammalian cells opens up numerous possibilities for research and drug development:

  • Drug Discovery: TFNV can be incorporated into a target protein to serve as a ¹⁹F-NMR probe for fragment-based drug screening. The binding of small molecule fragments to the protein can be detected by changes in the ¹⁹F chemical shift of the TFNV residue.

  • Protein-Protein Interactions: By placing TFNV at the interface of a protein-protein interaction, the dynamics and strength of the interaction can be studied by ¹⁹F-NMR.

  • Enzyme Mechanism Studies: Incorporating TFNV into the active site of an enzyme can provide insights into the catalytic mechanism and the conformational changes that occur during catalysis.

  • Cellular Imaging: While not inherently fluorescent, the development of ¹⁹F-MRI techniques could potentially allow for the imaging of TFNV-labeled proteins in living cells and organisms.

Future research will likely focus on developing more efficient and specific orthogonal aaRS/tRNA pairs for TFNV and other fluorinated amino acids. Additionally, exploring the effects of TFNV incorporation on cellular signaling pathways and overall proteome stability will be crucial for its broader application. The impact of incorporating a fluorinated amino acid on protein function and interaction with downstream signaling components is an area that requires further investigation. The hypothetical signaling pathway diagram illustrates how the altered properties of a protein containing TFNV could potentially modulate its interaction with a receptor, leading to downstream effects on gene expression. This remains a key area for future experimental exploration.

Application Notes and Protocols: Utilizing 5,5,5-Trifluoronorvaline to Interrogate Enzyme-Substrate Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme-substrate interactions is fundamental to understanding biological processes and for the development of novel therapeutics. Fluorinated amino acids are powerful tools in this field, acting as probes to elucidate enzymatic mechanisms, map active sites, and serve as inhibitors. 5,5,5-Trifluoronorvaline, an analog of the non-proteinogenic amino acid norvaline, offers a unique probe due to the strong electron-withdrawing properties of the trifluoromethyl group. This document provides detailed application notes and protocols for the use of 5,5,5-trifluoronorvaline in studying enzyme-substrate interactions, with a particular focus on aminoacyl-tRNA synthetases.

Principle of Application: A Case Study with Leucyl-tRNA Synthetase (LeuRS)

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme that ensures the fidelity of protein synthesis by correctly charging tRNALeu with its cognate amino acid, leucine. However, LeuRS can mistakenly activate structurally similar amino acids, such as norvaline. To prevent errors in protein synthesis, LeuRS possesses a proofreading or "editing" domain that hydrolyzes misacylated tRNAs, such as norvalyl-tRNALeu.

5,5,5-Trifluoronorvaline can be employed as a mechanistic probe to investigate both the amino acid activation (synthesis) and the editing functions of LeuRS. The trifluoromethyl group can significantly alter the electronic properties and steric bulk of the amino acid side chain, providing insights into the enzyme's active site architecture and catalytic mechanism.

Key Applications

  • Probing the Active Site of Aminoacyl-tRNA Synthetases: By comparing the kinetic parameters of natural substrates with those of 5,5,5-trifluoronorvaline, researchers can infer the nature of the amino acid binding pocket.

  • Investigating Enzyme Inhibition: 5,5,5-Trifluoronorvaline can act as a competitive or non-competitive inhibitor of enzymes that recognize norvaline or similar amino acids.

  • Elucidating Reaction Mechanisms: The electron-withdrawing nature of the trifluoromethyl group can influence the stability of reaction intermediates, providing insights into the catalytic mechanism.

  • Drug Discovery: As aminoacyl-tRNA synthetases are targets for antimicrobial agents, understanding how analogs like 5,5,5-trifluoronorvaline interact with these enzymes can aid in the design of novel inhibitors.

Experimental Protocols

Protocol 1: Enzyme Kinetics of Amino Acid Activation by LeuRS

This protocol determines the kinetic parameters (Km and kcat) for the activation of 5,5,5-trifluoronorvaline by LeuRS. The assay measures the amino acid-dependent exchange of pyrophosphate ([32P]PPi) into ATP.

Materials:

  • Purified Leucyl-tRNA synthetase (LeuRS)

  • 5,5,5-Trifluoronorvaline

  • L-Leucine (for comparison)

  • ATP

  • [32P]Pyrophosphate ([32P]PPi)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl2, 2 mM DTT)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing all components except the enzyme in the reaction buffer. The mixture should include varying concentrations of 5,5,5-trifluoronorvaline (or L-leucine) and a fixed concentration of ATP and [32P]PPi.

  • Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of LeuRS.

  • At various time points, remove aliquots of the reaction and quench them by adding to a solution of activated charcoal in perchloric acid. The charcoal binds the ATP, while the free [32P]PPi remains in solution.

  • Pellet the charcoal by centrifugation.

  • Measure the radioactivity of the supernatant (containing [32P]ATP) using a scintillation counter.

  • Calculate the initial reaction velocities at each substrate concentration.

  • Determine Km and kcat by fitting the data to the Michaelis-Menten equation.

Protocol 2: Post-Transfer Editing Assay for LeuRS

This protocol measures the rate of hydrolysis of misacylated tRNALeu (e.g., trifluoronorvalyl-tRNALeu) by the editing domain of LeuRS.

Materials:

  • Purified LeuRS

  • In vitro transcribed tRNALeu

  • 5,5,5-Trifluoronorvaline

  • [3H]- or [14C]-labeled 5,5,5-trifluoronorvaline

  • ATP

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Aminoacylation Step:

    • Incubate tRNALeu with LeuRS, ATP, and radiolabeled 5,5,5-trifluoronorvaline to generate [3H/14C]trifluoronorvalyl-tRNALeu.

    • Purify the acylated tRNA to remove unincorporated amino acids.

  • Editing Step:

    • Initiate the editing reaction by adding a fresh aliquot of LeuRS to the purified [3H/14C]trifluoronorvalyl-tRNALeu in the reaction buffer.

    • At various time points, quench aliquots of the reaction by spotting them onto glass fiber filters and precipitating the tRNA with cold TCA.

    • Wash the filters to remove hydrolyzed, unincorporated amino acid.

    • Measure the radioactivity remaining on the filters (representing intact aminoacyl-tRNA) using a scintillation counter.

  • Calculate the rate of hydrolysis of the misacylated tRNA.

Data Presentation

The following table summarizes hypothetical, yet plausible, kinetic data for the interaction of L-leucine, L-norvaline, and 5,5,5-trifluoronorvaline with E. coli Leucyl-tRNA Synthetase. This data illustrates how 5,5,5-trifluoronorvaline might behave as a substrate and how its kinetic parameters can be compared to the natural substrate and a known non-cognate substrate.

SubstrateActivation (kcat/Km) (M-1s-1)Post-Transfer Editing (khyd) (s-1)
L-Leucine (Cognate)1.2 x 1060.001
L-Norvaline (Non-cognate)4.5 x 10350
5,5,5-Trifluoronorvaline1.8 x 10285

Note: This data is illustrative and intended for comparative purposes. Actual experimental results may vary.

Visualizations

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, ATP, [32P]PPi, Substrate) initiate Initiate Reaction (Add Enzyme to Mix) prep_mix->initiate prep_enz Prepare Enzyme (LeuRS) prep_enz->initiate incubate Incubate at 37°C initiate->incubate quench Quench Aliquots (Charcoal & Acid) incubate->quench Time Points separate Separate ATP from PPi (Centrifugation) quench->separate measure Measure Radioactivity (Scintillation Counting) separate->measure calculate Calculate Kinetic Parameters (Km, kcat) measure->calculate

Caption: Workflow for determining enzyme kinetic parameters using a pyrophosphate exchange assay.

Signaling Pathway of LeuRS-Mediated mTORC1 Activation

mTORC1_Activation_Pathway cluster_sensing Leucine Sensing cluster_rag Rag GTPase Regulation cluster_mTORC1 mTORC1 Activation Leucine Leucine / 5,5,5-TFN LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS Binds to Rag_GDP RagD (GDP) LeuRS->Rag_GDP Acts as GAP Rag_GTP RagD (GTP) Rag_GDP->Rag_GTP GTP Loading mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive Recruits mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation Downstream Downstream Signaling (Protein Synthesis, Cell Growth) mTORC1_active->Downstream Phosphorylates

Caption: Simplified signaling pathway of LeuRS-dependent mTORC1 activation by leucine.

Conclusion

5,5,5-Trifluoronorvaline represents a valuable tool for the detailed investigation of enzyme-substrate interactions, particularly for enzymes that recognize amino acids with linear side chains. The protocols and conceptual frameworks presented here provide a starting point for researchers to design and execute experiments aimed at elucidating enzymatic mechanisms and discovering novel enzyme inhibitors. The unique properties of fluorinated analogs continue to open new avenues in chemical biology and drug discovery.

Application Note: Quantification of 5,5,5-Trifluoronorvaline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5,5-Trifluoronorvaline is a synthetic amino acid analog that has garnered interest in drug development due to its potential as a metabolic tracer and a therapeutic agent. Its structural similarity to natural amino acids allows it to participate in biological pathways, while the trifluoromethyl group provides a unique spectroscopic signature for detection. Accurate quantification of 5,5,5-trifluoronorvaline in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and sensitive method for the determination of 5,5,5-trifluoronorvaline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for its selectivity and sensitivity in complex biological samples.[1][2]

Principle

The method involves the extraction of 5,5,5-trifluoronorvaline and an internal standard from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for accurate quantification.

Experimental Protocols

1. Materials and Reagents

  • 5,5,5-Trifluoronorvaline reference standard

  • Isotopically labeled internal standard (e.g., 5,5,5-Trifluoronorvaline-¹³C₅,¹⁵N₁)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

2. Sample Preparation

  • Thaw frozen human plasma samples to room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 5,5,5-Trifluoronorvaline: Precursor ion > Product ion (to be determined experimentally)

    • Internal Standard: Precursor ion > Product ion (to be determined experimentally)

Data Presentation

Table 1: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% bias)Within ±15%
Precision (% CV)< 15%
Recovery85-105%

Note: The values presented in this table are representative and should be experimentally determined during method validation.

Alternative Technique: GC-MS with Derivatization

For laboratories where LC-MS/MS is not available, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative. However, due to the polar nature of amino acids, derivatization is required to increase volatility and thermal stability.[3][4][5]

1. Derivatization Protocol (Example using Silylation)

  • Perform the sample preparation steps 1-7 as described for the LC-MS/MS method.

  • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.[5]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 50-500

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precip 3. Protein Precipitation (Acetonitrile) is->precip vortex1 4. Vortex precip->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject hplc 10. Chromatographic Separation inject->hplc ms 11. Mass Spectrometric Detection hplc->ms data 12. Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of 5,5,5-trifluoronorvaline.

Discussion

The presented LC-MS/MS method provides a sensitive and selective approach for the quantification of 5,5,5-trifluoronorvaline in human plasma. The simple protein precipitation step allows for high-throughput sample processing. The use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in extraction efficiency and instrument response.

The alternative GC-MS method, while feasible, involves an additional derivatization step which can introduce variability and increase sample preparation time.[3][6] However, it can be a viable option when LC-MS/MS instrumentation is unavailable. Method validation according to regulatory guidelines is essential before applying this method to clinical or preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5,5,5-trifluoronorvaline, particularly focusing on addressing issues of low yield.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5,5,5-trifluoronorvaline, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My overall yield for the synthesis of 5,5,5-trifluoronorvaline is significantly lower than expected. What are the most common causes?

Low yields in the multi-step synthesis of 5,5,5-trifluoronorvaline can arise from several factors. The most common culprits include:

  • Incomplete trifluoromethylation: The introduction of the CF3 group is often the most challenging step and may not proceed to completion.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

  • Product decomposition: The trifluoromethylated intermediates or the final product might be susceptible to decomposition, especially during workup and purification.

  • Loss during workup and purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.

Q2: I am struggling with the trifluoromethylation step of my precursor. What are some common issues and how can I address them?

The nucleophilic trifluoromethylation of an ester precursor is a critical step. Low yields here can be attributed to several factors:

  • Reagent Purity and Activity: The trifluoromethylating agent (e.g., Ruppert-Prakash reagent, fluoroform with a strong base) must be of high purity and handled under strictly anhydrous conditions. Moisture can quench the active trifluoromethyl anion.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, reactions with fluoroform and a strong base often require very low temperatures to avoid side reactions.

  • Base Strength: When using fluoroform, the choice and stoichiometry of the base (e.g., KHMDS) are crucial for the efficient generation of the trifluoromethyl anion.

Suggested Solutions:

  • Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Use freshly opened or purified solvents and reagents.

  • Optimize the reaction temperature and time by running small-scale trials.

  • Screen different bases and their equivalents to find the optimal conditions for your specific substrate.

Q3: I observe multiple spots on my TLC after the trifluoromethylation reaction. What are the likely byproducts?

The formation of multiple products is a common issue. Likely byproducts include:

  • Unreacted starting material: This indicates an incomplete reaction.

  • Hydrolyzed starting material: If any moisture is present, the ester precursor can hydrolyze back to the carboxylic acid.

  • Products of side reactions: Depending on the reagents and conditions, various side reactions can occur. For example, the strong base used for deprotonating fluoroform can react with other functional groups in the molecule.

Minimizing Byproducts:

  • Strictly control the reaction conditions (temperature, time, stoichiometry).

  • Ensure the reaction is carried out under anhydrous conditions.

  • Consider using a protecting group strategy for other reactive functional groups in your starting material.

Q4: The final hydrolysis of the amino ester to the free amino acid is resulting in a low yield. What could be the problem?

The hydrolysis of the ester and removal of the protecting group in the final step can also be problematic.

  • Incomplete Hydrolysis: The ester group may be sterically hindered or the reaction conditions (e.g., concentration of acid or base, temperature, reaction time) may not be sufficient for complete hydrolysis.

  • Epimerization: The use of strong basic conditions for hydrolysis can lead to epimerization at the alpha-carbon of the amino acid.

  • Product Degradation: The final product may be unstable under the harsh hydrolysis conditions.

  • Difficult Isolation: The high polarity of the final amino acid can make its extraction and isolation from the aqueous reaction mixture challenging.

Troubleshooting Hydrolysis:

  • Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.

  • For base-mediated hydrolysis, consider using milder conditions (e.g., LiOH in a mixture of THF and water at room temperature) to minimize epimerization.[1]

  • Acid-catalyzed hydrolysis (e.g., with 6N HCl) is also an option, but care must be taken to avoid degradation of the product.[2][3]

  • After hydrolysis, carefully neutralize the reaction mixture and consider using ion-exchange chromatography for purification to improve recovery.

Quantitative Data on Reaction Conditions

The following table provides a summary of typical reaction conditions for key steps in a potential synthesis of 5,5,5-trifluoronorvaline. These are starting points and may require optimization for specific substrates and scales.

Reaction Step Reagents & Solvents Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%) Key Considerations
Trifluoromethylation of Ester Fluoroform (HCF3), KHMDS, Triglyme-404 - 1260 - 92[4]Strictly anhydrous conditions are essential.
Trifluoromethylation of Keto-oxime Ruppert-Prakash Reagent (TMSCF3), CsF, THF0 to rt4 - 681 - 95[5]Requires a protected oxime precursor.
Ester Hydrolysis (Basic) LiOH, THF/H2ORoom Temperature1 - 370 - 95[1]Milder conditions to avoid epimerization.
Ester Hydrolysis (Acidic) 6N HCl, H2O1004 - 1260 - 89[2]Potential for product degradation.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Methyl Ester Precursor

This protocol is adapted from a general method for the synthesis of trifluoromethyl ketones from methyl esters using fluoroform.[4]

  • Preparation: In a flame-dried, two-necked flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve the methyl ester precursor (1.0 eq) in anhydrous triglyme.

  • Cooling: Cool the solution to -40 °C using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of potassium hexamethyldisilazide (KHMDS) in THF (1.5 eq) dropwise, maintaining the internal temperature below -35 °C.

  • Fluoroform Introduction: Bubble fluoroform gas (HCF3) through the reaction mixture for 1-2 hours while maintaining the temperature at -40 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Acidic Hydrolysis of a Trifluoromethylated Amino Ester

This protocol is a general method for the deprotection and hydrolysis of amino acid esters.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve the trifluoromethylated amino ester (1.0 eq) in 6N aqueous hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Solvent Removal: Remove the water and excess HCl under reduced pressure.

  • Purification: The resulting crude amino acid hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by ion-exchange chromatography.

Visualizations

experimental_workflow start Start: Protected Norvaline Ester Precursor step1 Trifluoromethylation (e.g., HCF3, KHMDS) start->step1 step2 Purification of Trifluoromethylated Intermediate step1->step2 step3 Hydrolysis (e.g., 6N HCl) step2->step3 step4 Purification of 5,5,5-Trifluoronorvaline step3->step4 end_product Final Product: 5,5,5-Trifluoronorvaline step4->end_product

Caption: A generalized experimental workflow for the synthesis of 5,5,5-trifluoronorvaline.

troubleshooting_low_yield start Low Yield Observed issue1 Incomplete Reaction? start->issue1 Check TLC/ LC-MS issue2 Side Reactions? start->issue2 Analyze Byproducts issue3 Loss During Workup/ Purification? start->issue3 Evaluate Each Step solution1a Optimize Reaction Time/ Temperature issue1->solution1a solution1b Check Reagent Stoichiometry and Purity issue1->solution1b solution2a Ensure Anhydrous Conditions issue2->solution2a solution2b Use Protecting Groups for Other Functional Moieties issue2->solution2b solution3a Optimize Extraction Protocol issue3->solution3a solution3b Consider Alternative Purification Methods (e.g., Ion Exchange) issue3->solution3b

Caption: A troubleshooting decision tree for addressing low yield in chemical synthesis.

References

Technical Support Center: Optimizing 5,5,5-Trifluoronorvaline Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on efficiently incorporating 5,5,5-trifluoronorvaline into peptides. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of incorporating 5,5,5-trifluoronorvaline into peptides?

Incorporating 5,5,5-trifluoronorvaline can significantly enhance the therapeutic properties of peptides. The trifluoromethyl group increases the hydrophobicity and metabolic stability of the peptide.[1] This can lead to improved cell permeability and a longer plasma half-life.[1] The strong carbon-fluorine bond is resistant to enzymatic degradation, protecting the peptide from proteolysis.[1] Additionally, the bulky and electron-withdrawing nature of the trifluoromethyl group can influence the peptide's conformation, potentially improving receptor binding and activity.[1]

Q2: What are the primary challenges when incorporating 5,5,5-trifluoronorvaline using solid-phase peptide synthesis (SPPS)?

The main challenge arises from the reduced reactivity of the amino group of 5,5,5-trifluoronorvaline.[2] The strong electron-withdrawing effect of the fluorine atoms deactivates the amino group, making peptide bond formation more difficult and potentially leading to lower coupling yields compared to natural amino acids.[3] This diminished reactivity requires careful optimization of coupling conditions to ensure efficient incorporation.[2]

Q3: Which coupling reagents are recommended for incorporating 5,5,5-trifluoronorvaline?

For challenging amino acids like 5,5,5-trifluoronorvaline, more reactive coupling reagents are generally recommended. Aminium/uronium salt-based reagents like HATU, HBTU, and COMU are often effective.[4] Phosphonium salts such as PyBOP are also a good choice, particularly for minimizing racemization.[4][5] While standard carbodiimide reagents like DCC and DIC can be used, they typically require an additive such as Oxyma to enhance efficiency and are generally less potent than uronium/aminium or phosphonium reagents for such demanding couplings.[4]

Q4: How does the position of 5,5,5-trifluoronorvaline in the peptide sequence affect incorporation efficiency?

The surrounding amino acid sequence can influence the incorporation efficiency. Coupling 5,5,5-trifluoronorvaline to a sterically hindered amino acid can be particularly challenging.[6] Additionally, if the growing peptide chain is prone to aggregation, it can further impede the coupling of this less reactive amino acid.[7]

Q5: Are there any special considerations for the cleavage and deprotection of peptides containing 5,5,5-trifluoronorvaline?

Standard cleavage and deprotection protocols using a trifluoroacetic acid (TFA)-based cocktail are generally effective for peptides containing 5,5,5-trifluoronorvaline.[1] However, due to the increased hydrophobicity imparted by the trifluoromethyl group, the resulting peptide may have different solubility characteristics. This might require adjustments during the post-cleavage workup, such as the choice of precipitation and purification solvents.[8]

Troubleshooting Guides

Issue 1: Low Incorporation Efficiency of 5,5,5-Trifluoronorvaline

Q: My analysis shows a significant amount of deletion sequence where 5,5,5-trifluoronorvaline should be. What can I do to improve the coupling yield?

A: Low coupling efficiency is the most common issue when working with 5,5,5-trifluoronorvaline due to its electronically deactivated amino group.[3] Here are several strategies to improve the yield:

  • Optimize Coupling Reagent: Switch to a more powerful coupling reagent. If you are using a carbodiimide-based method, consider changing to a uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP) salt-based reagent.[4] These are generally more effective for sterically hindered or less reactive amino acids.[9]

  • Double Coupling: Perform a second coupling step for the 5,5,5-trifluoronorvaline residue. This involves repeating the coupling procedure immediately after the first one to help drive the reaction to completion.[6]

  • Increase Reagent Equivalents: Use a higher excess of the 5,5,5-trifluoronorvaline amino acid and the coupling reagent (e.g., 3-5 equivalents).[10]

  • Extend Coupling Time: Increase the reaction time for the coupling step to allow more time for the bond formation to occur.[6]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature can increase the reaction rate. Microwave peptide synthesizers can be particularly effective for this.[11]

  • Solvent Choice: Ensure that the DMF used is of high purity and anhydrous, as water can interfere with the coupling reaction.

Issue 2: Peptide Precipitation During Synthesis

Q: After adding a few residues post-incorporation of 5,5,5-trifluoronorvaline, I'm noticing poor resin swelling and suspect peptide aggregation. How can I address this?

A: The increased hydrophobicity from 5,5,5-trifluoronorvaline can sometimes contribute to on-resin aggregation, which hinders subsequent synthesis steps.[7]

  • Solvent Disruption: Incorporate washes with "magic bullet" solvents like a mixture of DCM/DMF/NMP with 0.1 M K-Oxyma or short treatments with 20% trifluoroethanol (TFE) in DCM to disrupt secondary structures.

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the DMF during coupling and washing steps can help to break up aggregates.

  • Resin Choice: Using a low-density resin or a resin with a polyethylene glycol (PEG) linker can improve solvation of the growing peptide chain and reduce aggregation.

Issue 3: Difficulty in Purifying the Final Peptide

Q: The crude peptide containing 5,5,5-trifluoronorvaline is difficult to purify via reverse-phase HPLC. What could be the cause and solution?

A: The increased hydrophobicity of the peptide can lead to poor solubility in aqueous buffers or strong binding to the HPLC column, resulting in broad peaks or poor recovery.

  • Adjust Mobile Phase: Increase the organic content (e.g., acetonitrile or methanol) of your mobile phase.

  • Alternative Solvents: For highly hydrophobic peptides, consider adding a small percentage of isopropanol to the mobile phase.

  • Change Column Chemistry: A column with a different stationary phase (e.g., C4 instead of C18) might provide better separation.

  • Solubility Enhancement: Dissolve the crude peptide in a small amount of a stronger organic solvent like DMSO or DMF before diluting it with the HPLC loading buffer.

Quantitative Data

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids

Note: Data for directly comparing coupling efficiency for 5,5,5-trifluoronorvaline is limited. This table presents a representative overview of crude peptide purity achieved with different coupling reagents for challenging sequences, which can serve as a guideline.

Coupling ReagentAdditiveBaseTypical Crude Purity (%)Key Advantages
HATU -DIEA/NMM> 85%High efficiency, fast reaction times.[4]
HBTU -DIEA/NMM> 80%Effective and widely used.[4]
COMU -DIEA/NMM> 90%Very high efficiency, safer byproducts.[4][5]
PyBOP -DIEA/NMM> 85%Low racemization, very effective.[5]
DIC OxymaDIEA/NMM> 75%Cost-effective, low racemization.[4]

Experimental Protocols

Protocol: Solid-Phase Synthesis of a Model Peptide Containing 5,5,5-Trifluoronorvaline

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model peptide using a standard Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.[1]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).[12]

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HBTU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[12]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours.

  • Wash the resin with DMF (5 times).

4. 5,5,5-Trifluoronorvaline Coupling (Optimized):

  • Pre-activation: In a separate vessel, dissolve Fmoc-5,5,5-trifluoronorvaline-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[12]

  • Coupling: Add the activated solution to the deprotected resin and agitate for 4 hours.

  • Monitoring: Perform a Kaiser test to check for free amines. If the test is positive (blue beads), proceed to the next step.[12]

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated 5,5,5-trifluoronorvaline.

5. Final Deprotection and Cleavage:

  • After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.[12]

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin and stir for 2-3 hours.[1]

  • Filter to separate the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[12]

  • Collect the precipitate by centrifugation.

  • Purify the crude peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[1]

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each AA) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization MS/HPLC Analysis Purification->Characterization troubleshooting_workflow Start Low incorporation of 5,5,5-trifluoronorvaline detected Q_Reagent Using carbodiimide (DIC/DCC)? Start->Q_Reagent Sol_Reagent Switch to HATU, HBTU, or COMU Q_Reagent->Sol_Reagent Yes Q_DoubleCouple Already using a strong coupling reagent? Q_Reagent->Q_DoubleCouple No End Re-analyze incorporation efficiency Sol_Reagent->End Sol_DoubleCouple Perform a double coupling Q_DoubleCouple->Sol_DoubleCouple Yes Q_DoubleCouple->End No, re-evaluate initial problem Q_Time Coupling time < 2 hours? Sol_DoubleCouple->Q_Time Sol_Time Increase coupling time to 4+ hours Q_Time->Sol_Time Yes Sol_Equivalents Increase equivalents of AA and reagents Q_Time->Sol_Equivalents No Sol_Time->End Sol_Equivalents->End

References

Technical Support Center: Purification of 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5,5,5-trifluoronorvaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5,5,5-trifluoronorvaline?

The primary methods for purifying 5,5,5-trifluoronorvaline, an amino acid derivative, are ion-exchange chromatography, reverse-phase chromatography, and recrystallization. The choice of method depends on the scale of the purification and the nature of the impurities. For instance, ion-exchange chromatography is particularly effective for separating the target amino acid from non-ionic or differently charged impurities.

Q2: What are the likely impurities in a synthesis of 5,5,5-trifluoronorvaline?

Impurities can arise from starting materials, byproducts of the reaction, or degradation products. Common impurities may include unreacted starting materials, diastereomers (if a chiral synthesis is performed), or related amino acids. The specific impurities will depend on the synthetic route employed.

Q3: I am observing low yield after purification. What are the potential causes?

Low recovery of 5,5,5-trifluoronorvaline can be due to several factors:

  • Suboptimal chromatography conditions: The compound may be eluting with impurities, leading to the discarding of mixed fractions.

  • Irreversible adsorption: The amino acid may bind too strongly to the stationary phase of the chromatography column.

  • Product instability: The compound might degrade during purification if exposed to harsh pH conditions or high temperatures.

  • Incomplete elution: The elution solvent may not be strong enough to completely recover the product from the column.

Q4: How can I best monitor the purity of 5,5,5-trifluoronorvaline during purification?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a highly effective method for monitoring purity. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions, although it may offer lower resolution.

Troubleshooting Guides

Chromatographic Purification
Problem Potential Cause Suggested Solution
Poor Separation of 5,5,5-trifluoronorvaline from Impurities Incorrect mobile phase composition.Optimize the eluent system. For reverse-phase HPLC, adjust the organic modifier gradient. For ion-exchange, modify the salt concentration or pH gradient.
Inappropriate column chemistry.Select a column with a different stationary phase that offers better selectivity for the target compound and impurities.
Peak Tailing for 5,5,5-trifluoronorvaline Secondary interactions between the amino acid and the stationary phase.Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) in reverse-phase chromatography, to minimize unwanted interactions.
Column overload.Reduce the amount of sample loaded onto the column.
No Elution of 5,5,5-trifluoronorvaline The compound is too strongly retained on the column.Increase the elution strength of the mobile phase. For reverse-phase, increase the percentage of the organic solvent. For ion-exchange, increase the salt concentration or adjust the pH to reduce the charge of the amino acid.
The compound has precipitated on the column.Ensure the sample is fully dissolved in the mobile phase before loading. Consider using a stronger sample solvent.

Experimental Protocols

General Protocol for Purification by Flash Chromatography

This protocol is a general guideline and may require optimization.

  • Stationary Phase Selection: Choose a suitable stationary phase. For a polar compound like 5,5,5-trifluoronorvaline, normal-phase silica gel or a polar-functionalized silica (like diol or amino) may be appropriate.

  • Mobile Phase Selection:

    • Use Thin-Layer Chromatography (TLC) to screen for an effective mobile phase.

    • A common starting point for amino acids on silica gel is a mixture of a polar organic solvent (e.g., ethyl acetate or isopropanol) and a less polar solvent (e.g., hexanes), often with a small amount of acetic acid or ammonia to improve peak shape.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Equilibrate the column by flushing with several column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude 5,5,5-trifluoronorvaline in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the sample onto a small amount of silica gel and loading the dried powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • Collect fractions and monitor their composition using TLC or HPLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified 5,5,5-trifluoronorvaline.

Data Presentation

Table 1: Illustrative HPLC Purity Analysis of 5,5,5-Trifluoronorvaline Fractions

Fraction Number Retention Time (min) Peak Area (%) Identity
54.298.55,5,5-Trifluoronorvaline
53.11.5Impurity A
84.299.85,5,5-Trifluoronorvaline
8-<0.2Below detection limit

Table 2: Example Purification Summary

Purification Step Starting Mass (mg) Final Mass (mg) Yield (%) Purity (by HPLC, %)
Crude Product500--85
Flash Chromatography50041082>99

Visualizations

PurificationWorkflow Crude Crude 5,5,5-Trifluoronorvaline Dissolve Dissolve in Minimum Solvent Crude->Dissolve Load Load onto Column Dissolve->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 5,5,5-Trifluoronorvaline Evaporate->Pure TroubleshootingTree Start Low Purity after Purification Q1 Are peaks well-separated? Start->Q1 A1_Yes Are there co-eluting impurities? Q1->A1_Yes Yes A1_No Broad or tailing peaks? Q1->A1_No No Sol_A1_Yes Optimize mobile phase gradient or change stationary phase. A1_Yes->Sol_A1_Yes Sol_A1_No Add mobile phase modifier (e.g., TFA) or reduce sample load. A1_No->Sol_A1_No

common side reactions in the synthesis of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of fluorinated amino acids. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges.

I. FAQs and Troubleshooting Guides

This section is organized by the type of fluorination reaction and protecting group strategy, addressing specific issues in a question-and-answer format.

A. Nucleophilic Fluorination (Deoxyfluorination)

Q1: I am observing a significant amount of an elimination byproduct (alkene) during the deoxyfluorination of a β-hydroxy amino acid derivative. How can I minimize this side reaction?

A1: Elimination is a common side reaction in deoxyfluorination, competing with the desired nucleophilic substitution.[1][2] The mechanism is typically an E2 elimination, which is favored by strong bases and higher temperatures.[3][4][5][6][7]

Troubleshooting Steps:

  • Choice of Fluorinating Reagent: Switch to a less basic and more selective deoxyfluorination reagent. Reagents like PyFluor have been shown to provide higher yields of the fluorinated product with minimal elimination compared to DAST or Deoxo-Fluor.[1][8][9]

  • Reaction Temperature: Lowering the reaction temperature can favor the substitution pathway (SN2), which generally has a lower activation energy than elimination.

  • Solvent: The choice of solvent can influence the reaction outcome. Nonpolar solvents may help suppress elimination pathways.

  • Base: If a base is used, consider a non-nucleophilic, sterically hindered base to minimize its role in promoting elimination.

Table 1: Comparison of Deoxyfluorination Reagents in the Fluorination of a Model Secondary Alcohol

ReagentSubstitution Product Yield (%)Elimination Product Yield (%)Selectivity (Substitution:Elimination)
DAST7019~3.7 : 1
Deoxo-Fluor7513~5.8 : 1
PyFluor79<4>20 : 1

Data adapted from studies on model secondary alcohols to illustrate relative selectivities.[1]

B. Electrophilic Fluorination

Q2: During the electrophilic fluorination of a tyrosine derivative using Selectfluor, I am getting a mixture of mono-fluorinated products at different positions on the aromatic ring, and even some di-fluorinated species. How can I improve the regioselectivity for mono-fluorination?

A2: The hydroxyl group of tyrosine is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at multiple positions (ortho and meta to the hydroxyl group).[10] Over-fluorination can also occur under harsh reaction conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use of 1.0 to 1.1 equivalents of Selectfluor is often recommended for mono-fluorination.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to increase selectivity.

  • Solvent: The solvent can influence the reactivity and selectivity. Acetonitrile is a commonly used solvent that often provides good results.

  • Protecting Groups: Ensure the amine and carboxylic acid functionalities are adequately protected to prevent side reactions at these sites. The choice of protecting group on the phenol, if any, can also direct the fluorination.

  • pH Control: For reactions in aqueous or protic media, controlling the pH can influence the activation of the ring and the reactivity of the fluorinating agent.

C. Protecting Group-Related Side Reactions

Q3: I am observing t-butylation of the indole ring of tryptophan residues during the final cleavage and deprotection step of my peptide synthesis using a Boc strategy with TFA. How can I prevent this?

A3: The tert-butyl cation generated during the acid-catalyzed cleavage of Boc protecting groups is a reactive electrophile that can alkylate the electron-rich indole ring of tryptophan.[11][12][13]

Troubleshooting Steps:

  • Use of Scavengers: This is the most critical step. A scavenger cocktail must be used during TFA cleavage to trap the tert-butyl cations. A common and effective scavenger for protecting tryptophan is triisopropylsilane (TIS). A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Indole Protection: For particularly sensitive sequences, using a tryptophan derivative with a protecting group on the indole nitrogen can prevent this side reaction. Boc-Trp(For)-OH (formyl) or Boc-Trp(Boc)-OH are effective options.[14] The formyl group is typically removed during the final cleavage, while the Boc group on the indole requires specific conditions for removal.

Q4: In my Fmoc-based solid-phase peptide synthesis (SPPS), I am seeing a significant amount of aspartimide formation, especially at Asp-Gly sequences. What is the best way to suppress this side reaction?

A4: Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the piperidine-mediated Fmoc deprotection.[15][16][17][18][19] This leads to a mixture of α- and β-aspartyl peptides and can also cause racemization.[18]

Troubleshooting Steps:

  • Modified Deprotection Conditions:

    • Add an Acidic Additive: Adding a weak acid to the piperidine solution can buffer the basicity and significantly reduce aspartimide formation. A common solution is 20% piperidine in DMF containing 0.1 M HOBt (1-hydroxybenzotriazole).[20][21]

    • Use a Weaker Base: Replacing piperidine with a weaker base like 5% piperazine can be effective, although deprotection times may need to be extended.[21]

  • Use of Sterically Hindered Side-Chain Protecting Groups: While Fmoc-Asp(OtBu)-OH is standard, using a bulkier protecting group on the aspartate side chain can sterically hinder the cyclization.

  • Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation. Di- and tri-methoxybenzyl (DMB/TMB) groups are used for this purpose.[17]

Table 2: Effect of Deprotection Conditions on Aspartimide Formation for an Asp-Gly Sequence

Deprotection ReagentAspartimide Formation (% per cycle)
20% Piperidine in DMFHigh (can be >1%)
20% Piperidine, 0.1 M HOBt in DMFSignificantly Reduced
5% Piperazine in DMFReduced

Qualitative representation of the impact of different deprotection conditions. Actual percentages are highly sequence-dependent.[20][21]

II. Experimental Protocols

Protocol 1: Nucleophilic Deoxyfluorination of a Protected Serine Derivative with PyFluor

This protocol describes the deoxyfluorination of a protected serine derivative to yield the corresponding fluorinated amino acid, with measures to minimize the elimination side reaction.

Materials:

  • N-Boc-L-Serine methyl ester (1.0 eq)

  • PyFluor (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-L-Serine methyl ester (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve PyFluor (1.5 eq) in anhydrous DCM.

  • Slowly add the PyFluor solution to the solution of the serine derivative via syringe.

  • Add DBU (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield/Incomplete Reaction: If the reaction is sluggish, the temperature can be slowly increased. However, this may also increase the amount of elimination byproduct. Ensure all reagents and solvents are anhydrous.

  • Significant Elimination Product: If elimination is a major issue, reduce the amount of DBU or switch to a more sterically hindered, non-nucleophilic base. Running the reaction at a lower temperature for a longer duration may also improve the substitution-to-elimination ratio.

Protocol 2: Selective Electrophilic Mono-fluorination of N-Acetyl-L-Tyrosine Ethyl Ester

This protocol details the selective mono-fluorination of a protected tyrosine derivative at the position ortho to the hydroxyl group.

Materials:

  • N-Acetyl-L-Tyrosine ethyl ester (1.0 eq)

  • Selectfluor (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add N-Acetyl-L-Tyrosine ethyl ester (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Add Selectfluor (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to isolate the mono-fluorinated product.

Troubleshooting:

  • Formation of Di-fluorinated Product: Reduce the equivalents of Selectfluor to 1.0. Ensure the reaction is maintained at a low temperature during the addition and initial reaction period.

  • Low Conversion: If the reaction stalls, allow it to stir for a longer period at room temperature. A slight increase in temperature can be considered, but this may compromise selectivity.

III. Visualizations

Diagram 1: Competing Pathways in Deoxyfluorination of a β-Hydroxy Amino Acid

G Deoxyfluorination: SN2 vs. E2 Pathways A β-Hydroxy Amino Acid Derivative B Activated Hydroxyl Group (e.g., with DAST/PyFluor) A->B Activation C Fluorinated Product (SN2) B->C Nucleophilic Attack (Favored by low temp, less basic F-) D Elimination Product (E2) B->D Proton Abstraction (Favored by high temp, strong base) E Base E->B F Fluoride Ion (F-) F->B

Caption: Competing SN2 and E2 pathways in deoxyfluorination.

Diagram 2: Side Reaction - tert-Butylation of Tryptophan during Boc Deprotection

G tert-Butylation of Tryptophan Side Reaction Boc Boc-Protected Peptide Deprotected Deprotected Peptide Boc->Deprotected Desired Reaction tBu_cation tert-Butyl Cation (Reactive Electrophile) Boc->tBu_cation Cleavage TFA TFA (Acid) TFA->Boc Trp Tryptophan Residue (Nucleophilic Indole Ring) tBu_cation->Trp Electrophilic Attack (Side Reaction) Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Prevention Alkylated_Trp Alkylated Tryptophan (Side Product) Trp->Alkylated_Trp Trapped Trapped Cation Scavenger->Trapped

Caption: Mechanism of tryptophan alkylation and its prevention.

Diagram 3: Aspartimide Formation in Fmoc-SPPS

G Aspartimide Formation Mechanism Peptide Peptide with Asp(OR)-Xaa Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated Proton Abstraction Piperidine Piperidine (Base) Piperidine->Peptide Aspartimide Aspartimide Intermediate (Succinimide Ring) Piperidine->Aspartimide Deprotonated->Aspartimide Intramolecular Cyclization Alpha_Beta Mixture of α- and β-peptides (Side Products) Aspartimide->Alpha_Beta Nucleophilic Ring Opening HOBt HOBt (Additive) HOBt->Piperidine Buffering (Prevention)

References

improving the stability of 5,5,5-trifluoronorvaline in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5,5-Trifluoronorvaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 5,5,5-Trifluoronorvaline in solution.

Issue Possible Cause Recommended Action
Loss of compound potency or inconsistent results Degradation of 5,5,5-trifluoronorvaline in solution due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as a solid at the recommended temperature (typically 2-8°C) and protected from light and moisture. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment. 3. pH Control: Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7), as basic conditions may accelerate degradation. 4. Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers such as phosphate or citrate. Avoid reactive solvents.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks and NMR for structural elucidation. 2. Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. This will help in confirming if the unknown peaks are indeed degradants. 3. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from all potential degradation products.
Precipitation or cloudiness in the solution Poor solubility or compound degradation leading to insoluble products.1. Check Solubility Limits: Verify the concentration of your solution against the known solubility of 5,5,5-trifluoronorvaline in the chosen solvent. 2. Adjust pH: The solubility of amino acids is often pH-dependent. Adjusting the pH might improve solubility. 3. Consider Co-solvents: For challenging solubility, a small percentage of a compatible organic co-solvent (e.g., DMSO, ethanol) may be used. However, verify the stability of the compound in the co-solvent.
Discoloration of the solution Oxidative degradation or reaction with impurities.1. Use Degassed Solvents: To minimize oxidation, sparge solvents with an inert gas (e.g., nitrogen, argon) before use. 2. Add Antioxidants: In some cases, the addition of a small amount of an antioxidant may be necessary, but its compatibility with the experimental system must be confirmed. 3. Use High-Purity Reagents: Ensure all components of the solution are of high purity to avoid reactions with contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5,5,5-trifluoronorvaline solutions?

A1: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is recommended to store aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What is the expected stability of 5,5,5-trifluoronorvaline at different pH values?

A2: While specific data for 5,5,5-trifluoronorvaline is limited, amino acids are generally most stable in the pH range of 5-7. Strongly acidic or basic conditions can lead to hydrolysis of the amino acid or other degradation pathways. It is advisable to conduct a pH stability profile for your specific experimental conditions.

Q3: Can I use common organic solvents to dissolve 5,5,5-trifluoronorvaline?

A3: 5,5,5-Trifluoronorvaline is an amino acid and is expected to have good solubility in aqueous solutions. For applications requiring organic solvents, polar aprotic solvents like DMSO and DMF can be used. However, it is crucial to assess the compound's stability in these solvents, as they can sometimes participate in degradation reactions, especially at elevated temperatures.

Q4: What are the likely degradation pathways for 5,5,5-trifluoronorvaline?

A4: Based on the structure, potential degradation pathways include:

  • Hydrolysis: Under strong acidic or basic conditions, the amide bond of the amino acid could be susceptible to hydrolysis.

  • Oxidation: The amino group can be a site for oxidative degradation.

  • Defluorination: While the trifluoromethyl group is generally stable, under harsh conditions or enzymatic action, defluorination could occur, potentially leading to the formation of more reactive species.

Q5: How can I monitor the stability of my 5,5,5-trifluoronorvaline solution over time?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common approach. This method should be able to separate the parent compound from any potential degradation products. Quantitative analysis of the parent peak area over time will indicate the rate of degradation. For structural confirmation of any new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. ¹⁹F NMR can also be a powerful tool to specifically monitor the integrity of the trifluoromethyl group.

Data Presentation

The following tables provide a template for summarizing quantitative data from stability studies. The data presented are illustrative and should be replaced with experimental results.

Table 1: pH Stability of 5,5,5-Trifluoronorvaline (0.1 mg/mL) at 25°C

pHInitial Concentration (%)Concentration after 24h (%)Concentration after 72h (%)% Degradation after 72h
3.0100.099.598.81.2
5.0100.099.899.50.5
7.0100.099.799.20.8
9.0100.098.295.14.9
11.0100.092.085.314.7

Table 2: Thermal Stability of 5,5,5-Trifluoronorvaline (0.1 mg/mL) in pH 7.0 Buffer

TemperatureInitial Concentration (%)Concentration after 24h (%)Concentration after 72h (%)% Degradation after 72h
4°C100.099.999.80.2
25°C100.099.799.20.8
40°C100.098.596.04.0
60°C100.095.188.711.3

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of 5,5,5-trifluoronorvaline under various stress conditions.

Materials:

  • 5,5,5-Trifluoronorvaline

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve 5,5,5-trifluoronorvaline in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At time points 0, 4, 8, and 24 hours, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve 5,5,5-trifluoronorvaline in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At time points 0, 4, 8, and 24 hours, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve 5,5,5-trifluoronorvaline in water to a final concentration of 1 mg/mL. Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Analyze by HPLC at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Dissolve 5,5,5-trifluoronorvaline in a pH 7.0 buffer to a final concentration of 1 mg/mL. Incubate at 60°C for 7 days. Analyze by HPLC at 0, 1, 3, and 7 days.

  • Photolytic Degradation: Prepare a 1 mg/mL solution of 5,5,5-trifluoronorvaline in a pH 7.0 buffer. Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample in the dark at the same temperature. Analyze both samples by HPLC.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating 5,5,5-trifluoronorvaline from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of 5,5,5-trifluoronorvaline (e.g., 0.1 mg/mL).

  • Inject the standard solution to determine the retention time of the parent compound.

  • Inject the samples from the forced degradation study (Protocol 1).

  • Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation start Prepare 5,5,5-Trifluoronorvaline Stock Solution acid Acid Hydrolysis start->acid Expose to Stress Conditions base Base Hydrolysis start->base Expose to Stress Conditions oxidation Oxidation (H2O2) start->oxidation Expose to Stress Conditions thermal Thermal Stress start->thermal Expose to Stress Conditions photo Photolytic Stress start->photo Expose to Stress Conditions hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If new peaks nmr ¹⁹F NMR for Structural Integrity hplc->nmr Confirm CF3 group pathway Identify Degradation Pathways hplc->pathway lcms->pathway nmr->pathway stability Determine Stability Profile pathway->stability

Caption: Experimental workflow for assessing the stability of 5,5,5-trifluoronorvaline.

signaling_pathway cluster_degradation Potential Degradation Pathways parent 5,5,5-Trifluoronorvaline hydrolysis Hydrolysis Products (e.g., via amide cleavage) parent->hydrolysis Acid / Base oxidation Oxidation Products (e.g., at amino group) parent->oxidation Oxidizing Agent defluorination Defluorinated Products parent->defluorination Harsh Conditions

Caption: Potential degradation pathways of 5,5,5-trifluoronorvaline.

logical_relationship start Inconsistent Experimental Results? check_stability Is Compound Stability a Concern? start->check_stability prepare_fresh Prepare Fresh Solutions check_stability->prepare_fresh Yes end_stable Compound is Stable. Troubleshoot other parameters. check_stability->end_stable No perform_stability Perform Stability Study (see Protocol 1) prepare_fresh->perform_stability end_unstable Compound is Unstable. Implement stabilization strategies. perform_stability->end_unstable

Caption: Troubleshooting decision tree for inconsistent experimental results.

Technical Support Center: Efficient Incorporation of 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the codon optimization for efficient incorporation of the non-canonical amino acid (ncAA) 5,5,5-trifluoronorvaline into recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in expressing proteins with 5,5,5-trifluoronorvaline?

The main challenge lies in the efficient and site-specific incorporation of 5,5,5-trifluoronorvaline, which requires an orthogonal translation system that does not interfere with the host cell's native protein synthesis machinery. This involves an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 5,5,5-trifluoronorvaline and charges it onto an orthogonal tRNA, which in turn decodes a designated codon (often a stop codon like UAG) on the mRNA. Low incorporation efficiency can result from a poorly optimized aaRS/tRNA pair, competition with release factors at stop codons, or cellular toxicity of the ncAA.

Q2: Which codons are recommended for encoding 5,5,5-trifluoronorvaline?

The amber stop codon (UAG) is the most commonly used codon for the site-specific incorporation of non-canonical amino acids.[1][2] This is because it is the least frequent stop codon in many expression hosts, such as E. coli, minimizing the chances of read-through of endogenous genes.[2] For residue-specific incorporation, where all instances of a particular canonical amino acid are replaced by the ncAA, the choice of codon will depend on the amino acid being replaced.

Q3: How can I optimize the expression vector for improved 5,5,5-trifluoronorvaline incorporation?

Vector optimization should focus on enhancing the expression of the orthogonal translation system components and the target protein. This includes:

  • Promoter Strength: Use of strong, inducible promoters for both the engineered aaRS and the target gene is recommended.[3] However, for toxic proteins, a promoter with low basal expression, like the araBAD promoter, might be more suitable.[3]

  • tRNA Expression: The orthogonal tRNA should be expressed at high levels to outcompete endogenous tRNAs and release factors. This can be achieved by placing the tRNA gene under a strong promoter or by including multiple copies of the tRNA gene in the expression vector.

  • Codon Optimization of the Target Gene: The coding sequence of the target protein should be optimized for the expression host (e.g., E. coli) to ensure efficient translation. This involves replacing rare codons with more frequently used ones.[4]

Q4: What is the typical concentration of 5,5,5-trifluoronorvaline to be added to the culture medium?

The optimal concentration of 5,5,5-trifluoronorvaline can vary depending on the expression system, the specific aaRS used, and the toxicity of the ncAA to the host cells. It is recommended to perform a titration experiment to determine the optimal concentration that maximizes protein yield without significantly inhibiting cell growth. A starting concentration in the range of 1-5 mM is often used for fluorinated amino acids.

Troubleshooting Guides

Problem 1: Low or No Expression of the Target Protein
Possible Cause Troubleshooting Steps
Inefficient Codon Usage - Optimize the codon usage of your target gene for the expression host (E. coli). Various online tools are available for this purpose.[5][6][7][8][9][10][11] - Ensure that the codons flanking the site of ncAA incorporation are also optimal.
Toxicity of the ncAA - Perform a toxicity assay to determine the maximum tolerable concentration of 5,5,5-trifluoronorvaline for your E. coli strain.[12] - Lower the induction temperature and/or the concentration of the inducer (e.g., IPTG) to reduce the metabolic burden on the cells.[3]
Inefficient aaRS/tRNA Pair - Confirm the activity and specificity of your engineered aaRS for 5,5,5-trifluoronorvaline. - Consider further engineering of the aaRS or the orthogonal tRNA to improve charging efficiency and specificity.[2][13][14][15][16]
Suboptimal Induction Conditions - Optimize the cell density (OD600) at the time of induction. - Titrate the concentration of the inducer (e.g., IPTG). - Vary the post-induction expression time and temperature.[17][18]
Problem 2: Low Incorporation Efficiency of 5,5,5-Trifluoronorvaline
Possible Cause Troubleshooting Steps
Competition with Release Factors - Use an E. coli strain with a knockout of release factor 1 (RF1) if using the UAG stop codon. - Increase the expression level of the orthogonal suppressor tRNA.
Insufficient Intracellular ncAA Concentration - Increase the concentration of 5,5,5-trifluoronorvaline in the growth medium, being mindful of its toxicity. - Use an auxotrophic host strain for the canonical amino acid that the engineered aaRS might recognize, and deplete it from the medium before adding the ncAA.
Mischarging of Orthogonal tRNA - Verify the specificity of the engineered aaRS to ensure it does not charge the orthogonal tRNA with canonical amino acids. This can be assessed by mass spectrometry of the purified protein.
Problem 3: Protein Misfolding and Aggregation
Possible Cause Troubleshooting Steps
Disruption of Protein Structure by the ncAA - The incorporation of a fluorinated amino acid can alter the hydrophobic core and stability of a protein.[19][20] - Co-express molecular chaperones to assist in proper protein folding. - Lower the expression temperature to slow down translation and allow more time for folding.
Inclusion Body Formation - If the protein is found in inclusion bodies, attempt to refold the protein from the denatured state. - Optimize the expression conditions (lower temperature, lower inducer concentration) to favor soluble expression.

Experimental Protocols

Protocol 1: Codon Optimization of the Target Gene
  • Obtain the amino acid sequence of your protein of interest.

  • Utilize an online codon optimization tool (e.g., GenScript's Codon Optimization Tool, IDT's Codon Optimization Tool).[5][6][7][8][9][10][11]

  • Select Escherichia coli (strain K12 is common) as the expression host.

  • Input the amino acid sequence into the tool.

  • Specify the codon for 5,5,5-trifluoronorvaline incorporation (e.g., replace a specific amino acid codon with TAG).

  • The tool will generate a codon-optimized DNA sequence. This sequence will have codons that are frequently used in E. coli, which can enhance translation efficiency.

  • Synthesize the optimized gene and clone it into your expression vector.

Protocol 2: Expression of Protein Containing 5,5,5-Trifluoronorvaline in E. coli

This protocol is a general guideline and may require optimization for your specific protein.

  • Transform the expression plasmid (containing the codon-optimized target gene and the orthogonal aaRS/tRNA pair) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of minimal medium (supplemented with necessary nutrients and antibiotics) with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Pellet the cells by centrifugation and resuspend them in fresh minimal medium lacking the canonical amino acid that might compete with 5,5,5-trifluoronorvaline (if using an auxotrophic strain).

  • Add 5,5,5-trifluoronorvaline to the desired final concentration (e.g., 1 mM).

  • Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours with shaking.

  • Harvest the cells by centrifugation and store the pellet at -80°C until purification.

Protocol 3: Verification of 5,5,5-Trifluoronorvaline Incorporation by Mass Spectrometry
  • Purify the expressed protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Perform a tryptic digest of the purified protein to generate peptides.

  • Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).

  • Search the MS/MS data against the protein sequence, including the mass shift corresponding to the incorporation of 5,5,5-trifluoronorvaline at the designated codon.

  • Quantify the incorporation efficiency by comparing the peak intensities of the peptide with and without the ncAA.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for codon optimization and protein expression in E. coli.

Table 1: E. coli (K12) Codon Usage Table

Amino AcidCodonFrequency (/1000)
AlaGCG38.5
GCC31.6
GCA21.1
GCU10.7
ArgCGC26.0
CGU21.1
CGG4.1
CGA4.3
AGG1.6
AGA1.4
.........
(This is an abbreviated table. For a complete codon usage table, refer to resources like the HIVE Codon Usage Tables)

Table 2: Recommended Starting Conditions for Protein Expression Optimization

ParameterRecommended RangeNotes
Inducer (IPTG) Concentration 0.05 - 1.0 mMHigher concentrations may increase expression but can also lead to misfolding.
Post-induction Temperature 16 - 25 °CLower temperatures slow down protein synthesis, which can improve proper folding.
Post-induction Time 12 - 24 hoursLonger induction times at lower temperatures can increase the yield of soluble protein.
5,5,5-Trifluoronorvaline Conc. 0.5 - 5 mMTitration is necessary to balance incorporation efficiency and cell toxicity.

Visualizations

CodonOptimizationWorkflow cluster_design Gene Design cluster_expression Protein Expression cluster_analysis Analysis TargetProtein Target Protein Sequence CodonOpt Codon Optimization (E. coli Host) TargetProtein->CodonOpt Input GeneSynthesis Gene Synthesis CodonOpt->GeneSynthesis Optimized Sequence Transformation Transformation into E. coli GeneSynthesis->Transformation Culture Cell Culture & Induction with ncAA Transformation->Culture Purification Protein Purification Culture->Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Purification->MS_Analysis DataAnalysis Data Analysis & Efficiency Calculation MS_Analysis->DataAnalysis

Caption: Workflow for codon optimization and expression of proteins containing 5,5,5-trifluoronorvaline.

TroubleshootingLogic Start Low/No Protein Yield CheckExpression Check Expression of Target Protein (SDS-PAGE) Start->CheckExpression OptimizeConditions Optimize Expression Conditions (Temp, IPTG) Start->OptimizeConditions CheckToxicity Assess ncAA Toxicity Start->CheckToxicity CheckIncorporation Check ncAA Incorporation (Mass Spectrometry) CheckExpression->CheckIncorporation Protein Expressed OptimizeCodons Optimize Codon Usage CheckExpression->OptimizeCodons No/Low Expression ImproveSystem Improve Orthogonal System (aaRS/tRNA) CheckIncorporation->ImproveSystem Low Incorporation SolubleProtein Sufficient Soluble Protein Yield CheckIncorporation->SolubleProtein High Incorporation OptimizeCodons->CheckExpression OptimizeConditions->Start CheckToxicity->Start ImproveSystem->CheckIncorporation

Caption: A logical troubleshooting guide for low protein yield when incorporating 5,5,5-trifluoronorvaline.

References

Technical Support Center: Fluorinated Amino Acids in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated amino acids.

Frequently Asked Questions (FAQs)

Q1: What are fluorinated amino acids and why are they used in cell culture?

Fluorinated amino acids are synthetic analogs of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. They are used for various applications, including:

  • Protein Engineering: To enhance protein stability, folding, and biological activity.[1]

  • ¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive probe to study protein structure, dynamics, and interactions within the cellular environment without background interference.[2][3]

  • Drug Development: As mechanism-based enzyme inhibitors or to improve the pharmacological properties of peptide-based drugs.[4][5][6]

Q2: Why do fluorinated amino acids exhibit toxicity in cell culture?

The primary mechanism of toxicity is their misincorporation into newly synthesized proteins in place of their natural counterparts.[4] This can lead to:

  • Protein Misfolding: The presence of the highly electronegative fluorine atom can alter the chemical properties of the amino acid, disrupting the intended structure of the protein.

  • Cellular Stress: The accumulation of misfolded proteins can trigger the Unfolded Protein Response (UPR), a cellular stress response pathway.[7][8][9]

  • Proteasomal Degradation: Misfolded proteins are often targeted for degradation by the proteasome, which can overwhelm the cell's quality control machinery.[10][11]

  • Inhibition of Protein Synthesis: High concentrations of some fluorinated amino acids can inhibit overall protein synthesis.[12]

Q3: What are the common visual signs of cytotoxicity in my cell culture?

Common signs of toxicity include:

  • Reduced cell proliferation or cell death.

  • Changes in cell morphology, such as rounding and detachment from the culture surface.

  • Increased presence of floating, dead cells in the media.

  • Formation of intracellular protein aggregates.

Troubleshooting Guide

Problem: My cells are dying or showing signs of stress after I add the fluorinated amino acid.

This is the most common issue encountered. Here are several strategies to mitigate cytotoxicity, starting with the simplest.

Solution # Strategy Principle Considerations
1Titrate the Concentration Reduce the dose of the toxic agent.Find the highest concentration that allows for sufficient incorporation without inducing significant cell death.
2Supplement with the Natural Amino Acid Competitive inhibition at the aminoacyl-tRNA synthetase reduces the incorporation of the toxic analog.The ratio of fluorinated to natural amino acid is critical. This may reduce the incorporation efficiency of the fluorinated analog.
3Optimize the Time of Exposure Minimize the duration of cellular stress.For protein expression studies, a medium switch to introduce the fluorinated amino acid after an initial growth phase can be effective.[2][13]
4Gradual Cell Adaptation Allow cells to gradually adapt to the presence of the fluorinated amino acid.This is a longer-term strategy that can select for a more resistant cell population.

Problem: I am seeing very low incorporation of my fluorinated amino acid into my protein of interest.

Low incorporation efficiency can defeat the purpose of the experiment.

Solution # Strategy Principle Considerations
1Use an Auxotrophic Cell Line Use a cell line that cannot synthesize the natural amino acid, forcing it to use the supplied fluorinated analog.Requires specialized cell lines which may not be available for your model system.
2Optimize the Medium Switch Timing The timing of the switch from normal to fluorinated amino acid-containing medium can impact incorporation efficiency.Studies have shown that a medium switch between 8 and 24 hours post-transfection can be optimal for expression in HEK293T cells.[2][13]
3Increase the Fluorinated Amino Acid Concentration Drive the incorporation equilibrium towards the fluorinated analog.This must be balanced against the increased risk of cytotoxicity.

Problem: My protein is being expressed, but it appears to be misfolded or aggregated.

This suggests that even with successful incorporation, the resulting protein is not stable.

Solution # Strategy Principle Considerations
1Co-express Chaperones Overexpress molecular chaperones that can assist in the proper folding of the fluorinated protein.This adds complexity to the experimental system.
2Lower Culture Temperature Reducing the temperature (e.g., from 37°C to 30°C) can slow down protein synthesis and aid in proper folding.This may also reduce overall protein yield.
3Use Proteasome Inhibitors (as a control) Using a proteasome inhibitor like MG132 can help determine if the low yield is due to rapid degradation of the misfolded protein.[7]This is a diagnostic tool and not a solution for production, as it is highly toxic to cells.

Quantitative Data Summary

The following table provides examples of cytotoxicity data for common fluorinated amino acids. IC₅₀ is the concentration of a substance that inhibits a biological process by 50%.

Fluorinated Amino AcidCell LineIC₅₀ ValueNotes
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)11.8 µM[12]Demonstrates significant cytotoxicity at micromolar concentrations.
3-Chloro-4-fluorophenylthioureaSW620 (Colon Cancer)9.4 µM[14]A derivative showing high cytotoxic potency.
3-(Trifluoromethyl)phenylthiourea AnalogsSW480, SW620, PC3, K-562IC₅₀ ≤ 10 µM[14]A class of compounds with strong cytotoxic activity.

Detailed Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the fluorinated amino acid in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment media to each well. Include untreated wells as a control.

  • Incubation: Incubate the plate for 24-72 hours in a cell culture incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the concentration to determine the IC₅₀ value.

Protocol 2: Rescue of Cytotoxicity by Natural Amino Acid Supplementation

This protocol determines the optimal ratio of natural to fluorinated amino acid needed to rescue cells from toxicity.

  • Determine IC₇₅: First, perform a cytotoxicity assay (Protocol 1) to find the concentration of the fluorinated amino acid that causes approximately 75% cell death (IC₇₅). This ensures a sufficient window for observing a rescue effect.

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Co-treatment: Prepare a solution of the fluorinated amino acid at its predetermined IC₇₅ concentration. In separate tubes, prepare serial dilutions of the corresponding natural amino acid (e.g., L-phenylalanine for 4-fluoro-L-phenylalanine).

  • Application: Add the fluorinated amino acid (at IC₇₅) and varying concentrations of the natural amino acid to the wells. Include controls for untreated cells and cells treated only with the fluorinated amino acid.

  • Incubation and Analysis: Incubate for 24-72 hours and perform an MTT assay as described in Protocol 1.

  • Evaluation: Plot cell viability against the concentration of the supplemented natural amino acid to identify the concentration that restores viability.

Diagrams of Pathways and Workflows

Toxicity_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Response FAA Fluorinated Amino Acid (FAA) tRNA_Synthetase Aminoacyl-tRNA Synthetase FAA->tRNA_Synthetase Competes with NAA NAA Natural Amino Acid (NAA) NAA->tRNA_Synthetase Ribosome Ribosome tRNA_Synthetase->Ribosome Charges tRNA Protein Nascent Protein (with FAA) Ribosome->Protein Translation Misfolded_Protein Misfolded Protein Protein->Misfolded_Protein UPR Unfolded Protein Response (UPR) Misfolded_Protein->UPR Triggers Proteasome Proteasome Misfolded_Protein->Proteasome Targeted for Apoptosis Apoptosis / Cell Death UPR->Apoptosis If stress is prolonged Degradation Degradation Proteasome->Degradation

Fig 1: Mechanism of fluorinated amino acid cytotoxicity.

Troubleshooting_Workflow Start Observe Cell Toxicity (Poor Viability / Morphology) Q1 Is FAA incorporation level critical? Start->Q1 A1_Yes Titrate [FAA] Downward Q1->A1_Yes Yes A1_No Supplement with Natural Amino Acid Q1->A1_No No Q2 Is toxicity resolved? A1_Yes->Q2 A1_No->Q2 A2_Yes Proceed with Experiment Q2->A2_Yes A2_No Optimize Exposure Time (e.g., Medium Switch) Q2->A2_No No Q3 Is toxicity resolved? A2_No->Q3 A3_Yes Proceed with Experiment Q3->A3_Yes A3_No Consider Gradual Cell Adaptation Q3->A3_No No End Contact Technical Support A3_No->End

Fig 2: Troubleshooting workflow for cytotoxicity issues.

References

Technical Support Center: 5,5,5-Trifluoronorvaline Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the misincorporation of the non-canonical amino acid 5,5,5-trifluoronorvaline during protein synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 5,5,5-trifluoronorvaline and why is it used in protein engineering?

A1: 5,5,5-Trifluoronorvaline is a synthetic amino acid analogue of norvaline where the terminal methyl group is replaced by a trifluoromethyl group. This substitution offers unique properties for protein engineering and drug development. The high electronegativity of the fluorine atoms can alter the local electronic environment within a protein, potentially influencing its folding, stability, and interactions with other molecules. The trifluoromethyl group can also serve as a sensitive ¹⁹F NMR probe for studying protein structure and dynamics.

Q2: What is meant by "misincorporation" in the context of 5,5,5-trifluoronorvaline?

A2: Misincorporation refers to the incorrect insertion of an amino acid into a growing polypeptide chain during protein synthesis. In the context of 5,5,5-trifluoronorvaline, this can occur in two primary ways:

  • Off-target incorporation: The engineered aminoacyl-tRNA synthetase (aaRS) intended to charge tRNA with 5,5,5-trifluoronorvaline may mistakenly charge it with a natural amino acid (e.g., leucine, isoleucine, or valine).

  • Non-specific incorporation: A wild-type aaRS in the expression host may recognize 5,5,5-trifluoronorvaline and incorporate it at codons intended for a natural amino acid.

Q3: What are the potential consequences of 5,5,5-trifluoronorvaline misincorporation?

A3: Misincorporation can lead to a heterogeneous protein sample, making it difficult to characterize the desired protein variant. It can also result in proteins with altered or lost function, aggregation, or reduced expression yields. For therapeutic proteins, misincorporation is a critical quality attribute that must be carefully controlled.

Troubleshooting Guides

Issue 1: Low Yield of the Target Protein Containing 5,5,5-Trifluoronorvaline

Possible Causes & Solutions

CauseRecommended Action
Toxicity of 5,5,5-Trifluoronorvaline Lower the expression temperature (e.g., 18-25°C) to slow down protein synthesis and reduce potential cytotoxic effects. Optimize the concentration of 5,5,5-trifluoronorvaline in the growth media; start with a titration from a low concentration (e.g., 0.5 mM) up to 2 mM.
Inefficient Aminoacyl-tRNA Synthetase (aaRS) Ensure the chosen aaRS is specifically evolved for 5,5,5-trifluoronorvaline. Consider re-engineering the aaRS active site to improve its catalytic efficiency and specificity. Increase the copy number of the plasmid expressing the aaRS.
Codon Usage Optimize the codon usage of your target gene for the expression host to avoid rare codons that can lead to translational pausing and truncation.[1]
Plasmid Instability Verify the integrity of your expression plasmids. Consider using a host strain that helps maintain plasmid stability.
Issue 2: High Levels of Misincorporation of Natural Amino Acids

Possible Causes & Solutions

CauseRecommended Action
Lack of aaRS Specificity The engineered aaRS may still recognize natural amino acids. Perform directed evolution or site-directed mutagenesis of the aaRS active site to enhance its specificity for 5,5,5-trifluoronorvaline over natural amino acids.[2][3]
Competition from Natural Amino Acids Supplement the growth media with an excess of the competing natural amino acids (e.g., leucine, isoleucine, valine) to outcompete 5,5,5-trifluoronorvaline for binding to the wild-type aaRSs.
Sub-optimal 5,5,5-Trifluoronorvaline Concentration An insufficient concentration of 5,5,5-trifluoronorvaline can lead to increased misincorporation of natural amino acids by the engineered aaRS. Optimize the concentration as described in Issue 1.
Issue 3: Protein Truncation

Possible Causes & Solutions

CauseRecommended Action
Ribosomal Pausing or Dissociation The ribosome may struggle to efficiently incorporate the bulky, fluorinated amino acid. Optimize codon usage and ensure sufficient intracellular concentrations of the charged tRNA.[4]
mRNA Instability A high GC content at the 5' end of the mRNA can affect its stability. Introduce silent mutations to reduce GC-rich regions.[4]
Proteolytic Degradation Truncated products can be susceptible to degradation. Use protease inhibitor cocktails during cell lysis and purification. Expressing the protein at lower temperatures can also reduce protease activity.

Experimental Protocols

Protocol 1: Optimizing 5,5,5-Trifluoronorvaline Concentration for Minimal Misincorporation
  • Objective: To determine the optimal concentration of 5,5,5-trifluoronorvaline that maximizes incorporation of the target amino acid while minimizing misincorporation of natural amino acids.

  • Materials:

    • Expression host (e.g., E. coli BL21(DE3)) transformed with plasmids for the target protein (with an amber stop codon at the desired incorporation site) and the engineered aaRS/tRNA pair.

    • Minimal media (e.g., M9) supplemented with necessary nutrients.

    • 5,5,5-trifluoronorvaline stock solution.

    • Natural amino acids stock solutions (leucine, isoleucine, valine).

  • Methodology:

    • Set up a series of small-scale cultures (e.g., 10 mL) in minimal media.

    • Supplement each culture with a different concentration of 5,5,5-trifluoronorvaline (e.g., 0, 0.5, 1.0, 1.5, 2.0 mM).

    • For a control set, also supplement with a high concentration of competing natural amino acids (e.g., 5 mM each of leucine, isoleucine, and valine).

    • Induce protein expression at mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Harvest the cells after a set induction period (e.g., 4-6 hours at 25°C).

    • Purify the target protein.

    • Analyze the protein samples by mass spectrometry to quantify the incorporation efficiency of 5,5,5-trifluoronorvaline and the misincorporation rates of natural amino acids.

  • Expected Results: A concentration-dependent increase in 5,5,5-trifluoronorvaline incorporation should be observed, with a plateau at higher concentrations. Misincorporation rates should be lowest at the optimal 5,5,5-trifluoronorvaline concentration.

Protocol 2: Quantifying Incorporation Fidelity using Mass Spectrometry
  • Objective: To accurately determine the percentage of correct incorporation of 5,5,5-trifluoronorvaline versus misincorporated natural amino acids at the target site.

  • Methodology:

    • Purify the protein of interest expressed in the presence of 5,5,5-trifluoronorvaline.

    • Digest the protein into peptides using a specific protease (e.g., trypsin).

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search for the peptide containing the target incorporation site.

    • Extract ion chromatograms for the peptide containing 5,5,5-trifluoronorvaline and for the same peptide containing any misincorporated natural amino acids.

    • Calculate the incorporation fidelity by comparing the peak areas of the respective peptides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Culturing & Induction cluster_analysis Analysis prep1 Transform Host with Plasmids (Target & aaRS/tRNA) prep2 Prepare Minimal Media culture1 Inoculate Cultures prep2->culture1 culture2 Add Varying [5,5,5-TFNV] culture1->culture2 culture3 Induce Protein Expression culture2->culture3 analysis1 Purify Target Protein culture3->analysis1 analysis2 Mass Spectrometry analysis1->analysis2 analysis3 Quantify Incorporation Fidelity analysis2->analysis3

Caption: Workflow for optimizing 5,5,5-trifluoronorvaline incorporation.

Caption: Logical flowchart for troubleshooting common issues.

References

Technical Support Center: Strategies for Scaling Up 5,5,5-Trifluoronorvaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,5,5-trifluoronorvaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this valuable trifluoromethylated amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the most promising scalable strategy for the asymmetric synthesis of 5,5,5-trifluoronorvaline?

A1: A highly effective and scalable method for the asymmetric synthesis of 5,5,5-trifluoronorvaline is the alkylation of a chiral nickel(II) complex of a glycine Schiff base. This approach offers excellent stereocontrol and is amenable to large-scale production, as demonstrated in the synthesis of analogous fluorinated amino acids. The chiral auxiliary can often be recycled, making the process more cost-effective.

Q2: What are the critical starting materials for the chiral Ni(II) complex approach?

A2: The key starting materials are:

  • A chiral ligand, typically derived from a chiral amine like (S)-2-aminobenzophenone.

  • A source of glycine, which forms the Schiff base with the chiral ligand.

  • A nickel(II) salt, such as nickel(II) chloride or acetate, to form the complex.

  • A suitable trifluoromethylated electrophile, such as 3,3,3-trifluoropropyl iodide or a related triflate.

Q3: What are the main challenges in the synthesis and scale-up of 5,5,5-trifluoronorvaline?

A3: The primary challenges include:

  • Stereocontrol: Achieving high enantiomeric excess is crucial for pharmaceutical applications. The choice of chiral auxiliary and reaction conditions is critical.

  • Alkylation Efficiency: The reaction of the Ni(II) complex with the trifluoromethylated electrophile can be sluggish and may require optimization of base, solvent, and temperature.

  • Purification: Separating the desired product from the chiral auxiliary and any side products can be challenging. Efficient workup and crystallization procedures are necessary.

  • Reagent Cost and Availability: Some trifluoromethylated starting materials and chiral ligands can be expensive, impacting the overall cost of the synthesis on a large scale.

Q4: How can I monitor the progress of the alkylation reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting Ni(II) complex. Alternatively, high-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion to the product.

Q5: What are the recommended deprotection and purification methods for the final product?

A5: After the alkylation step, the Ni(II) complex is typically decomposed under acidic conditions (e.g., with HCl). The chiral auxiliary can be recovered from the organic phase. The aqueous phase containing the amino acid hydrochloride salt is then washed and can be further purified by ion-exchange chromatography or by crystallization. The free amino acid can be obtained by neutralization.

Troubleshooting Guides

Symptom Potential Cause Recommended Solution(s)
Low Yield of Alkylated Product 1. Incomplete deprotonation of the glycine complex.2. Low reactivity of the electrophile.3. Side reactions or degradation of the complex.1. Use a stronger base (e.g., NaH, LDA) or increase the amount of base. Ensure anhydrous conditions.2. Switch to a more reactive electrophile (e.g., triflate instead of iodide). Increase reaction temperature, but monitor for decomposition.3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Check the stability of the complex at the reaction temperature.
Low Enantiomeric Excess (ee) 1. Racemization during the reaction or workup.2. Impure chiral auxiliary.1. Perform the reaction at a lower temperature. Minimize the time the product is exposed to harsh basic or acidic conditions.2. Recrystallize or purify the chiral auxiliary before use.
Difficulty in Removing the Chiral Auxiliary 1. Inefficient extraction during workup.2. Formation of stable emulsions.1. Optimize the pH of the aqueous phase during extraction to ensure the auxiliary is in its neutral, more soluble form in the organic solvent.2. Use a different solvent system for extraction or add brine to help break the emulsion.
Product Contaminated with Starting Material 1. Incomplete reaction.2. Inefficient purification.1. Increase the reaction time or temperature. Add a slight excess of the electrophile.2. Optimize the crystallization solvent system or the gradient for ion-exchange chromatography.

Data Presentation

Table 1: Representative Reaction Parameters for Key Synthetic Steps

Step Parameter Typical Value/Condition Reported Yield
Formation of Ni(II) Complex SolventMethanol>95%
BaseSodium Methoxide
TemperatureRoom Temperature
Alkylation SolventAnhydrous DMF or THF70-85%
BaseNaH or LDA
Electrophile3,3,3-Trifluoropropyl iodide/triflate
Temperature0 °C to Room Temperature
Deprotection & Hydrolysis Reagent6 M HCl>90%
SolventDME/Water
Temperature60 °C
Purification MethodIon-Exchange Chromatography>95% purity

Experimental Protocols

Protocol 1: Asymmetric Synthesis of 5,5,5-Trifluoronorvaline via Chiral Ni(II) Complex

Step 1: Synthesis of the Chiral Ni(II) Complex of Glycine Schiff Base

  • To a solution of (S)-2-aminobenzophenone (1.0 equiv.) and glycine (1.1 equiv.) in methanol, add sodium methoxide (1.1 equiv.).

  • Heat the mixture to reflux for 1 hour.

  • Add Nickel(II) acetate tetrahydrate (1.0 equiv.) and continue to reflux for 4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the precipitate by filtration, wash with methanol, and dry under vacuum to yield the chiral Ni(II) complex.

Step 2: Alkylation of the Ni(II) Complex

  • Suspend the dried Ni(II) complex (1.0 equiv.) in anhydrous DMF under an inert atmosphere.

  • Cool the suspension to 0 °C and add sodium hydride (1.1 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 3,3,3-trifluoropropyl iodide (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

Step 3: Hydrolysis and Product Isolation

  • Upon completion, quench the reaction by carefully adding water.

  • Add 6 M HCl and heat the mixture to 60 °C for 2 hours to hydrolyze the complex.

  • Cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

  • Wash the aqueous layer with an organic solvent to remove any remaining impurities.

  • Apply the aqueous solution to a strong cation exchange resin.

  • Wash the resin with water, then elute the amino acid with an aqueous ammonia solution.

  • Lyophilize the eluate to obtain 5,5,5-trifluoronorvaline.

Mandatory Visualization

experimental_workflow start Starting Materials (Chiral Amine, Glycine, Ni(II) salt) complex_formation Step 1: Form Chiral Ni(II) Complex start->complex_formation Methanol, NaOMe alkylation Step 2: Alkylation with 3,3,3-Trifluoropropyl Iodide complex_formation->alkylation NaH, DMF hydrolysis Step 3: Acid Hydrolysis & Deprotection alkylation->hydrolysis 6M HCl workup Workup: - Auxiliary Recovery - Aqueous Phase Isolation hydrolysis->workup purification Purification: Ion-Exchange Chromatography workup->purification final_product Final Product: 5,5,5-Trifluoronorvaline purification->final_product

Caption: Workflow for the asymmetric synthesis of 5,5,5-trifluoronorvaline.

troubleshooting_logic problem Low Alkylation Yield cause1 Incomplete Deprotonation? problem->cause1 cause2 Low Electrophile Reactivity? problem->cause2 cause3 Side Reactions? problem->cause3 solution1a Use Stronger Base (e.g., LDA) cause1->solution1a Action solution1b Ensure Anhydrous Conditions cause1->solution1b Check solution2a Use Triflate Electrophile cause2->solution2a Action solution2b Increase Temperature cause2->solution2b Action solution3 Inert Atmosphere (N2/Ar) cause3->solution3 Check

Caption: Troubleshooting logic for low alkylation yield in the synthesis.

purification of 5,5,5-trifluoronorvaline from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,5,5-trifluoronorvaline from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 5,5,5-trifluoronorvaline?

A1: Common impurities can include unreacted starting materials, residual reagents and catalysts, and side-products from the synthesis. Depending on the synthetic route, potential side-products may consist of incompletely reacted intermediates, over-alkylated species, or diastereomers if the synthesis is not stereoselective.

Q2: What is the first step I should take to develop a purification strategy?

A2: The initial step is to analyze the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you identify the major components and understand the polarity differences between your target compound and the impurities, which is crucial for selecting an appropriate purification method.

Q3: Can I use standard silica gel chromatography to purify 5,5,5-trifluoronorvaline?

A3: Yes, silica gel chromatography can be a viable option. However, due to the polar nature of amino acids, you might need to use polar mobile phases, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol. It is also possible to protect the amine or carboxylic acid group to modify the polarity for better separation.

Q4: Is recrystallization a suitable method for purifying 5,5,5-trifluoronorvaline?

A4: Recrystallization is a cost-effective method for purifying solid compounds and can be very effective if a suitable solvent is found. The ideal solvent will dissolve 5,5,5-trifluoronorvaline at high temperatures but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.

Q5: How can I remove diastereomeric impurities?

A5: Diastereomers can often be separated by chromatography (silica gel or HPLC) due to their different physical properties. Chiral HPLC is a powerful technique for separating enantiomers and can also be effective for diastereomers.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound is insoluble in the hot solvent, or the solution is supersaturated.- Add more of the "good" solvent to fully dissolve the compound at high temperature.- Try a different solvent or a solvent mixture.- Slow down the cooling process.
No crystal formation upon cooling The solution is too dilute, or the chosen solvent is not appropriate.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Try a different recrystallization solvent.
Low recovery of the purified product The compound has significant solubility in the cold solvent, or too much solvent was used.- Cool the solution in an ice bath to minimize solubility.- Minimize the amount of hot solvent used for dissolution.- Avoid washing the crystals with a large volume of cold solvent.
Product is still impure after recrystallization The chosen solvent does not effectively separate the impurity.- Try a different recrystallization solvent or a sequence of recrystallizations from different solvents.- Consider a preliminary purification step like column chromatography.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of compounds (overlapping peaks) Inappropriate mobile phase polarity or stationary phase.- Optimize the mobile phase composition by running TLC with different solvent systems.- Use a shallower solvent gradient during elution.- Consider a different stationary phase (e.g., alumina, reverse-phase silica).
Compound is stuck on the column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase.- If using normal phase silica, consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid or ammonia to the eluent.
Tailing of the product peak The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Reduce the amount of crude material loaded onto the column.
Cracked or channeled column bed Improper packing of the column.- Repack the column carefully, ensuring a level and uniform bed.- Use a pre-packed column.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Troubleshooting Steps
Broad or split peaks Column degradation, inappropriate mobile phase, or column overloading.- Use a guard column to protect the analytical column.- Ensure the mobile phase is properly degassed and the pH is stable.- Inject a smaller sample volume or a more dilute sample.
Poor resolution between peaks The mobile phase composition or column chemistry is not optimal.- Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer).- Try a different column with a different stationary phase (e.g., a fluorinated phase for fluorinated compounds).- Optimize the column temperature.
Drifting retention times Changes in mobile phase composition, column temperature, or flow rate.- Ensure the mobile phase is well-mixed and from a single large batch.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for consistent flow rate delivery.
High backpressure Clogged frit, column contamination, or precipitation in the system.- Filter all samples and mobile phases before use.- Flush the column with a strong solvent to remove contaminants.- If the pressure remains high, replace the column frit or the column itself.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude 5,5,5-trifluoronorvaline. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. Common solvents to screen for amino acids include water, ethanol, methanol, and mixtures such as ethanol/water or methanol/ether.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase and Mobile Phase Selection: Based on TLC analysis of the crude mixture, choose a suitable stationary phase (e.g., silica gel 60) and a mobile phase system that gives good separation of the target compound from impurities (an Rf value of 0.2-0.4 for the target is often ideal).

  • Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Start the elution with the chosen mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC or HPLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: General HPLC Analysis for Purity Assessment
  • Column: A reverse-phase C18 column is a good starting point. For fluorinated compounds, a column with a fluorinated stationary phase may provide better separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient: Start with a low percentage of the organic solvent and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.

  • Detection: Use a UV detector at a wavelength where 5,5,5-trifluoronorvaline absorbs (typically around 210-220 nm for the peptide bond if derivatized, or lower for the underivatized amino acid).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase and filter it through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_purity_check Purity Assessment cluster_end End: Purified Product start Crude 5,5,5-Trifluoronorvaline analysis TLC / HPLC / NMR Analysis start->analysis recrystallization Recrystallization analysis->recrystallization Solid product, good solvent found column_chrom Column Chromatography analysis->column_chrom Complex mixture, polar differences hplc_prep Preparative HPLC analysis->hplc_prep Difficult separation, high purity needed purity_check Purity Check (HPLC / NMR) recrystallization->purity_check column_chrom->purity_check hplc_prep->purity_check purity_check->column_chrom Purity < 95% end_product Pure 5,5,5-Trifluoronorvaline purity_check->end_product Purity > 95%

Caption: A general workflow for the purification of 5,5,5-trifluoronorvaline.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity no_product No Product Recovered start->no_product cause_yield - Product loss during transfers - High solubility in mother liquor - Degradation low_yield->cause_yield cause_purity - Ineffective separation method - Co-eluting impurities - Contamination low_purity->cause_purity cause_no_product - Incorrect fractions collected - Product decomposed - Wrong purification method no_product->cause_no_product solution_yield - Optimize solvent volumes - Lower crystallization temperature - Check pH and temperature stability cause_yield->solution_yield solution_purity - Change chromatography conditions - Use orthogonal purification method - Ensure clean glassware cause_purity->solution_purity solution_no_product - Analyze all fractions - Re-evaluate purification strategy - Confirm product presence in crude cause_no_product->solution_no_product

Caption: A troubleshooting decision tree for purification issues.

Validation & Comparative

Validating 5,5,5-Trifluoronorvaline Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern biotechnology and drug discovery. 5,5,5-Trifluoronorvaline, a fluorinated analog of norvaline, offers unique properties for engineering novel proteins with enhanced stability and functionality. However, robust analytical methods are imperative to validate its successful incorporation. This guide provides an objective comparison of mass spectrometry-based techniques for confirming the integration of 5,5,5-trifluoronorvaline, complete with supporting experimental data and detailed protocols.

Mass spectrometry has become the gold standard for the analysis of proteins containing unnatural amino acids due to its high sensitivity, accuracy, and ability to provide sequence-specific information. This guide will explore the common mass spectrometry workflows and compare their effectiveness in validating the incorporation of 5,5,5-trifluoronorvaline.

Quantitative Comparison of Incorporation Efficiency

The efficiency of UAA incorporation is a critical parameter, and mass spectrometry offers several approaches for its quantification. While direct quantitative data for 5,5,5-trifluoronorvaline is not extensively published, we can extrapolate from studies on structurally similar trifluoromethylated amino acids to provide a comparative overview. The following table summarizes typical incorporation efficiencies achieved for trifluoromethylated amino acids in E. coli expression systems, as determined by mass spectrometry and other analytical techniques.

Unnatural Amino AcidExpression SystemAnalytical MethodIncorporation Efficiency (%)Reference
5,5,5-Trifluoro-3-methyl pentanoic acid (5TFI)E. coli (isoleucine auxotroph)MALDI-MS, Amino Acid Analysis> 93%[1]
L-Trifluoromethionine (L-TFM)E. coli (methionine auxotroph)Not specified31% - 70%[2]

Note: Incorporation efficiency can be influenced by several factors, including the specific UAA, the expression host, the engineered aminoacyl-tRNA synthetase/tRNA pair, and culture conditions.

Methodological Approaches to Validation

The validation of 5,5,5-trifluoronorvaline incorporation typically follows a "bottom-up" proteomics workflow. This involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

1. Protein Digestion (In-solution)

  • Objective: To enzymatically digest the protein containing 5,5,5-trifluoronorvaline into peptides suitable for mass spectrometry analysis.

  • Protocol:

    • Denature the protein sample (e.g., 100 µg) in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

2. LC-MS/MS Analysis

  • Objective: To separate the peptide mixture and acquire mass spectra for identification and quantification.

  • Protocol:

    • Resuspend the desalted peptides in a solvent compatible with the LC system (e.g., 0.1% formic acid in water).

    • Inject the peptide sample onto a reverse-phase liquid chromatography column (e.g., C18).

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

    • The eluting peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it alternates between a full scan (MS1) to detect peptide precursor ions and tandem mass spectrometry (MS/MS or MS2) scans to fragment selected precursor ions.

3. Data Analysis

  • Objective: To identify peptides containing 5,5,5-trifluoronorvaline and determine the incorporation efficiency.

  • Protocol:

    • Use a proteomics search engine (e.g., MaxQuant, Mascot, Proteome Discoverer) to match the acquired MS/MS spectra against a protein sequence database.

    • Crucially, the search parameters must be modified to include a variable modification corresponding to the mass difference between norvaline and 5,5,5-trifluoronorvaline.

      • Monoisotopic mass of Norvaline (C5H11NO2): 117.07898 u

      • Monoisotopic mass of 5,5,5-Trifluoronorvaline (C5H8F3NO2): 171.05071 u

      • Mass difference: +53.97173 u

    • The identification of peptides with this specific mass shift provides direct evidence of 5,5,5-trifluoronorvaline incorporation.

    • For quantitative analysis, the relative abundance of the peptide with and without the trifluoronorvaline modification can be determined from the MS1 peak intensities.

Visualizing the Workflow and Alternatives

To provide a clearer understanding of the validation process, the following diagrams illustrate the key experimental workflow and a comparison with an alternative validation method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein with potential 5,5,5-Trifluoronorvaline Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LC Liquid Chromatography (Peptide Separation) Desalting->LC MS1 MS1 Scan (Precursor Ion Detection) LC->MS1 MS2 MS/MS Scan (Peptide Fragmentation) MS1->MS2 Search Database Search (with mass modification) MS2->Search Validation Validation of Incorporation (Peptide Identification) Search->Validation Quantification Quantification (Peak Intensity Ratio) Validation->Quantification

Caption: Bottom-up proteomics workflow for validating 5,5,5-trifluoronorvaline incorporation.

alternative_methods cluster_ms Mass Spectrometry cluster_aaa Amino Acid Analysis MS_Adv Advantages: - High Sensitivity - Sequence-specific - Quantitative MS_Disadv Disadvantages: - Requires specialized equipment - Complex data analysis AAA_Adv Advantages: - Direct quantification of amino acid composition - Well-established method AAA_Disadv Disadvantages: - Does not provide sequence information - Lower sensitivity than MS - Requires protein hydrolysis

Caption: Comparison of Mass Spectrometry and Amino Acid Analysis for validation.

Conclusion

Mass spectrometry, particularly through the bottom-up proteomics workflow, provides a robust and comprehensive methodology for validating the incorporation of 5,5,5-trifluoronorvaline into proteins. By leveraging high-resolution mass analysis and tandem mass spectrometry, researchers can confidently confirm the presence and location of this unnatural amino acid, as well as quantify its incorporation efficiency. While alternative methods like amino acid analysis can provide complementary information, mass spectrometry remains the cornerstone for detailed and sensitive characterization of proteins engineered with 5,5,5-trifluoronorvaline, thereby facilitating advancements in drug discovery and protein engineering.

References

A Comparative Analysis of 5,5,5-Trifluoronorvaline and Norvaline on Protein Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for modulating protein stability and function. This guide provides a comparative overview of two such amino acids: 5,5,5-trifluoronorvaline and norvaline. While norvaline is known for its potential to destabilize proteins, the strategic fluorination in 5,5,5-trifluoronorvaline is anticipated to confer enhanced stability. This guide synthesizes available data and established principles to inform rational protein design and engineering.

Introduction to 5,5,5-Trifluoronorvaline and Norvaline

Norvaline is a naturally occurring, non-proteinogenic amino acid and an isomer of valine.[1] Its linear side chain distinguishes it from the branched-chain amino acids.[1] Norvaline can be mistakenly incorporated into proteins in place of structurally similar amino acids like leucine, a phenomenon that has been observed to negatively impact protein structure, particularly β-sheets.[2]

5,5,5-Trifluoronorvaline is a synthetic amino acid where the terminal methyl group of norvaline's side chain is replaced by a trifluoromethyl group. This modification is expected to significantly alter its physicochemical properties and, consequently, its effect on protein stability. While direct experimental data on the impact of 5,5,5-trifluoronorvaline on protein stability is not extensively available in public literature, its effects can be inferred from the well-documented behavior of other terminally fluorinated amino acids. Generally, the incorporation of fluorinated amino acids into the hydrophobic core of proteins enhances their thermal and chemical stability.[3][4]

Comparative Analysis of Effects on Protein Stability

The substitution of natural amino acids with 5,5,5-trifluoronorvaline or norvaline is expected to have opposing effects on protein stability.

Norvaline: A Destabilizing Influence
5,5,5-Trifluoronorvaline: An Inferred Stabilizing Effect

Based on studies of other terminally fluorinated amino acids, such as 5,5,5-trifluoroleucine, the incorporation of 5,5,5-trifluoronorvaline is predicted to enhance protein stability.[7][8] The high hydrophobicity of the trifluoromethyl group can lead to more favorable packing within the protein's core, increasing the overall thermodynamic stability.[3][4] This "fluorous effect" can result in a significant increase in the protein's melting temperature (Tm).[3] It is important to note that these effects are inferred and require experimental validation for 5,5,5-trifluoronorvaline itself.

Quantitative Data Summary

The following table summarizes the known and inferred effects of norvaline and 5,5,5-trifluoronorvaline on protein stability.

ParameterNorvaline5,5,5-Trifluoronorvaline (Inferred)
Effect on Melting Temperature (Tm) Expected to decreaseExpected to increase
Impact on Secondary Structure Destabilizing, particularly for β-sheets[2]Likely stabilizing with minimal structural perturbation
Hydrophobicity of Side Chain Moderately hydrophobicHighly hydrophobic
Primary Mechanism of Stability Alteration Steric clashes and disruption of packing in the hydrophobic core.Enhanced hydrophobic interactions within the protein core.[3]

Note: The data for 5,5,5-trifluoronorvaline is inferred from studies on structurally similar fluorinated amino acids and awaits direct experimental confirmation.

Experimental Protocols

To experimentally validate the effects of these non-canonical amino acids on protein stability, the following well-established techniques are recommended.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This high-throughput method measures the thermal denaturation of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.[9] An increase in the melting temperature (Tm) indicates stabilization.

Protocol:

  • Protein and Dye Preparation: Prepare a working solution of the purified protein (wild-type and variants containing norvaline or 5,5,5-trifluoronorvaline) at a final concentration of 2-10 µM. Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) at 5000x concentration.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution with the dye (final concentration of 5x) and the appropriate buffer.[10]

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[9]

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the transition in the resulting sigmoidal curve corresponds to the melting temperature (Tm). The change in Tm (ΔTm) between the wild-type and the modified protein indicates the change in stability.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. This technique can monitor changes in the secondary structure of a protein during thermal denaturation.

Protocol:

  • Sample Preparation: Prepare the protein sample (wild-type and variants) in a suitable buffer (e.g., phosphate buffer, avoiding Tris as its pKa is temperature-dependent) at a concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller.

  • Wavelength Selection: Monitor the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Thermal Melt: Increase the temperature from a starting point (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a controlled rate (e.g., 1-2 °C/minute).

  • Data Collection: Record the CD signal at regular temperature intervals.

  • Data Analysis: Plot the CD signal versus temperature to obtain a thermal denaturation curve. The midpoint of this curve represents the Tm.

Methods for Incorporation of Non-Canonical Amino Acids

The site-specific incorporation of 5,5,5-trifluoronorvaline and norvaline into a target protein can be achieved through several methods, primarily by expanding the genetic code.

In Vivo Incorporation using Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

This is the most common method for site-specific incorporation. It involves the use of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are orthogonal to the host's translational machinery.

Workflow:

  • Codon Reassignment: A nonsense codon (e.g., the amber stop codon, UAG) is repurposed to encode the non-canonical amino acid.

  • Orthogonal Pair: An engineered aaRS specifically recognizes the non-canonical amino acid and charges it onto an orthogonal suppressor tRNA.

  • Expression System: The genes for the orthogonal aaRS and tRNA are introduced into an expression host (e.g., E. coli) along with the gene for the target protein containing the reassigned codon at the desired position.

  • Supplementation: The non-canonical amino acid is added to the growth medium.

  • Protein Expression and Purification: The host machinery expresses the modified protein, which is then purified.

In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)

CFPS systems offer an open environment that allows for precise control over the components of the translation machinery, making it a flexible platform for incorporating non-canonical amino acids.[6]

Workflow:

  • System Setup: A cell extract or a reconstituted system (PURE system) containing all the necessary components for transcription and translation is used.

  • tRNA Aminoacylation: The non-canonical amino acid is charged onto a suppressor tRNA either by a co-expressed orthogonal aaRS or through pre-aminoacylation methods (chemical or enzymatic).[6]

  • Reaction: The gene of interest (with the reassigned codon), the aminoacylated tRNA, and the non-canonical amino acid are added to the CFPS reaction mixture.

  • Protein Synthesis: The system synthesizes the target protein containing the non-canonical amino acid.

Visualizations

Experimental_Workflow_TSA cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Prepare Protein Solutions (WT, Norvaline-variant, TFN-variant) P3 Mix Protein and Dye in 96-well Plate P1->P3 P2 Prepare SYPRO Orange Dye P2->P3 R1 Place Plate in RT-PCR Machine P3->R1 Assay Plate R2 Run Thermal Ramp (25-95°C) R1->R2 R3 Monitor Fluorescence R2->R3 A1 Plot Fluorescence vs. Temperature R3->A1 Raw Data A2 Determine Melting Temperature (Tm) A1->A2 A3 Calculate ΔTm vs. Wild-Type A2->A3 Experimental_Workflow_CD cluster_prep_cd Preparation cluster_run_cd Execution cluster_analysis_cd Analysis CD_P1 Prepare Protein Sample (in appropriate buffer) CD_P2 Load Sample into Cuvette CD_P1->CD_P2 CD_R1 Place Cuvette in CD Spectropolarimeter CD_P2->CD_R1 CD_R2 Set Wavelength (e.g., 222 nm) CD_R1->CD_R2 CD_R3 Perform Thermal Melt (e.g., 20-90°C) CD_R2->CD_R3 CD_A1 Plot CD Signal vs. Temperature CD_R3->CD_A1 Denaturation Data CD_A2 Determine Tm from Denaturation Curve CD_A1->CD_A2 CD_A3 Compare Tm of Variants CD_A2->CD_A3 Signaling_Pathway_Comparison cluster_norvaline Norvaline Incorporation cluster_tfn 5,5,5-Trifluoronorvaline Incorporation Norvaline Norvaline Disruption Disruption of Hydrophobic Packing & Steric Hindrance Norvaline->Disruption Destabilization Protein Destabilization (Lower Tm) Disruption->Destabilization TFN 5,5,5-Trifluoronorvaline Enhancement Enhanced Hydrophobic Interactions (Fluorous Effect) TFN->Enhancement Stabilization Protein Stabilization (Higher Tm) Enhancement->Stabilization Protein Native Protein Protein->Norvaline Substitution Protein->TFN Substitution

References

A Comparative Guide to the Conformational Effects of 5,5,5-Trifluoronorvaline Substitution in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering. Among these, fluorinated amino acids have garnered significant attention for their unique stereoelectronic properties that can profoundly influence peptide conformation, stability, and biological activity. This guide provides a comparative analysis of the conformational effects of substituting the proteinogenic amino acid norvaline with its fluorinated analog, 5,5,5-trifluoronorvaline. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary information to leverage this modification in their work.

Data Presentation: Quantitative Comparison of Conformational Parameters

The substitution of hydrogen atoms with fluorine in amino acid side chains can induce significant changes in the conformational propensities of peptides. The strong electron-withdrawing nature of the trifluoromethyl group can alter local electronic environments and steric interactions, thereby influencing secondary structure formation.[1] While direct comparative data for 5,5,5-trifluoronorvaline is limited, studies on analogous fluorinated amino acids, such as 5,5,5,5',5',5'-hexafluoroleucine (Hfl), provide valuable insights into the expected effects. Research has shown that fluorination can decrease the intrinsic helical propensity of an amino acid compared to its hydrocarbon counterpart.[2][3]

The following table summarizes the observed effects on the helical content of a model peptide upon substitution of a standard amino acid with its highly fluorinated analog. This data is illustrative of the potential impact of 5,5,5-trifluoronorvaline substitution.

ParameterPeptide with Norvaline (or analogous hydrocarbon amino acid)Peptide with 5,5,5-Trifluoronorvaline (or analogous fluorinated amino acid)Reference
Helical Content (%) 35%15%[4][3]
Change in Gibbs Free Energy of Folding (ΔΔG, kcal/mol) -+0.8 (destabilizing)[4]
Secondary Structure Preference Can be accommodated in both α-helices and β-sheets, though it can be disruptive to β-sheets.[5][6][7]Predicted to have a lower propensity for α-helix formation compared to norvaline.[8] The bulky trifluoromethyl group may also influence β-sheet formation.

Note: The data presented for the fluorinated analog is based on studies of other highly fluorinated amino acids like hexafluoroleucine and is intended to be representative of the expected trend for 5,5,5-trifluoronorvaline.

Experimental Protocols

To facilitate the investigation of 5,5,5-trifluoronorvaline's effects on peptide conformation, we provide detailed methodologies for key experiments.

Peptides incorporating 5,5,5-trifluoronorvaline can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids (including Fmoc-5,5,5-trifluoronorvaline-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Repetitive Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence, incorporating Fmoc-5,5,5-trifluoronorvaline-OH at the desired position.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides in solution.[9][10]

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). Ensure the buffer is transparent in the far-UV region.[10]

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 50-100 µM. Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[10]

  • Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV range (typically 190-260 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the CD spectrum of the peptide sample.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the observed ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (ellipticity in mdeg) / (10 * path length in cm * molar concentration * number of residues)

  • Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra include:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[10]

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[10]

    • Random coil: A strong negative band around 200 nm.

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[11][12][13]

Materials:

  • Purified peptide (isotopic labeling, e.g., ¹³C, ¹⁵N, may be required for larger peptides)

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of at least 0.5-1 mM.[14]

  • Data Acquisition: Acquire a series of 1D and 2D NMR experiments, such as:

    • ¹H 1D: To assess overall sample quality and folding.

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): For peptides with isotopic labels, to correlate backbone amide protons and nitrogens.

  • Resonance Assignment: Assign the observed NMR signals to specific atoms in the peptide sequence.

  • Structural Restraint Collection:

    • Derive inter-proton distance restraints from the intensities of NOESY cross-peaks.

    • Obtain dihedral angle restraints from scalar coupling constants (e.g., ³J(HN,Hα)).

  • Structure Calculation and Refinement: Use the collected restraints in molecular dynamics simulation or simulated annealing protocols to calculate an ensemble of 3D structures that are consistent with the experimental data.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts related to the conformational analysis of peptides.

Experimental_Workflow_for_Peptide_Conformational_Analysis cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation & Comparison start Peptide Design (Norvaline vs. 5,5,5-TFN) spps Solid-Phase Peptide Synthesis start->spps purification RP-HPLC Purification spps->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization cd Circular Dichroism (CD) Spectroscopy characterization->cd nmr NMR Spectroscopy characterization->nmr md Molecular Dynamics Simulations characterization->md ss_estimation Secondary Structure Estimation (% Helicity) cd->ss_estimation structure_calc 3D Structure Calculation nmr->structure_calc sim_analysis Conformational Ensemble Analysis md->sim_analysis comparison Comparative Analysis of Conformations ss_estimation->comparison structure_calc->comparison sim_analysis->comparison

Caption: Experimental workflow for comparing peptide conformations.

Peptide_Secondary_Structures cluster_alpha α-Helix cluster_beta β-Sheet cluster_coil Random Coil alpha_img alpha_desc Characterized by H-bonds between C=O of residue 'i' and N-H of residue 'i+4'. CD signal: Minima at 222 & 208 nm. beta_img beta_desc Formed by H-bonds between adjacent strands. CD signal: Minimum around 218 nm. coil_img coil_desc Lacks a defined secondary structure. CD signal: Strong minimum around 200 nm.

Caption: Common peptide secondary structures and their CD signatures.

References

Enhanced Enzymatic Stability of Peptides Incorporating 5,5,5-Trifluoronorvaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of metabolically stable peptide therapeutics is a cornerstone of modern drug development. Native peptides often suffer from rapid enzymatic degradation in vivo, limiting their therapeutic efficacy. The incorporation of non-canonical amino acids, such as 5,5,5-trifluoronorvaline, has emerged as a promising strategy to overcome this limitation. This guide provides an objective comparison of the enzymatic stability of peptides with and without this fluorinated amino acid, supported by representative experimental data and detailed protocols.

Introduction to 5,5,5-Trifluoronorvaline

5,5,5-Trifluoronorvaline is a synthetic amino acid where the terminal methyl group of norvaline is replaced by a trifluoromethyl group. This substitution imparts unique physicochemical properties, including increased hydrophobicity and steric bulk, which can significantly influence peptide conformation and interaction with proteolytic enzymes.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group can also alter the electronic properties of the peptide backbone, contributing to enhanced resistance against enzymatic hydrolysis.[3]

Comparative Enzymatic Stability

The introduction of fluorinated amino acids into peptide sequences has been shown to dramatically increase their resistance to proteolytic degradation.[4][5] While direct comparative data for a specific peptide with and without 5,5,5-trifluoronorvaline is proprietary for many drug development programs, the principle has been demonstrated with structurally similar fluorinated amino acids. For instance, peptides incorporating hexafluoroleucine have shown substantial increases in stability against proteases like trypsin.[6]

Below is a representative comparison illustrating the expected enhancement in enzymatic stability when a natural amino acid is replaced with 5,5,5-trifluoronorvaline in a hypothetical peptide sequence.

Table 1: Comparative Stability of a Hypothetical Peptide in Human Plasma
Peptide SequenceModificationHalf-life (t½) in Human Plasma (hours)% Intact Peptide after 24 hours
Ac-Tyr-Ala-Gly-Val -Leu-Arg-NH₂None (Control)1.5< 5%
Ac-Tyr-Ala-Gly-(5,5,5-TFNV) -Leu-Arg-NH₂5,5,5-Trifluoronorvaline24> 60%
Data are representative and compiled based on findings from studies on similar fluorinated amino acids.
Table 2: Stability against Specific Proteases
Peptide SequenceProteaseDegradation Rate Constant (k) (min⁻¹)Relative Stability Increase
Ac-Tyr-Ala-Gly-Val -Leu-Arg-NH₂Trypsin0.081x (Baseline)
Ac-Tyr-Ala-Gly-(5,5,5-TFNV) -Leu-Arg-NH₂Trypsin0.00516x
Ac-Tyr-Ala-Gly-Val -Leu-Arg-NH₂Chymotrypsin0.121x (Baseline)
Ac-Tyr-Ala-Gly-(5,5,5-TFNV) -Leu-Arg-NH₂Chymotrypsin0.0112x
This data is illustrative of the expected trend in stability enhancement.

The increased stability is generally attributed to the steric hindrance provided by the bulky trifluoromethyl group, which can prevent the peptide from fitting into the active site of proteolytic enzymes.[4] However, it is important to note that the degree of stabilization can be context-dependent, varying with the specific enzyme and the position of the substitution within the peptide sequence.[7]

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Protocol 1: Peptide Stability Assay in Human Plasma

This protocol outlines the steps to determine the half-life of a peptide in human plasma.

  • Peptide Preparation: Synthesize the control peptide and the 5,5,5-trifluoronorvaline-containing analogue. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and confirm identity by mass spectrometry.

  • Incubation: Prepare a stock solution of each peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Add the peptide stock solution to pooled human plasma (pre-warmed to 37°C) to a final concentration of 10 µM.

  • Time-Course Sampling: Incubate the peptide-plasma mixture at 37°C with gentle agitation. At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation: Immediately quench the enzymatic activity by adding three volumes of ice-cold acetonitrile containing an internal standard to the aliquot. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.

  • Sample Analysis: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube and analyze the concentration of the intact peptide using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Plot the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) by fitting the data to a first-order decay model.[8]

Protocol 2: Proteolytic Degradation Assay with Specific Enzymes

This protocol is for assessing peptide stability against a specific protease, such as trypsin.

  • Enzyme and Peptide Solutions: Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in 1 mM HCl) and the peptides (1 mM in assay buffer). The assay buffer for trypsin is typically 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Reaction Initiation: In a microcentrifuge tube, combine the assay buffer and peptide solution. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the enzyme solution to a final concentration of, for example, 10 µg/mL.

  • Sampling and Quenching: At defined time intervals, remove aliquots and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculation: Determine the initial rate of degradation from the linear portion of the degradation curve. The degradation rate constant can be calculated from this data.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Peptide Stock (Control & TFNV) Incubate Incubate at 37°C Peptide_Stock->Incubate Plasma Human Plasma Plasma->Incubate Time_Points Collect Aliquots (t = 0, 0.5, 1, 2, 4, 8, 24h) Incubate->Time_Points Quench Quench with ACN (Protein Precipitation) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (Calculate t½) LCMS->Data_Analysis

Caption: Workflow for Plasma Stability Assay.

The enzymatic stability of peptides can be crucial for their therapeutic application, especially for those targeting enzymes like Dipeptidyl Peptidase-IV (DPP-IV), a key regulator of glucose homeostasis.

dpp_iv_inhibition cluster_pathway DPP-IV Signaling Pathway Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release Pancreas Pancreas Incretins->Pancreas act on DPPIV DPP-IV Enzyme Incretins->DPPIV substrates for Insulin Insulin Release Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose Inactive Inactive Metabolites DPPIV->Inactive degrades to Peptide TFNV-Peptide (DPP-IV Inhibitor) Peptide->DPPIV inhibits

Caption: Inhibition of DPP-IV by a TFNV-Peptide.

Conclusion

The incorporation of 5,5,5-trifluoronorvaline is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. This modification can significantly prolong the half-life of peptides in plasma and increase their resistance to specific proteases. The provided protocols and diagrams serve as a resource for researchers to evaluate and understand the impact of such modifications in their own drug discovery and development efforts. While the stabilizing effect is generally robust, empirical validation through the described experimental procedures is essential for each specific peptide candidate.

References

A Comparative Guide to the Influence of Trifluorinated Amino Acids on Protein Thermostability: 5,5,5-Trifluoronorvaline vs. Trifluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a powerful tool for enhancing protein stability. This guide provides a comparative analysis of the effects of 5,5,5-trifluoronorvaline and 5,5,5-trifluoroleucine on protein thermostability. However, a comprehensive literature search reveals a significant gap in experimental data regarding the impact of 5,5,5-trifluoronorvaline.

Currently, there are no published studies that provide quantitative data on the effect of 5,5,5-trifluoronorvaline incorporation on protein melting temperature (Tm). In contrast, the influence of 5,5,5-trifluoroleucine (TFL) has been investigated in several protein systems, demonstrating its potential to modulate thermostability. The effects of TFL appear to be highly context-dependent, leading to either stabilization or destabilization of the protein structure.

Effects of 5,5,5-Trifluoroleucine on Protein Thermostability: Experimental Data

The following table summarizes the observed effects of trifluoroleucine incorporation on the thermostability of two different proteins.

ProteinAmino Acid SubstitutionMeasurement TechniqueWild-Type Tm (°C)TFL-Containing Protein Tm (°C)Change in Tm (°C)Reference
GCN4-p1d (leucine zipper peptide)Leucine to 5,5,5-Trifluoroleucine at d-positionsCircular DichroismNot explicitly statedElevated by 13+13[1]
XMod-DocGlobal substitution of Leucine to 5,5,5-TrifluoroleucineDifferential Scanning Fluorimetry~70~62~ -8[2][3]

Discussion of Trifluoroleucine's Impact

The incorporation of 5,5,5-trifluoroleucine into the hydrophobic core of proteins can have a significant, though variable, impact on their thermostability. In the case of the GCN4-p1d leucine zipper peptide, replacing leucine residues with trifluoroleucine at the 'd' positions of the coiled-coil structure led to a notable increase in the thermal unfolding temperature by 13°C.[1] This stabilizing effect is attributed to the increased hydrophobicity of the trifluoromethyl group, which can enhance the packing and stability of the protein's core.

Conversely, a study involving the global substitution of leucine with trifluoroleucine in the XMod-Doc protein resulted in a decrease in the thermal melting temperature by approximately 8°C.[2][3] This destabilizing effect highlights that the structural context of the substitution is a critical determinant of the outcome. Factors such as the local environment of the substituted residue, potential steric clashes introduced by the bulkier trifluoromethyl group, and the overall architecture of the protein can all influence whether the incorporation of trifluoroleucine is stabilizing or destabilizing.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the general protocols for the incorporation of non-canonical amino acids and the assessment of protein thermostability.

Incorporation of 5,5,5-Trifluoroleucine

The residue-specific incorporation of trifluoroleucine is often achieved using an auxotrophic Escherichia coli strain, such as one that is deficient in leucine biosynthesis (e.g., ΔleuB).[2]

  • Strain and Plasmid Preparation: The gene for the protein of interest is cloned into an appropriate expression vector, which is then transformed into the leucine-auxotrophic E. coli strain.

  • Culture Growth: The transformed cells are initially grown in a rich medium (e.g., LB broth) to a desired optical density (e.g., OD600 of 0.6-0.8).

  • Induction and Amino Acid Supplementation: The cells are then harvested, washed, and resuspended in a minimal medium lacking leucine but supplemented with 5,5,5-trifluoroleucine. Protein expression is induced (e.g., with IPTG) and the culture is incubated for a set period to allow for protein production.

  • Purification: The expressed protein containing trifluoroleucine is then purified using standard chromatography techniques.

  • Verification of Incorporation: The successful incorporation of trifluoroleucine is typically confirmed by mass spectrometry, which will show a mass shift corresponding to the substitution of leucine by trifluoroleucine.[2]

Thermostability Measurement by Circular Dichroism (CD) Spectroscopy

Circular dichroism is a widely used technique to monitor the secondary structure of a protein as a function of temperature.

  • Sample Preparation: The purified protein is dialyzed into a suitable buffer (e.g., phosphate buffer) that is compatible with CD measurements.[4] The protein concentration should be in a range that gives a good signal-to-noise ratio (typically 0.1-1.0 mg/mL).

  • Instrument Setup: A CD spectropolarimeter is used to monitor the ellipticity at a wavelength sensitive to changes in the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Thermal Denaturation: The sample is heated at a controlled rate (e.g., 1-2°C/min) over a temperature range that covers the protein's unfolding transition.

  • Data Analysis: The change in ellipticity is plotted against temperature. The midpoint of the transition in this sigmoidal curve represents the melting temperature (Tm).[4][5][6]

Thermostability Measurement by Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a high-throughput method to determine protein melting temperatures.[7][8]

  • Reaction Setup: The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. The reaction is typically set up in a 96-well PCR plate.[9]

  • Instrumentation: A real-time PCR instrument is used to gradually increase the temperature of the sample and monitor the fluorescence.

  • Thermal Unfolding: As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

  • Data Acquisition and Analysis: The fluorescence intensity is plotted as a function of temperature. The melting temperature (Tm) is determined from the inflection point of the resulting sigmoidal curve, often by analyzing the peak of the first derivative of the curve.[10]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for comparing the effects of non-canonical amino acids like 5,5,5-trifluoronorvaline and trifluoroleucine on protein thermostability.

G cluster_prep Protein & Amino Acid Preparation cluster_analysis Thermostability Analysis cluster_data Data Comparison WT_Protein Wild-Type Protein Expression & Purification CD_Analysis Circular Dichroism (CD) Spectroscopy WT_Protein->CD_Analysis Control DSF_Analysis Differential Scanning Fluorimetry (DSF) WT_Protein->DSF_Analysis Control TFNV_Protein 5,5,5-Trifluoronorvaline Incorporation & Purification TFNV_Protein->CD_Analysis Experimental TFNV_Protein->DSF_Analysis Experimental TFL_Protein Trifluoroleucine Incorporation & Purification TFL_Protein->CD_Analysis Experimental TFL_Protein->DSF_Analysis Experimental Tm_Comparison Comparison of Melting Temperatures (Tm) CD_Analysis->Tm_Comparison DSF_Analysis->Tm_Comparison

Figure 1. A generalized experimental workflow for comparing the effects of 5,5,5-trifluoronorvaline and trifluoroleucine on protein thermostability.

Conclusion

While the incorporation of 5,5,5-trifluoroleucine has been shown to be a viable strategy for modulating protein thermostability, its effects are not universally predictable and depend heavily on the specific protein and the location of the substitution. The available data indicates that trifluoroleucine can act as either a stabilizing or a destabilizing agent.

Crucially, there is a clear absence of experimental data on the impact of 5,5,5-trifluoronorvaline on protein thermostability. This represents a significant knowledge gap and an opportunity for future research. Further studies are required to elucidate the effects of 5,5,5-trifluoronorvaline and to develop a more comprehensive understanding of the structure-stability relationships governing the incorporation of various fluorinated amino acids into proteins. Such knowledge will be invaluable for the rational design of more stable and robust proteins for therapeutic and biotechnological applications.

References

Navigating the Fragmentation Landscape: A Comparative Guide to Mass Spectrometry of Peptides Containing 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of peptides incorporating non-natural amino acids is crucial for accurate characterization and sequencing. This guide provides a comparative analysis of the expected fragmentation patterns of peptides containing 5,5,5-trifluoronorvaline, a synthetic amino acid of interest in medicinal chemistry, against their natural counterparts. Due to a lack of specific published experimental data on the fragmentation of 5,5,5-trifluoronorvaline-containing peptides, this guide is based on established principles of peptide fragmentation and the known electronic effects of trifluoromethyl groups.

The introduction of fluorinated amino acids into peptides can significantly alter their conformational preferences, metabolic stability, and binding affinities. Consequently, the ability to unambiguously identify and sequence these modified peptides by mass spectrometry is paramount. The highly electronegative trifluoromethyl (CF3) group in 5,5,5-trifluoronorvaline is anticipated to influence the fragmentation pathways, potentially leading to characteristic product ions that can aid in its identification.

Unraveling Fragmentation: A Tale of Two Methods

Peptide fragmentation in tandem mass spectrometry is typically achieved through Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD).

  • Collision-Induced Dissociation (CID): This high-energy method primarily induces cleavage of the peptide backbone's amide bonds, resulting in the formation of b- and y-ions . The fragmentation is influenced by the "mobile proton" model, where protons migrate along the peptide backbone, localizing at amide bonds to facilitate cleavage.

  • Electron Transfer Dissociation (ETD): In contrast, ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion. This process leads to the cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions . A key advantage of ETD is its ability to preserve labile post-translational modifications and, potentially, modifications on amino acid side chains.

The Trifluoronorvaline Signature: Expected Fragmentation Behavior

The presence of the electron-withdrawing trifluoromethyl group on the side chain of 5,5,5-trifluoronorvaline is expected to impact fragmentation in several ways compared to peptides containing natural aliphatic amino acids like leucine or isoleucine.

Expected Effects on CID Fragmentation:
  • Inductive Effects: The strong electron-withdrawing nature of the CF3 group could influence the proton mobility along the peptide backbone in the vicinity of the trifluoronorvaline residue. This might lead to altered relative abundances of b- and y-ions around the modification site.

  • Side Chain Fragmentation: While side chain losses for aliphatic amino acids are not always prominent in low-energy CID, the C-C bonds within the trifluoronorvaline side chain might be susceptible to fragmentation. A characteristic neutral loss of parts of the side chain, or even the entire side chain, could be a potential diagnostic marker. For instance, a neutral loss of C4H6F3 could be indicative of the trifluoronorvaline side chain.

Expected Effects on ETD Fragmentation:
  • Preservation of the Side Chain: ETD is known for preserving side chain modifications. Therefore, the c- and z-ions generated are expected to retain the intact trifluoronorvaline side chain, allowing for precise localization of the modification within the peptide sequence.

  • Radical-Induced Side Chain Cleavage: The radical-driven fragmentation mechanism of ETD could potentially induce specific fragmentation pathways within the trifluoronorvaline side chain, leading to unique fragment ions.

Comparative Data Overview

The following table summarizes the expected differences in mass spectrometry fragmentation patterns between a hypothetical peptide containing Leucine (Leu) and the same peptide where Leucine is substituted with 5,5,5-Trifluoronorvaline (Tfn).

FeaturePeptide with Leucine (e.g., G-A-L-G-V-K)Peptide with 5,5,5-Trifluoronorvaline (e.g., G-A-(Tfn)-G-V-K)
Parent Ion Mass Standard peptide massIncreased mass corresponding to the substitution of Leu (C6H11NO) with Tfn (C6H8F3NO)
CID Fragmentation (b- and y-ions) Standard b- and y-ion series.Standard b- and y-ion series, potentially with altered relative intensities around the Tfn residue.
Characteristic Neutral Losses (CID) Loss of water (-18 Da) and ammonia (-17 Da) from certain residues.In addition to common neutral losses, a potential characteristic neutral loss corresponding to the trifluoronorvaline side chain or fragments thereof.
ETD Fragmentation (c- and z-ions) Standard c- and z-ion series.Standard c- and z-ion series with the Tfn modification intact on the fragment ions, allowing for localization.
Side Chain Fragmentation (ETD) Minimal side chain fragmentation for leucine.Potential for specific radical-induced fragmentation of the trifluoronorvaline side chain.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the general fragmentation pathways for peptides and highlight the position of the 5,5,5-trifluoronorvaline residue.

General Peptide Fragmentation Workflow cluster_workflow Mass Spectrometry Workflow Peptide_Synthesis Peptide Synthesis (with Tfn) Purification HPLC Purification Peptide_Synthesis->Purification MS_Analysis Mass Spectrometer Purification->MS_Analysis Ionization Ionization (e.g., ESI) MS_Analysis->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 Fragmentation Fragmentation (CID or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Mass Spectrometry Workflow for Peptide Analysis.

Hypothetical Fragmentation of a Tfn-Containing Peptide cluster_peptide cluster_fragments N_terminus H2N AA1 AA1 N_terminus->AA1 Tfn Tfn AA1->Tfn b_ion b-ion AA1->b_ion CID c_ion c-ion AA1->c_ion ETD AA3 AA3 Tfn->AA3 y_ion y-ion Tfn->y_ion CID z_ion z-ion Tfn->z_ion ETD Neutral_Loss Tfn->Neutral_Loss Potential Side Chain Fragmentation C_terminus COOH AA3->C_terminus

Unveiling the Impact of 5,5,5-Trifluoronorvaline on Protein-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of non-natural amino acids on protein-protein interactions (PPIs) is paramount for designing novel therapeutics and research tools. This guide provides a comparative analysis of 5,5,5-trifluoronorvaline and other fluorinated amino acids in modulating the well-characterized p53-MDM2 protein-protein interaction, a critical target in cancer therapy. Through a synthesis of available data and detailed experimental protocols, this document aims to equip researchers with the knowledge to strategically employ these powerful molecular tools.

The incorporation of non-natural amino acids into proteins offers a powerful strategy to modulate their structure, stability, and interactions. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine, including its high electronegativity, small size, and hydrophobicity. 5,5,5-Trifluoronorvaline, an analog of leucine, is of particular interest for its potential to enhance hydrophobic interactions and protein stability. This guide will delve into the assessment of its impact on PPIs, using the p53-MDM2 interaction as a central case study.

The p53-MDM2 Interaction: A Key Therapeutic Target

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a cornerstone of cell cycle control and a crucial target in oncology.[1] MDM2 binds to the N-terminal transactivation domain of p53, leading to p53's ubiquitination and subsequent degradation.[1] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[2] Therefore, inhibiting the p53-MDM2 interaction is a promising strategy to reactivate p53 and induce cancer cell death.[2]

The p53 peptide binds to a hydrophobic cleft on the surface of MDM2, with three key hydrophobic residues of p53—Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26)—playing a critical role in this interaction.[3][4] This makes the p53-MDM2 interaction an ideal model system for studying the effects of hydrophobic non-natural amino acids, such as 5,5,5-trifluoronorvaline, on PPIs.

Comparative Analysis of Fluorinated Amino Acids in Modulating the p53-MDM2 Interaction

The following table summarizes the binding affinities (Ki) of various fluorinated benzyl groups in a small molecule inhibitor of the p53-MDM2 interaction. This data provides a strong rationale for the potential of fluorinated amino acids to modulate this interaction.

Compound (Fluorination Pattern on Benzyl Group)Ki (nM)[5]
Unsubstituted1000
2-Fluoro640
3-Fluoro380
4-Fluoro330
2,3-Difluoro420
2,4-Difluoro260
2,5-Difluoro310
2,6-Difluoro780
3,4-Difluoro130
3,5-Difluoro210
2,3,4-Trifluoro250
2,3,5-Trifluoro290
2,3,6-Trifluoro530
2,4,5-Trifluoro200
2,4,6-Trifluoro500
3,4,5-Trifluoro180
Pentafluoro240

Table 1: Binding affinities of fluorinated small molecule inhibitors to MDM2.[5]

The data clearly indicates that the position and number of fluorine substitutions can dramatically influence binding affinity, with 3,4-difluorobenzyl substitution resulting in the most potent inhibitor (Ki = 130 nM), a nearly 8-fold increase in affinity compared to the unsubstituted compound.[5] This enhancement is attributed to favorable electrostatic interactions between the fluorine atoms and the protein backbone.[5]

While this data is for a small molecule, it provides a strong foundation for hypothesizing that the incorporation of fluorinated amino acids, such as 5,5,5-trifluoronorvaline (aliphatic) or fluorinated phenylalanines (aromatic), into a p53-derived peptide could similarly enhance its binding affinity for MDM2. The trifluoromethyl group of 5,5,5-trifluoronorvaline would significantly increase the hydrophobicity of the side chain, potentially leading to stronger interactions within the hydrophobic pocket of MDM2.

Experimental Protocols for Assessing the Impact on Protein-Protein Interactions

To empirically determine the effect of 5,5,5-trifluoronorvaline on the p53-MDM2 interaction, a series of biophysical and cellular assays can be employed.

Peptide Synthesis with Site-Specific Incorporation of 5,5,5-Trifluoronorvaline

The first step is to synthesize a p53-derived peptide with 5,5,5-trifluoronorvaline incorporated at a key hydrophobic position, for example, in place of Leu26.

Workflow for Peptide Synthesis:

G start Start: Design p53-derived peptide sequence synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis incorporation Incorporate Fmoc-5,5,5-trifluoronorvaline-OH at desired position synthesis->incorporation cleavage Cleave peptide from resin incorporation->cleavage purification Purify peptide by HPLC cleavage->purification characterization Characterize by Mass Spectrometry purification->characterization end_peptide End: Purified peptide characterization->end_peptide

Caption: Workflow for the synthesis of a p53-derived peptide containing 5,5,5-trifluoronorvaline.

Biophysical Assays to Quantify Binding Affinity

Once the peptide is synthesized, its binding affinity to MDM2 can be quantified using various biophysical techniques.

This is a high-throughput assay that measures the change in the polarization of fluorescently labeled light upon binding of a small, fluorescently labeled molecule (the peptide) to a larger molecule (the protein).

Experimental Protocol for FP Assay:

  • Labeling: Synthesize a fluorescently labeled version of the p53-derived peptide (e.g., with FITC).

  • Reagents:

    • Fluorescently labeled p53 peptide (with and without 5,5,5-trifluoronorvaline).

    • Recombinant human MDM2 protein.

    • Assay buffer (e.g., PBS, 0.01% Tween-20).

  • Procedure:

    • Prepare a series of dilutions of the unlabeled competitor peptide (the one being tested).

    • In a microplate, mix a constant concentration of the fluorescently labeled peptide and MDM2 protein with the varying concentrations of the competitor peptide.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization as a function of the competitor peptide concentration and fit the data to a competitive binding model to determine the IC50, which can be converted to a Ki value.

ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

Experimental Protocol for ITC:

  • Reagents:

    • Purified p53-derived peptide (with and without 5,5,5-trifluoronorvaline).

    • Purified recombinant human MDM2 protein.

    • Matching buffer for both protein and peptide solutions.

  • Procedure:

    • Load the MDM2 protein into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Workflow for Biophysical Characterization:

G start Start: Purified peptide and MDM2 protein fp_assay Fluorescence Polarization (FP) Assay start->fp_assay itc_assay Isothermal Titration Calorimetry (ITC) start->itc_assay data_analysis Data Analysis fp_assay->data_analysis itc_assay->data_analysis kd_determination Determine Kd (Binding Affinity) data_analysis->kd_determination thermodynamics Determine Thermodynamic Parameters (ΔH, ΔS) data_analysis->thermodynamics end_characterization End: Quantitative assessment of binding kd_determination->end_characterization thermodynamics->end_characterization

Caption: Workflow for the biophysical characterization of the p53-MDM2 interaction.

Conclusion

The strategic incorporation of 5,5,5-trifluoronorvaline into peptides represents a promising avenue for modulating protein-protein interactions. While direct experimental data for its effect on the p53-MDM2 interaction is pending, the existing evidence from studies on other fluorinated compounds strongly suggests its potential to enhance binding affinity through increased hydrophobicity and favorable electrostatic interactions. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to quantitatively assess the impact of 5,5,5-trifluoronorvaline and other non-natural amino acids on this and other critical protein-protein interactions, thereby paving the way for the development of novel therapeutics and a deeper understanding of molecular recognition.

References

A Comparative Guide to the Circular Dichroism Analysis of Peptides with 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry and materials science to enhance structural stability, metabolic resistance, and binding affinity. Among these, 5,5,5-trifluoronorvaline, an analog of leucine, introduces a trifluoromethyl (CF3) group that can significantly modulate peptide conformation. This guide provides a comparative analysis of the expected impact of 5,5,5-trifluoronorvaline on peptide secondary structure as analyzed by circular dichroism (CD) spectroscopy, benchmarked against non-fluorinated peptides.

Impact of the Trifluoromethyl Group on Peptide Structure

The trifluoromethyl (CF3) group is known to influence peptide secondary structure through a combination of steric, electronic, and hydrophobic effects.[1] Key considerations include:

  • Steric Bulk : The CF3 group is considerably larger than a methyl group, which can introduce steric constraints that favor specific backbone dihedral angles.[1]

  • Electronic Effects : The strong electron-withdrawing nature of the CF3 group can enhance the hydrogen-bond donating capacity of nearby amide protons, potentially stabilizing intramolecular hydrogen bonds that are crucial for ordered structures like α-helices and β-sheets.[1]

  • Hydrophobicity and Fluorous Interactions : The high hydrophobicity of the CF3 group can promote self-assembly or influence interactions with hydrophobic pockets in target proteins.[1]

These factors suggest that incorporating 5,5,5-trifluoronorvaline can be a tool to stabilize or induce desired secondary structures in peptides. While direct CD spectral data for peptides containing 5,5,5-trifluoronorvaline is limited in publicly available literature, we can predict its influence by comparing the known effects of trifluoromethyl groups with the characteristic CD spectra of standard peptide conformations.[1]

Data Presentation: Comparison of CD Spectral Features

Circular dichroism spectroscopy is highly sensitive to the secondary structure of peptides.[2][3] The far-UV region (190-250 nm) reveals characteristic spectral signatures for different conformations.[4][5] The following table summarizes the typical CD signals for common secondary structures in non-fluorinated peptides and outlines the anticipated changes upon incorporation of 5,5,5-trifluoronorvaline.

Secondary StructureCharacteristic CD Bands (Wavelength, nm)Typical Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹)Expected Impact of 5,5,5-Trifluoronorvaline Incorporation
α-Helix Negative bands at ~222 nm and ~208 nmPositive band at ~192 nm[6][7][θ]₂₂₂ ≈ -36,000[θ]₂₀₈ ≈ -36,000[θ]₁₉₂ ≈ +75,000[8]Increased magnitude of negative bands at 222 nm and 208 nm, indicating enhanced helical stability due to stabilized hydrogen bonds.
β-Sheet Negative band at ~218 nmPositive band at ~195 nm[6][7][θ]₂₁₈ ≈ -10,000 to -20,000[θ]₁₉₅ ≈ +30,000 to +50,000[8]Potential increase in the magnitude of the negative band at 218 nm, suggesting a greater propensity for β-sheet formation.[1]
Random Coil Strong negative band near 200 nmLow ellipticity above 210 nm[2][6][θ]₂₀₀ ≈ -20,000[8]A shift from a random coil spectrum towards more defined α-helical or β-sheet features, indicating a fluorination-induced adoption of a more ordered structure.

Experimental Protocols

Reproducible and high-quality CD data rely on meticulous experimental procedures. Below are detailed protocols for the CD analysis of peptides.

1. Peptide Sample Preparation

  • Purity : Ensure peptide samples are of high purity (>95%), confirmed by HPLC and mass spectrometry.

  • Concentration : Accurately determine the peptide concentration. A typical concentration range for far-UV CD is 0.1–1 mg/mL.[2] Prepare a stock solution in an appropriate buffer.

  • Buffer Selection : Choose a buffer system that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 250 nm.[6]

  • Solvent Considerations : For peptides that may only fold in a hydrophobic environment, a titration with 2,2,2-trifluoroethanol (TFE) can be performed to induce and stabilize secondary structures.[1][9]

  • Sample Clarity : The final peptide solution must be clear and free of aggregates.

2. Circular Dichroism Spectroscopy Measurement

  • Instrument Purging : Purge the CD instrument with dry nitrogen gas for at least 5 minutes before activating the lamp to remove oxygen, which absorbs in the far-UV region.[2]

  • Cuvette : Use a quartz cuvette with a suitable path length, typically 0.1 cm (1 mm) for far-UV measurements.[4]

  • Blank Measurement : Record a spectrum of the buffer (or buffer with TFE) alone under the same conditions as the sample. This spectrum will be subtracted from the peptide spectrum to correct for background absorbance.[4]

  • Parameter Setup :

    • Wavelength Range : 190 nm to 260 nm.[2]

    • Scanning Speed : 10–30 nm/min.[2]

    • Bandwidth : <2.0 nm.[2]

    • Integration Time : 1–3 seconds.[2]

    • Accumulations : Average 3-5 scans to improve the signal-to-noise ratio.[2]

3. Data Processing and Analysis

  • Background Subtraction : Subtract the blank (buffer) spectrum from the raw peptide spectrum.[4]

  • Conversion to Molar Ellipticity : Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula to normalize for concentration, path length, and the number of residues:[8]

    [θ] = (θ × MRW) / (10 × c × l)

    Where:

    • θ is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

    • c is the peptide concentration in g/mL.

    • l is the cuvette path length in cm.

Mandatory Visualization

CD_Analysis_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification (>95%) concentration Accurate Concentration Determination peptide_synthesis->concentration dissolution Dissolve Peptide in Buffer concentration->dissolution buffer_prep Buffer Preparation (Far-UV Transparent) buffer_prep->dissolution instrument_setup Instrument Setup & Purging dissolution->instrument_setup blank_scan Acquire Buffer Blank Spectrum instrument_setup->blank_scan sample_scan Acquire Peptide Sample Spectrum blank_scan->sample_scan subtraction Blank Subtraction sample_scan->subtraction conversion Convert to Mean Residue Ellipticity subtraction->conversion interpretation Spectral Interpretation & Comparison conversion->interpretation

Caption: Experimental workflow for the circular dichroism analysis of peptides.

References

A Comparative Functional Analysis of Enzymes: Wild-Type vs. 5,5,5-Trifluoronorvaline Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering, offering the potential to enhance protein stability, modulate enzymatic activity, and introduce novel functionalities. This guide provides a comparative overview of a wild-type enzyme versus its engineered counterpart containing 5,5,5-trifluoronorvaline, a fluorinated analog of the amino acid valine. The introduction of the trifluoromethyl group, a highly electronegative and hydrophobic moiety, can induce significant changes in the local protein environment, leading to altered biophysical and catalytic properties.

Data Presentation: A Comparative Snapshot

The following tables summarize the expected quantitative data from a comparative functional analysis. The values presented for the 5,5,5-trifluoronorvaline-containing enzyme are hypothetical and serve to illustrate the potential effects of this modification.

Table 1: Enzyme Kinetic Parameters

ParameterWild-Type EnzymeEnzyme with 5,5,5-TrifluoronorvalineFold Change
Michaelis Constant (Km) 150 µM250 µM1.67
Catalytic Rate (kcat) 50 s-135 s-10.7
Catalytic Efficiency (kcat/Km) 3.3 x 105 M-1s-11.4 x 105 M-1s-10.42

Table 2: Thermal Stability Parameters

ParameterWild-Type EnzymeEnzyme with 5,5,5-TrifluoronorvalineChange
Melting Temperature (Tm) 65 °C72 °C+7 °C

Interpreting the Data

The incorporation of 5,5,5-trifluoronorvaline is anticipated to influence both the catalytic activity and the stability of the enzyme.

  • Enzyme Kinetics: The trifluoromethyl group can alter the steric and electronic environment of the active site. This may lead to a higher Michaelis Constant (Km) , suggesting a decreased affinity for the substrate. The catalytic rate (kcat) might also be affected, potentially decreasing due to altered positioning of the substrate or transition state stabilization. Consequently, the overall catalytic efficiency (kcat/Km) is likely to be reduced.

  • Thermal Stability: A significant and often desirable effect of incorporating fluorinated amino acids is an increase in protein stability. The hydrophobic nature of the trifluoromethyl group can enhance core packing and hydrophobic interactions within the protein structure, leading to a higher melting temperature (Tm) .

Experimental Protocols

To empirically determine the functional differences, the following experimental protocols are recommended.

Protocol 1: Determination of Enzyme Kinetic Parameters (Km and kcat)

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for both the wild-type and the 5,5,5-trifluoronorvaline-containing enzyme.

  • Enzyme and Substrate Preparation:

    • Purify both the wild-type and the modified enzyme to >95% homogeneity.

    • Determine the accurate concentration of the active enzyme.

    • Prepare a stock solution of the substrate in a suitable buffer that maintains enzyme activity and stability.

  • Enzyme Assay:

    • Perform initial rate measurements by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Vary the substrate concentration over a wide range (typically from 0.1 x Km to 10 x Km).

    • Ensure that the enzyme concentration is kept constant and is in the linear range of the assay.

    • Maintain a constant temperature and pH throughout the experiments.

  • Data Analysis:

    • Plot the initial reaction velocity (V0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) to determine the maximum velocity (Vmax) and the Michaelis constant (Km).

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]), to graphically determine Km and Vmax.

    • Calculate the catalytic rate (kcat) using the equation: kcat = Vmax / [E]t where [E]t is the total active enzyme concentration.

    • Determine the catalytic efficiency as the ratio kcat/Km.

Protocol 2: Determination of Thermal Stability (Tm) using Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes how to measure the melting temperature (Tm) of the wild-type and modified enzymes as an indicator of their thermal stability.

  • Reagent Preparation:

    • Prepare a solution of the purified enzyme (wild-type or modified) at a suitable concentration (e.g., 2 µM) in a buffered solution.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well PCR plate, mix the enzyme solution with the fluorescent dye.

    • Include appropriate controls (buffer with dye only).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25 °C to 95 °C in 1 °C increments) while monitoring the fluorescence intensity at each step.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the enzyme is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. This is often determined by finding the peak of the first derivative of the melting curve.

    • Compare the Tm values of the wild-type and the 5,5,5-trifluoronorvaline-containing enzyme.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Purify Enzymes B Determine [E] A->B E Measure Initial Rates (V₀) B->E C Prepare Substrate D Vary [S] C->D D->E F Plot V₀ vs. [S] E->F G Fit to Michaelis-Menten F->G H Determine Km & Vmax G->H I Calculate kcat & kcat/Km H->I

Caption: Workflow for Determining Enzyme Kinetic Parameters.

ThermalShiftAssayWorkflow cluster_prep_tsa Preparation cluster_setup_tsa Assay Setup cluster_acq_tsa Data Acquisition cluster_analysis_tsa Data Analysis A_tsa Prepare Enzyme Solution C_tsa Mix Enzyme and Dye in Plate A_tsa->C_tsa B_tsa Prepare Dye Solution B_tsa->C_tsa D_tsa Ramp Temperature & Measure Fluorescence C_tsa->D_tsa E_tsa Plot Fluorescence vs. Temperature D_tsa->E_tsa F_tsa Determine Melting Temperature (Tm) E_tsa->F_tsa

Caption: Workflow for Thermal Shift Assay.

NMR chemical shift comparison of 5,5,5-trifluoronorvaline and other fluorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorinated amino acids into peptides and proteins offers a powerful tool for studying molecular structure, function, and dynamics. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus provide a sensitive probe for monitoring local environments. This guide presents a comparison of the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of several common fluorinated amino acids. While the primary focus was to include 5,5,5-trifluoronorvaline, a comprehensive set of its ¹H, ¹³C, and ¹⁹F NMR chemical shift data could not be located in the reviewed scientific literature.

This guide summarizes the available NMR data for 4-fluorophenylalanine, 3-fluorotyrosine, and trifluoromethionine to serve as a valuable resource for researchers utilizing these compounds in their studies.

Comparison of NMR Chemical Shifts

The following table summarizes the reported ¹H, ¹³C, and ¹⁹F NMR chemical shifts for selected fluorinated amino acids. It is important to note that chemical shifts can vary depending on the solvent, pH, temperature, and the spectrometer frequency used for analysis. The data presented here is compiled from various sources and should be considered as a reference.

Amino AcidNucleusChemical Shift (δ) in ppm
5,5,5-Trifluoronorvaline ¹H, ¹³C, ¹⁹FData not available in searched literature
4-Fluorophenylalanine ¹Hα-H: ~3.9, β-H: ~3.1, Aromatic: ~7.0-7.2
¹³CCα: ~56, Cβ: ~38, Aromatic: ~115-132, C=O: ~174
¹⁹F~ -115 to -121[1][2]
3-Fluorotyrosine ¹Hα-H: ~3.9, β-H: ~3.0, Aromatic: ~6.7-7.0
¹³CCα: ~56, Cβ: ~37, Aromatic: ~114-157, C=O: ~174
¹⁹F~ -135 to -140[1]
Trifluoromethionine ¹Hα-H: ~4.0, β-H: ~2.3, γ-H: ~2.8
¹³CCα: ~52, Cβ: ~29, Cγ: ~35, CF₃: ~128 (q), C=O: ~173
¹⁹F~ -30 to -40

Experimental Protocols

The acquisition of high-quality NMR data for fluorinated amino acids requires careful sample preparation and instrument setup. Below is a generalized protocol based on methodologies reported in the literature.

1. Sample Preparation:

  • Dissolution: Dissolve the fluorinated amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a concentration typically ranging from 1 to 10 mg/mL. The choice of solvent will depend on the solubility of the amino acid and the desired experimental conditions.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing. For ¹H and ¹³C NMR in aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is commonly used. For ¹⁹F NMR, trifluoroacetic acid (TFA) or other fluorinated compounds with a known chemical shift can be used as an external or internal reference.

  • pH Adjustment: If working in an aqueous solution, adjust the pH of the sample using dilute solutions of DCl or NaOD to ensure consistency and to study pH-dependent chemical shift changes.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer equipped with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary. The spectral width is typically around 200 ppm.

  • ¹⁹F NMR: Acquire a proton-decoupled one-dimensional ¹⁹F NMR spectrum. The spectral width for ¹⁹F NMR can be significantly larger than for ¹H NMR, often spanning several hundred ppm, so it is important to set the spectral window accordingly to encompass all expected fluorine resonances.[2]

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the chemical shifts of the spectra to the internal or external standard.

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of fluorinated amino acids, from sample preparation to data analysis.

NMR_Workflow General Workflow for NMR Analysis of Fluorinated Amino Acids cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Fluorinated Amino Acid in Deuterated Solvent B Add Internal Standard A->B C Adjust pH (if applicable) B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum D->E F Acquire 19F NMR Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Chemical Shift Referencing H->I J Data Interpretation and Comparison I->J

Caption: General Workflow for NMR Analysis of Fluorinated Amino Acids.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of scientific discovery and operational safety are paramount. The proper handling and disposal of specialized chemical compounds like 5,5,5-trifluoronorvaline are critical components of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5,5,5-trifluoronorvaline, ensuring the protection of laboratory personnel and compliance with safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 5,5,5-trifluoronorvaline. According to its Safety Data Sheet (SDS), this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

Always wear the appropriate personal protective equipment when handling 5,5,5-trifluoronorvaline.

PPE ItemSpecification
Gloves Chemically resistant nitrile gloves. Inspect for any signs of damage before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat to protect skin and clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1]

Step-by-Step Disposal Protocol

The disposal of 5,5,5-trifluoronorvaline must be treated as a hazardous waste process. Laboratory personnel should never dispose of this chemical down the drain or in regular trash.[2][3] The following procedure outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Classify as Hazardous Waste: Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, treat all 5,5,5-trifluoronorvaline waste as hazardous chemical waste.[2]

  • Segregate Waste Streams: Due to its fluorinated nature, this compound should be segregated as halogenated organic waste.[4] Do not mix it with non-halogenated solvents or other incompatible waste streams.[5]

2. Containerization and Labeling:

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must have a secure, screw-top cap.[6]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "5,5,5-trifluoronorvaline," and the approximate quantity. Follow your institution's specific labeling requirements.

3. Waste Accumulation:

  • Solid Waste: Carefully transfer any solid 5,5,5-trifluoronorvaline waste into the designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, carefully pour the liquid into the designated waste container, avoiding splashes.

  • Rinsate Collection: Triple rinse any empty containers that held 5,5,5-trifluoronorvaline with a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected in the same hazardous waste container.[2][7]

  • Contaminated Materials: Any materials, such as absorbent pads used for spill cleanup, must also be placed in the designated hazardous waste container.[2]

4. Storage and Final Disposal:

  • Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area should be at or near the point of waste generation.[6]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[6] Adhere to all institutional and local regulations for hazardous waste disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

1. Minor Spill Cleanup:

  • For small spills, use dry cleanup procedures to avoid generating dust.[1]

  • Sweep up, shovel up, or vacuum the spilled material and place it in a labeled container for disposal.[1]

  • Wash the spill area with large amounts of water and prevent runoff into drains.[1]

2. Major Spill Response:

  • In the case of a large spill, evacuate the area immediately.

  • Contact your institution's emergency response team for assistance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5,5,5-trifluoronorvaline.

G A Start: Have 5,5,5-trifluoronorvaline Waste B Is it a pure solid or in solution? A->B C Place in labeled 'Halogenated Organic Solid Waste' container B->C Solid D Pour into labeled 'Halogenated Organic Liquid Waste' container B->D Solution G Store sealed container in Satellite Accumulation Area C->G E Triple rinse empty container with a suitable solvent D->E F Add rinsate to 'Halogenated Organic Liquid Waste' container E->F F->G H Contact EHS for waste pickup G->H

Disposal workflow for 5,5,5-trifluoronorvaline.

References

Essential Safety and Operational Guide for Handling 5,5,5-Trifluoronorvaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 5,5,5-trifluoronorvaline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

5,5,5-Trifluoronorvaline is an irritant, posing risks to the skin, eyes, and respiratory system.[1] Adherence to proper PPE protocols is mandatory to mitigate these hazards.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection Chemical splash goggles.[2]Face shield worn in addition to chemical splash goggles.[2][3]
Hand Protection Disposable nitrile gloves.[4]Double-gloving with nitrile gloves or wearing Silver Shield gloves under disposable nitrile gloves.[2][4]
Body Protection A standard laboratory coat, fully buttoned.[3][5]A flame-resistant lab coat or a chemical-resistant apron over the lab coat.[2]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[1][2]A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.[2][5]
Footwear Closed-toe shoes.[5]N/A

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling 5,5,5-trifluoronorvaline from receipt to disposal is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly sealed and away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

2. Preparation and Weighing:

  • All handling of solid 5,5,5-trifluoronorvaline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Before handling, ensure all required PPE is correctly worn.

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical. Avoid generating dust.[1]

3. Experimental Use:

  • When dissolving or reacting 5,5,5-trifluoronorvaline, add it slowly to the solvent or reaction mixture to control any potential exothermic reactions.

  • Maintain a clean and organized workspace.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

4. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a compatible absorbent material.[2]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact the institution's emergency response team.[2]

Disposal Plan: Managing 5,5,5-Trifluoronorvaline Waste

Proper disposal of fluorinated organic compounds is crucial to prevent environmental contamination and health hazards.[2]

1. Waste Segregation and Collection:

  • All solid and liquid waste containing 5,5,5-trifluoronorvaline must be collected in designated, clearly labeled, and compatible hazardous waste containers.[2]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal Methods:

  • Contaminated Solids: Used weighing boats, gloves, absorbent materials, etc., should be placed in a sealed bag and then into the designated solid hazardous waste container.

  • Aqueous Waste: Collect aqueous solutions containing 5,5,5-trifluoronorvaline in a labeled hazardous waste container. Neutralize acidic or basic solutions if it is safe to do so and permitted by your EHS guidelines.

  • Organic Solvent Waste: Collect organic solvent solutions in a separate, labeled hazardous waste container for halogenated organic waste.

  • Final Disposal: All waste must be disposed of through the institution's EHS-approved hazardous waste management program. Common disposal methods for fluorinated compounds include high-temperature incineration or placement in a secure hazardous waste landfill.[6]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling 5,5,5-trifluoronorvaline, emphasizing safety checkpoints at each stage.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select & Don PPE RiskAssessment->SelectPPE Proceed Weighing Weighing SelectPPE->Weighing Proceed Reaction Reaction/Experiment Weighing->Reaction Transfer Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination Complete Spill Spill? Reaction->Spill WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal RemovePPE Remove & Dispose of PPE WasteDisposal->RemovePPE Spill->Decontamination No Cleanup Follow Spill Protocol Spill->Cleanup Yes Cleanup->WasteDisposal Contain & Dispose

Caption: Workflow for Safe Handling of 5,5,5-Trifluoronorvaline.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.